2-(Benzyloxy)-4,6-difluoroaniline
Description
Properties
Molecular Formula |
C13H11F2NO |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2,4-difluoro-6-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11F2NO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
KAZAEHNLYOYRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
2-(Benzyloxy)-4,6-difluoroaniline (CAS 952055-08-2): A Comprehensive Technical Guide for Advanced Synthesis and Drug Development
Executive Summary
2-(Benzyloxy)-4,6-difluoroaniline (CAS 952055-08-2) is a highly specialized, polyfunctional aromatic building block that has become increasingly critical in modern medicinal chemistry. Characterized by a precisely engineered substitution pattern—an electron-rich benzyloxy ether paired with two electron-withdrawing fluorine atoms—this compound serves as a foundational precursor for synthesizing complex heterocyclic scaffolds. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in target-based drug discovery, and field-proven, self-validating synthetic protocols for its derivatization.
Physicochemical Profiling & Structural Logic
To effectively utilize 2-(Benzyloxy)-4,6-difluoroaniline, researchers must first understand the quantitative metrics that dictate its reactivity and pharmacokinetic potential.
Quantitative Chemical Profile
The following table summarizes the core physicochemical data derived from computational models and commercial standards :
| Property | Value | Pharmacological / Synthetic Relevance |
| CAS Number | 952055-08-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₃H₁₁F₂NO | Dictates mass spectrometric targeting. |
| Molecular Weight | 235.23 g/mol | Optimal low-molecular-weight starting point for fragment-based design. |
| Topological Polar Surface Area | 35.2 Ų | Highly favorable for membrane permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 4 | Facilitates multipolar interactions within protein binding pockets. |
| XLogP3-AA | 2.9 | Ideal lipophilicity for balancing aqueous solubility and lipid partitioning. |
The Causality of Structural Design
Every functional group on this scaffold serves a deliberate purpose in drug design:
-
The 4,6-Difluoro Motif: Fluorine's extreme electronegativity exerts a strong inductive pull (-I effect), which significantly lowers the pKa of the aniline amine, rendering it less nucleophilic. In a biological context, these fluorine atoms are strategically placed to block cytochrome P450-mediated aromatic oxidation, thereby drastically increasing the metabolic half-life of the final drug candidate.
-
The 2-Benzyloxy Group: Synthetically, the benzyl ether acts as a robust protecting group for an ortho-hydroxyl moiety. It remains stable under the basic conditions of amide coupling but is easily cleaved via mild hydrogenolysis. Pharmacologically, once deprotected to the free phenol, it reveals a critical hydrogen-bond donor/acceptor site essential for anchoring the molecule within target protein active sites.
Mechanistic Role in Drug Discovery: PTP1B Inhibition
A primary application of 2-(Benzyloxy)-4,6-difluoroaniline is its use as a core building block in the synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, as detailed in global patent literature .
PTP1B is a critical negative regulator of the insulin signaling pathway. By dephosphorylating the Insulin Receptor (IR), PTP1B blunts cellular responses to insulin, leading to insulin resistance—a hallmark of Type 2 Diabetes. Derivatives synthesized from 952055-08-2 (such as 1-orthofluorophenyl substituted 1,2,5-thiazolidinediones) act as potent inhibitors that bind to the PTP1B active site, thereby restoring insulin sensitivity.
Figure 1: Mechanistic role of 952055-08-2 derivatives in PTP1B inhibition.
Synthetic Workflows & Methodologies
Transforming 2-(Benzyloxy)-4,6-difluoroaniline into a bioactive scaffold typically requires amide bond formation followed by deprotection. Because of the electronic deactivation caused by the fluorine atoms, standard protocols will fail. The following methodology is engineered for high-yield conversion.
Figure 2: Step-by-step synthetic workflow for amide coupling and deprotection.
Step-by-Step Protocol: Amide Coupling and Deprotection
Step 1: Carboxylic Acid Activation
-
Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Causality of Reagent Choice: The electron-withdrawing fluorine atoms severely depress the nucleophilicity of the aniline. Standard carbodiimides (EDC/HOBt) will result in <20% yield. HATU generates a highly reactive 7-aza-benzotriazole active ester that overcomes this electronic barrier. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Step 2: Nucleophilic Acyl Substitution
-
Add 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq) to the activated acid solution.
-
Stir at 25°C for 12 hours.
-
Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Benzyl Ether Deprotection (Hydrogenolysis)
-
Dissolve the purified amide intermediate in Methanol (0.1 M).
-
Carefully add 10% Pd/C (10% w/w) under a nitrogen blanket.
-
Purge the flask with Hydrogen gas and maintain under an H₂ balloon for 4 hours.
-
Filter through a pad of Celite to remove the palladium catalyst and concentrate to yield the free ortho-fluorophenol derivative.
-
Causality of Reagent Choice: While transfer hydrogenation (e.g., using ammonium formate) is faster, it carries a high risk of unwanted hydrodefluorination. A mild H₂ balloon atmosphere with Pd/C selectively cleaves the benzyl ether without breaking the critical carbon-fluorine bonds, adhering to standard protective group logic .
Analytical Validation & Self-Validating Protocols
A rigorous experimental workflow must be self-validating. Relying solely on TLC or LC-MS can be misleading due to the poor UV absorbance changes or ionization variability of highly fluorinated anilines.
The Self-Validating System: ¹⁹F NMR Tracking
To guarantee trustworthiness in the coupling step, researchers should utilize ¹⁹F NMR Spectroscopy as a background-free window into the reaction's progress.
-
The Mechanism: The starting material (952055-08-2) exhibits two distinct, strongly coupled fluorine signals in the ¹⁹F NMR spectrum.
-
The Validation Criterion: The successful formation of the amide bond introduces a new electron-withdrawing carbonyl group adjacent to the aromatic ring. This alters the local magnetic environment, causing an unambiguous, predictable downfield shift of the fluorine signals.
-
Execution: Extract a 50 µL reaction aliquot, dilute in DMSO-d₆, and acquire a rapid ¹⁹F NMR spectrum. The reaction is definitively complete only when the starting material's original ¹⁹F signals completely disappear. This proves total conversion independent of mass spectrometry artifacts or UV-inactive impurities.
References
- Google Patents. "WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors.
-
Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. Available at:[Link]
Physicochemical Properties and Synthetic Utility of 2-(Benzyloxy)-4,6-difluoroaniline: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated and sterically tuned building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) is a highly specialized, multifunctional intermediate. Characterized by an electron-deficient aniline core, a lipophilic benzyl ether, and dual fluorine substitutions, this molecule serves as a critical precursor in the synthesis of complex heterocycles and targeted therapeutics, including Protein Tyrosine Phosphatase (PTPase) inhibitors[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanisms, and field-proven experimental workflows to ensure high-fidelity integration into your drug discovery pipelines.
Physicochemical Profiling
Understanding the baseline physicochemical metrics of 2-(Benzyloxy)-4,6-difluoroaniline is critical for predicting its behavior in both synthetic environments and biological assays. The data summarized below highlights its lipophilic nature and specific hydrogen-bonding capacity[2],[3].
| Property | Value | Implication for Drug Design |
| CAS Number | 952055-08-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₃H₁₁F₂NO | Defines the atomic composition and exact mass. |
| Molecular Weight | 235.23 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5. |
| Exact Mass | 235.0808 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Indicates excellent potential for membrane permeability and CNS penetration. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a single vector for targeted hydrogen bonding or covalent coupling. |
| Hydrogen Bond Acceptors | 4 (N, O, F, F) | Enhances binding affinity within target protein pockets. |
| Rotatable Bonds | 4 | Offers conformational flexibility for the benzyl group to adapt to hydrophobic clefts. |
Structural Significance & Mechanism of Action
Every functional group on 2-(Benzyloxy)-4,6-difluoroaniline serves a distinct mechanistic purpose in medicinal chemistry.
The Fluorine Effect (4,6-Positions)
The incorporation of fluorine is a hallmark strategy in drug design[4]. The highly electronegative fluorine atoms at the 4- and 6-positions exert a strong inductive pull (-I effect) on the aromatic ring.
-
Causality: This electron withdrawal significantly lowers the pKa of the adjacent aniline nitrogen, reducing its basicity. While this makes the amine less nucleophilic, it prevents unwanted off-target basicity in physiological environments.
-
Metabolic Stability: Furthermore, fluorine substitution at the 4-position (para to the amine) effectively blocks standard Cytochrome P450-mediated aromatic hydroxylation, drastically improving the metabolic half-life of the resulting drug candidate[4].
The Benzyloxy Ether (2-Position)
The benzyl group acts as a dual-purpose moiety. Synthetically, it is a robust protecting group for an underlying phenol, remaining stable under basic, acidic, and nucleophilic conditions. Pharmacologically, if left intact in the final drug molecule, the bulky, lipophilic benzyl ring can occupy deep hydrophobic pockets in target proteins, driving binding affinity through Van der Waals interactions.
The Aniline Core
The primary amine is the primary synthetic vector. It acts as the nucleophilic center for amide coupling, urea formation, or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Caption: Structural features of 2-(Benzyloxy)-4,6-difluoroaniline and their physicochemical impact.
Experimental Protocols & Workflows
To ensure high-yield transformations, the protocols below are designed as self-validating systems, accounting for the specific electronic and steric properties of this molecule.
Protocol A: Amide Coupling at the Electron-Deficient Aniline
The Challenge: Because the two fluorine atoms withdraw electron density from the aromatic ring, the nucleophilicity of the aniline nitrogen is significantly reduced. Standard coupling reagents (like DCC or EDC) often result in sluggish reactions and poor yields. The Solution: We utilize HATU—a highly active uronium-based coupling reagent—in conjunction with a non-nucleophilic base (DIPEA) to ensure rapid formation of the active ester, driving the amide coupling to completion.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under argon, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq) directly to the activated mixture.
-
Reaction: Heat the mixture to 50°C (necessary due to the reduced nucleophilicity of the difluoroaniline) and stir for 12–24 hours. Monitor via LC-MS.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and a 5% LiCl aqueous solution (to effectively remove residual DMF).
-
Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography. The presence of the amide N-H peak (~8.0–9.5 ppm) in ¹H-NMR confirms successful coupling.
Protocol B: Chemoselective Deprotection of the Benzyl Ether
The Challenge: To unmask the hydrogen-bond donating phenol for target engagement, the benzyl group must be removed without causing reductive defluorination of the aromatic ring. The Solution: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the standard, chemoselective method that cleaves the sp³ carbon-oxygen bond while leaving the C-F bonds intact[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-acylated 2-(Benzyloxy)-4,6-difluoroaniline derivative (1.0 eq) in anhydrous methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent solvent ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 4–8 hours.
-
Validation & Workup: Monitor via TLC (disappearance of the UV-active, non-polar starting material). Once complete, filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the target 2-amino-3,5-difluorophenol derivative.
Caption: Standard synthetic workflow for functionalizing 2-(Benzyloxy)-4,6-difluoroaniline.
Applications in Medicinal Chemistry
The unique steric and electronic profile of 2-(Benzyloxy)-4,6-difluoroaniline makes it a highly sought-after building block in the development of metabolic and oncological therapeutics.
Notably, derivatives of this scaffold have been heavily utilized in the synthesis of Protein Tyrosine Phosphatase (PTPase) inhibitors [1]. Specifically, inhibitors targeting PTP-1B and TC PTP are critical in the treatment of insulin resistance, type-2 diabetes, and obesity. In these drug candidates, the difluorophenol moiety (generated post-benzyl deprotection) acts as a potent bioisostere, mimicking the phosphotyrosine substrate to competitively bind within the enzyme's SH2 domain[1]. The fluorine atoms ensure the molecule remains metabolically stable in the liver, while the unmasked phenol provides the essential hydrogen-bond donor required for target engagement.
References[2] Title: 2-(BENZYLOXY)-4,6-DIFLUOROANILINE Chemical Properties and Identifiers
Sources
- 1. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-(Benzyloxy)-4,6-difluoroaniline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-4,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-(Benzyloxy)-4,6-difluoroaniline (CAS No. 952055-08-2) is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Its unique arrangement of a benzyloxy group, two fluorine atoms, and an aniline moiety necessitates a multi-faceted analytical approach for unambiguous structure verification. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for this compound, grounded in field-proven spectroscopic principles. We will move beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, creating a self-validating analytical workflow.
Introduction: The Imperative for Unambiguous Characterization
2-(Benzyloxy)-4,6-difluoroaniline possesses a molecular formula of C₁₃H₁₁F₂NO and a molecular weight of 235.23 g/mol .[1] The presence of multiple functional groups and a complex substitution pattern on the aromatic ring means that isomeric ambiguity is a significant risk during synthesis. An incorrect structural assignment can have profound consequences, leading to wasted resources and flawed structure-activity relationship (SAR) studies. Therefore, a rigorous, multi-technique spectroscopic analysis is not merely procedural but essential for scientific integrity.
This guide details the integrated use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Fourier-Transform Infrared (FTIR) Spectroscopy to build an unshakeable structural proof.
The Analytical Workflow: An Integrated Approach
Sources
Comprehensive NMR Spectral Analysis of 2-(Benzyloxy)-4,6-difluoroaniline: A Technical Guide for Structural Elucidation
Executive Summary & Core Directives
In the realm of modern drug development and agrochemical synthesis, fluorinated anilines serve as critical pharmacophores due to fluorine’s ability to modulate lipophilicity, metabolic stability, and target binding affinity[1]. 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) presents a unique analytical challenge for structural elucidation. The molecule features a highly functionalized, electron-rich aromatic core where the competing electronic effects of an amine (-NH₂), a benzyloxy ether (-OBn), and two fluorine atoms (-F) create a complex spin-spin coupling network.
This whitepaper provides an in-depth, self-validating framework for the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral analysis of 2-(Benzyloxy)-4,6-difluoroaniline. By grounding experimental protocols in the causality of quantum mechanical spin interactions and electronic shielding, this guide equips researchers with the authoritative methodologies required to unambiguously assign highly coupled fluorinated aromatic systems.
Theoretical Framework & Causality in NMR
To accurately predict and interpret the NMR spectra of 2-(Benzyloxy)-4,6-difluoroaniline, one must understand the causality behind the chemical shifts (
-
Resonance (+M) vs. Induction (-I): The -NH₂ (at C1) and -OBn (at C2) groups are strong
-electron donors (+M effect), which heavily shield their respective ortho and para positions[2]. Fluorine (at C4 and C6) is highly electronegative (-I effect), powerfully deshielding its ipso carbon. However, fluorine also possesses a strong +M effect that shields its ortho and para carbons[3]. -
Synergistic Shielding: The protons at C3 and C5 are situated in an electron-dense environment. C3-H is ortho to the -OBn group and ortho to the C4-Fluorine. C5-H is flanked by two ortho fluorines (C4, C6) and is para to the -NH₂ group. Consequently, these protons resonate significantly upfield (shielded) compared to standard benzene protons, typically appearing between 6.0 and 6.5 ppm[3].
-
Heteronuclear Spin-Spin Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples extensively with both ¹H and ¹³C nuclei[4]. In ¹³C NMR, the one-bond carbon-fluorine coupling (
) is massive (~240–250 Hz) due to the high s-character of the C-F bond[5]. Two-bond ( ) and three-bond ( ) couplings further split the carbon signals, necessitating advanced decoupling techniques to prevent spectral overlap[6].
Experimental Methodologies: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system . Relying solely on 1D ¹H NMR is insufficient due to the complex
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of 2-(Benzyloxy)-4,6-difluoroaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. CDCl₃ is chosen because it does not exchange with the -NH₂ protons, allowing them to be observed.
-
1D ¹H and ¹⁹F NMR Acquisition: Acquire a standard 1D ¹H spectrum (400–600 MHz, 16 scans, 1.0 s relaxation delay) to establish the proton baseline[3]. Concurrently, acquire a ¹⁹F NMR spectrum to confirm the presence of two distinct fluorine environments (F4 and F6)[7].
-
1D ¹³C{¹H} and ¹³C{¹H, ¹⁹F} NMR: Acquire a standard proton-decoupled ¹³C spectrum. To resolve the complex multiplets caused by
couplings, utilize a dual-decoupled ¹³C{¹H, ¹⁹F} experiment. Modern HFX probes allow simultaneous decoupling of both ¹H and ¹⁹F, collapsing all carbon signals into sharp singlets and confirming the exact carbon count[6]. -
2D HSQC (Heteronuclear Single Quantum Coherence): Run an ¹H-¹³C HSQC experiment to correlate the C3-H and C5-H protons directly to their attached carbons[7].
-
2D HMBC (Heteronuclear Multiple Bond Correlation) [Critical Validation Step]: Run an ¹H-¹³C HMBC experiment. The singlet from the -OCH₂- protons (~5.10 ppm) will show a strong
correlation to the C2 aromatic carbon[8]. The C2 carbon will, in turn, show a correlation to the C3-H proton, but not the C5-H proton. This orthogonal check definitively distinguishes the C3 and C5 positions, validating the entire structural model[7].
Fig 1: Strategic NMR acquisition workflow for highly fluorinated aromatic compounds.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(Benzyloxy)-4,6-difluoroaniline is characterized by distinct aliphatic, heteroatom, and highly coupled aromatic regions[9].
Quantitative ¹H NMR Data
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| -NH₂ (C1) | 3.60 – 3.90 | Broad singlet (br s) | 2H | N/A (Exchangeable) |
| -OCH₂- (Benzyl) | 5.05 – 5.15 | Singlet (s) | 2H | N/A |
| C5-H (Aromatic) | ~6.35 | ddd (or td) | 1H | |
| C3-H (Aromatic) | ~6.45 | ddd (or dt) | 1H | |
| Phenyl (Benzyl) | 7.30 – 7.45 | Multiplet (m) | 5H | Complex overlapping spin system |
Causality of the Splitting Patterns:
The -OCH₂- protons appear as a sharp singlet because they are isolated from any adjacent protons and are heavily deshielded by the adjacent oxygen atom and the phenyl ring[9]. The C5-H proton is split into a doublet by the C4-Fluorine (
Fig 2: J-coupling network demonstrating key interactions between aromatic protons and fluorine atoms.
¹³C and ¹⁹F NMR Spectral Analysis
The ¹³C NMR spectrum reveals the profound impact of fluorine substitution. The carbons directly attached to fluorine (C4 and C6) exhibit massive
Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift ( | Multiplicity (in ¹³C{¹H}) | Coupling Constants ( |
| C5 (CH) | ~96.0 | Triplet (t) | |
| C3 (CH) | ~98.5 | Doublet of doublets (dd) | |
| C1 (C-NH₂) | ~121.0 | Doublet of doublets (dd) | |
| C2 (C-OBn) | ~144.5 | Doublet (d) | |
| C6 (C-F) | ~151.5 | Doublet of doublets (dd) | |
| C4 (C-F) | ~154.0 | Doublet of doublets (dd) | |
| -OCH₂- | ~71.0 | Singlet (s) | N/A |
| Phenyl (OBn) | 127.5 – 136.5 | Singlets (s) | N/A |
Causality of the Carbon Shifts:
Notice the extreme upfield shifts of C3 (~98.5 ppm) and C5 (~96.0 ppm). In a standard benzene ring, carbons resonate at ~128.5 ppm. The dramatic shielding observed here is caused by the combined +M resonance effects of the -NH₂, -OBn, and ortho-fluorine atoms, which push immense electron density onto these specific carbons, heavily shielding the nuclei from the external magnetic field
¹⁹F NMR Data (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum acts as a rapid diagnostic tool. Because the molecule is asymmetric, two distinct fluorine signals will be observed:
-
F4: ~ -120.5 ppm (d,
≈ 4.0 Hz) -
F6: ~ -125.0 ppm (d,
≈ 4.0 Hz)
The slight difference in chemical shift arises because F4 is para to the -NH₂ group, whereas F6 is ortho to the -NH₂ group, resulting in different localized shielding environments[7].
Conclusion
The structural elucidation of 2-(Benzyloxy)-4,6-difluoroaniline requires a rigorous understanding of competing electronic effects and heteronuclear spin physics. By employing a self-validating methodology that cross-references 1D ¹H/¹³C/¹⁹F spectra with 2D HSQC and HMBC correlations, researchers can confidently map the complex coupling networks[8]. The utilization of triple-resonance decoupling (¹³C{¹H, ¹⁹F}) further elevates the trustworthiness of the data, transforming overlapping multiplets into definitive, assignable singlets[6].
References
-
Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. ACS Omega. URL: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta / SRCE. URL:[Link]
-
Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent. PMC / NIH. URL:[Link]
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- 2. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. jeolusa.com [jeolusa.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Mass Spectrometric Elucidation of 2-(Benzyloxy)-4,6-difluoroaniline: A Technical Whitepaper
Molecular Architecture and Ionization Dynamics
2-(Benzyloxy)-4,6-difluoroaniline (C₁₃H₁₁F₂NO, exact mass 235.08) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Characterizing this molecule via mass spectrometry (MS) requires a deep understanding of how its three distinct functional groups—a primary amine, a benzyloxy ether, and two fluorine atoms—interact and compete to direct fragmentation under collision-induced dissociation (CID).
In positive electrospray ionization (ESI+), the primary site of protonation is the basic aniline nitrogen. The localized electron density on the amine readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding a robust[M+H]⁺ precursor ion at m/z 236.09. The presence of the bulky, non-polar benzyloxy group significantly enhances the overall hydrophobicity of the molecule. This structural feature dictates strong retention on reversed-phase C18 stationary phases, which directly translates to higher desolvation efficiency in the ESI source and reduced susceptibility to early-eluting matrix suppression.
Collision-Induced Dissociation (CID) Mechanistic Pathways
When the m/z 236.09 precursor ion is subjected to CID in a tandem mass spectrometer, it undergoes thermodynamically driven fragmentation. The causality of these pathways is dictated by bond dissociation energies and the resonance stabilization of the resulting product ions.
-
Ether Cleavage (The Benzyloxy Handle): The most labile bond in the molecule is the C–O ether linkage. Cleavage of this bond generates a highly resonance-stabilized tropylium cation ([C₇H₇]⁺) at m/z 91.05[2]. Because the activation energy required for this specific pathway is exceptionally low, m/z 91.05 typically dominates the MS/MS spectrum as the base peak.
-
Phenolic Core Formation: An alternative cleavage of the benzyloxy group involves the neutral loss of a benzyl moiety (90 Da), leaving behind a protonated 2-amino-3,5-difluorophenol core at m/z 146.04.
-
Hydrogen Fluoride (HF) Elimination: A hallmark of fluorinated anilines is the subsequent loss of hydrogen fluoride (20 Da)[3]. The spatial proximity of the fluorine atom at position 6 to the protonated amine facilitates a multi-center transition state. This allows the molecule to expel neutral HF and form a stable aza-biheterocyclic or highly conjugated product ion at m/z 126.04.
-
Amine Cleavage: At elevated collision energies, the phenolic core undergoes the characteristic loss of hydrogen cyanide (HCN, 27 Da), a standard fragmentation route for primary aromatic amines[4], yielding a minor product ion at m/z 119.03.
Proposed CID fragmentation pathways of 2-(Benzyloxy)-4,6-difluoroaniline.
Quantitative Data & Spectral Signatures
To facilitate targeted Multiple Reaction Monitoring (MRM) method development, the quantitative fragmentation data is summarized below. The selection of quantifier and qualifier ions is based on the signal-to-noise ratio and the specificity of the neutral loss.
Table 1: Key Product Ions and Structural Assignments for m/z 236.09
| Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Optimal Collision Energy (eV) | Relative Abundance | Application |
| 91.05 | 145.04 | [C₇H₇]⁺ (Tropylium) | 15 - 20 | 100% (Base Peak) | Quantifier |
| 146.04 | 90.05 | [M+H - C₇H₆]⁺ | 20 - 25 | 45% | Qualifier 1 |
| 126.04 | 110.05 | [146.04 - HF]⁺ | 30 - 35 | 25% | Qualifier 2 |
| 119.03 | 117.06 | [146.04 - HCN]⁺ | 40 - 45 | < 10% | Structural ID |
Self-Validating LC-MS/MS Methodology
The following step-by-step protocol is designed not just to detect the analyte, but to act as a self-validating system. By continuously monitoring the ratio between specific fragment ions, analysts can verify instrument stability in real-time.
Step-by-step LC-MS/MS analytical workflow for targeted quantification.
Step 1: Matrix-Matched Sample Preparation
-
Dilution: Dissolve the sample in a diluent consisting of 50:50 Water:Acetonitrile to match the initial mobile phase conditions, preventing solvent-induced peak broadening.
-
Precipitation: If extracting from biological matrices, utilize cold acetonitrile (1:3 v/v) for protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the ESI capillary.
Step 2: Chromatographic Resolution
-
Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). The hydrophobic benzyloxy group requires a highly retentive stationary phase to separate it from early-eluting polar interferences.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes amine protonation).
-
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Source Optimization (ESI+)
-
Capillary Voltage: Set to +3.5 kV.
-
Desolvation Temperature: Set to 350°C to ensure complete vaporization of the aqueous/organic droplets.
-
Cone Voltage: Optimize to 25 V to maximize the transmission of the m/z 236.09 precursor without inducing premature in-source fragmentation.
Step 4: System Suitability and Self-Validation (Critical)
To ensure the trustworthiness of the data, the method must be self-validating.
-
Ion Ratio Monitoring: Program the MS to monitor both the 236.09 → 91.05 (Quantifier) and 236.09 → 146.04 (Qualifier) transitions.
-
Internal Thermometer: Calculate the ratio of m/z 91.05 to m/z 146.04. Because the tropylium ion (m/z 91) requires lower collision energy than the phenolic core (m/z 146), this ratio acts as an internal thermometer for the collision cell. If the ratio deviates by more than ±15% from the established baseline during a run, it immediately flags collision gas pressure fluctuations or quadrupole energy drift, invalidating the batch before erroneous data is reported.
References
-
ChemScene. "952055-08-2 | 2-(Benzyloxy)-4,6-difluoroaniline". ChemScene Catalog. 1
-
Patrick, R., et al. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation". Journal of Pharmaceutical and Biomedical Analysis (PubMed). 3
-
BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline". BenchChem Technical Guides. 4
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives". AIP Advances. 2
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Vibrational Fingerprinting of Halogenated Anilines: An In-Depth FT-IR Analysis of 2-(Benzyloxy)-4,6-difluoroaniline
Executive Summary
In modern drug development and materials science, highly functionalized aromatic building blocks like 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) are critical for synthesizing advanced active pharmaceutical ingredients (APIs). For researchers, Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable, non-destructive tool for structural elucidation, purity assessment, and reaction monitoring [3].
This technical whitepaper provides an authoritative guide to the vibrational spectroscopy of 2-(Benzyloxy)-4,6-difluoroaniline. By deconstructing its molecular architecture, we establish the causality behind its unique spectral fingerprint and provide a self-validating, USP-compliant analytical protocol for its characterization.
Molecular Architecture & Vibrational Causality
As a Senior Application Scientist, I approach spectral interpretation not as a memorization of tables, but as an exercise in molecular physics. The FT-IR spectrum of a molecule is dictated by the masses of its atoms, the stiffness of its bonds, and the electronic environment surrounding them.
The structure of 2-(Benzyloxy)-4,6-difluoroaniline (C₁₃H₁₁F₂NO) introduces several competing electronic effects that directly influence its vibrational modes:
-
The Primary Amine (-NH₂): Located at position 1, this group typically exhibits distinct asymmetric and symmetric stretching bands. However, the strongly electronegative fluorine atoms at positions 4 and 6 exert an inductive electron-withdrawing effect across the aromatic ring. This pulls electron density away from the nitrogen, subtly stiffening the N-H bonds and shifting their absorption to slightly higher wavenumbers compared to an unsubstituted aniline [2].
-
The Carbon-Fluorine Bonds (C-F): Fluorine is the most electronegative element. The C-F bond is highly polarized, meaning any vibrational stretching results in a massive change in the molecular dipole moment. Consequently, C-F stretches dominate the fingerprint region (1000–1250 cm⁻¹) with intensely strong, broad absorption bands [2].
-
The Benzyloxy Ether Linkage (-O-CH₂-Ph): The ether oxygen at position 2 donates electron density into the ring via resonance, partially counteracting the fluorines. The asymmetric and symmetric C-O-C stretches will appear as strong bands that often overlap with the C-F stretching region, creating a complex, multi-peak cluster that serves as the definitive "fingerprint" of this specific molecule.
Figure 1: Logical mapping of functional groups to their characteristic IR vibrational frequencies.
Quantitative Spectral Data
Based on the established vibrational physics of fluorinated anilines and benzyl ethers, the quantitative IR absorption profile is summarized below. This table serves as a reference for peak-picking and structural verification during QA/QC workflows.
| Wavenumber Range (cm⁻¹) | Relative Intensity | Vibrational Mode | Structural Assignment |
| 3450 – 3500 | Medium | N-H Asymmetric Stretch | Primary aromatic amine |
| 3350 – 3400 | Medium | N-H Symmetric Stretch | Primary aromatic amine |
| 3000 – 3100 | Weak | C-H Stretch (sp²) | Aromatic rings (Aniline core & Benzyl) |
| 2850 – 2950 | Weak | C-H Stretch (sp³) | Aliphatic -CH₂- of the benzyloxy group |
| 1610 – 1650 | Medium | N-H Bending (Scissoring) | Primary aromatic amine |
| 1500 – 1600 | Medium-Strong | C=C Stretch | Aromatic ring skeleton |
| 1200 – 1275 | Strong | C-O-C Asymmetric Stretch | Aryl alkyl ether linkage |
| 1100 – 1250 | Very Strong | C-F Stretch | Carbon-Fluorine bonds |
| 1020 – 1075 | Strong | C-O-C Symmetric Stretch | Aryl alkyl ether linkage |
| 700 – 850 | Strong | C-H Out-of-Plane Bend | Substituted benzene rings |
Standardized Experimental Protocol: ATR-FTIR
To ensure absolute scientific integrity, we utilize Attenuated Total Reflectance (ATR) rather than traditional Potassium Bromide (KBr) pellet transmission.
The Causality of this Choice: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band around 3400 cm⁻¹, which perfectly masks the critical N-H stretching region of our aniline. ATR eliminates this artifact, requires zero sample preparation, and analyzes the compound in its native polymorphic state.
Self-Validating Workflow (Compliant with USP <854>)
Every analytical run must prove its own validity. This protocol integrates a System Suitability Test (SST) prior to sample analysis.
-
System Suitability Test (SST):
-
Action: Scan a certified polystyrene film standard.
-
Validation: Verify that the sharp reference band appears at exactly 1601.2 cm⁻¹ (±1.0 cm⁻¹ tolerance). Passing this confirms the laser frequency calibration and wavenumber accuracy as mandated by USP Chapter <854> [1].
-
-
Background Acquisition:
-
Action: Clean the diamond ATR crystal with MS-grade isopropyl alcohol and allow it to evaporate. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Atmospheric CO₂ and H₂O vapor fluctuate constantly. Subtracting this background immediately before the sample run prevents atmospheric interference in the 3400 cm⁻¹ and 1600 cm⁻¹ regions.
-
-
Sample Application & Compression:
-
Action: Place ~2 mg of solid 2-(Benzyloxy)-4,6-difluoroaniline directly onto the crystal. Lower the ATR anvil to apply consistent, high pressure.
-
Causality: The IR beam (evanescent wave) only penetrates 0.5 to 2.0 microns into the sample. Without intimate physical contact between the crystal and the solid, the resulting spectrum will suffer from a poor signal-to-noise ratio.
-
-
Data Acquisition & Processing:
-
Action: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm.
-
Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense compared to transmission spectra. ATR correction normalizes the data for accurate library matching.
-
Figure 2: Step-by-step ATR-FTIR self-validating experimental workflow compliant with USP <854>.
Conclusion
The FT-IR spectrum of 2-(Benzyloxy)-4,6-difluoroaniline is a direct physical manifestation of its complex electronic structure. By understanding the inductive pull of the fluorine atoms and the resonance of the ether linkage, researchers can confidently assign the critical N-H, C-F, and C-O-C stretching bands. When executed using a self-validating ATR protocol, this spectroscopic data provides unimpeachable proof of molecular identity and purity for downstream pharmaceutical applications.
References
Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline starting materials
An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline: A Focus on Starting Materials and Strategic Pathways
Introduction
2-(Benzyloxy)-4,6-difluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in contemporary drug discovery and development.[1] Its unique substitution pattern, featuring a benzyloxy protecting group adjacent to an aniline moiety and flanked by two fluorine atoms, imparts specific steric and electronic properties that are leveraged in the synthesis of complex pharmaceutical intermediates. The strategic placement of fluorine atoms, in particular, is a well-established method for modulating metabolic stability, binding affinity, and lipophilicity in bioactive molecules.
This technical guide provides an in-depth analysis of the principal synthetic strategies for preparing 2-(Benzyloxy)-4,6-difluoroaniline. Moving beyond a simple recitation of protocols, this document emphasizes the causality behind experimental choices, focusing on the critical decision of starting material selection and its downstream implications. We will explore two robust and logically divergent pathways, offering field-proven insights to guide researchers and process chemists in making informed decisions based on precursor availability, scalability, and desired purity profiles.
Section 1: Retrosynthetic Analysis and Identification of Key Precursors
A thorough retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. These disconnections inform the selection of two distinct and commercially relevant starting materials, each initiating a unique synthetic cascade.
The first strategy involves disconnecting the C-N bond of the aniline, suggesting a late-stage reduction of a corresponding nitro-aromatic precursor. A subsequent disconnection of the C-O ether bond points towards a benzylation reaction of a phenol. This leads to 3,5-difluorophenol as the first key precursor.
The second strategy also hinges on a final-step nitro group reduction. However, it envisions the benzyloxy group being introduced via nucleophilic aromatic substitution (SNAr) on a highly activated ring system. This pathway identifies 1,3-difluoro-4,6-dinitrobenzene as the second key precursor.
Caption: Retrosynthetic analysis of 2-(benzyloxy)-4,6-difluoroaniline.
Section 2: Synthetic Pathway I: The Phenol-First Approach
This pathway is a classic, multi-step synthesis that offers excellent control over regiochemistry by building complexity onto a readily available difluorinated phenol.
Starting Material Analysis: The cornerstone of this route is 3,5-difluorophenol . It is a commercially available reagent, often synthesized via diazotization of 3,5-difluoroaniline followed by hydrolysis, or through the hydrolysis of 3,5-difluorobromobenzene.[2][3][4] Its availability and relatively moderate cost make this pathway attractive for laboratory-scale synthesis.
Experimental Protocol: Pathway I
Step 1: Regioselective Nitration of 3,5-Difluorophenol
The hydroxyl group is a powerful ortho-, para-directing group. Nitration is therefore directed to the C2, C4, and C6 positions. To achieve selective mono-nitration at the C2 position to yield 3,5-difluoro-2-nitrophenol , controlled reaction conditions are paramount.
-
Methodology: To a cooled (0-5 °C) solution of 3,5-difluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid alone) is added dropwise.
-
Causality: The use of low temperatures and slow addition of the nitrating agent helps to minimize the formation of dinitrated byproducts and other isomers. The reaction progress must be diligently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction upon maximal formation of the desired C2-nitrated isomer.
-
Validation: The structural confirmation of 3,5-difluoro-2-nitrophenol is achieved through NMR spectroscopy, verifying the substitution pattern.
Step 2: O-Benzylation of 3,5-Difluoro-2-nitrophenol
With the nitro group in place, the acidic phenolic proton is protected using a benzyl group. This is typically accomplished via a Williamson ether synthesis.[5][6] This step is critical as it prevents the free phenol from interfering with the subsequent nitro group reduction.
-
Methodology: 3,5-Difluoro-2-nitrophenol (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added, followed by benzyl bromide or benzyl chloride (1.1-1.2 eq). The mixture is heated (typically 60-90 °C) until completion.[5]
-
Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide on the benzyl group. The presence of the electron-withdrawing nitro and fluoro groups increases the acidity of the phenol, allowing for the use of a mild base like K₂CO₃.
-
Validation: Reaction completion is monitored by TLC. The disappearance of the starting phenol and the appearance of the higher Rf ether product, 1-(benzyloxy)-3,5-difluoro-2-nitrobenzene , indicates a successful transformation.
Step 3: Chemoselective Reduction of the Nitro Group
The final step is the reduction of the nitro group to the target aniline. The primary challenge is to achieve this transformation without cleaving the benzyl ether (hydrogenolysis). Catalytic transfer hydrogenation is often the method of choice.[7]
-
Methodology: The nitro-intermediate, 1-(benzyloxy)-3,5-difluoro-2-nitrobenzene (1.0 eq), is dissolved in an alcohol solvent like ethanol or methanol. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, followed by a hydrogen donor such as hydrazine hydrate (2-4 eq).[5][7] The reaction is typically stirred at room temperature or with gentle heating.
-
Causality: Catalytic transfer hydrogenation provides a milder alternative to high-pressure hydrogenation with H₂ gas, which can more readily cleave the O-benzyl bond.[8] Hydrazine hydrate decomposes on the catalyst surface to provide a localized source of hydrogen, favoring the reduction of the more labile nitro group over the more robust benzyl ether.
-
Validation: The reaction can be monitored by the disappearance of the yellow color of the nitro compound. Final product purity is assessed by GC-MS and NMR, with particular attention paid to the absence of signals corresponding to the debenzylated phenol byproduct.
Workflow and Data Summary: Pathway I
Caption: Workflow for the Dinitrobenzene synthesis pathway.
| Step | Reaction | Key Reagents | Typical Yield | In-Process Control |
| 1 | SNAr | Sodium Benzyloxide | 70-85% | TLC, LC-MS (Mono- vs. Di-substitution) |
| 2 | Nitro Reduction | Hydrazine Hydrate, Pd/C | 85-95% | TLC, GC-MS (Byproduct check) |
Section 4: Comparative Analysis and Field Insights
The choice between these two pathways is a strategic decision dictated by practical and economic factors.
-
Expertise & Experience:
-
Pathway I (Phenol-First) is more linear and relies on well-understood, classical reactions. The primary challenge lies in controlling the regioselectivity of the initial nitration step. However, once the 3,5-difluoro-2-nitrophenol intermediate is secured and purified, the subsequent steps are generally high-yielding and robust. This route is often preferred in academic or early-stage discovery settings where starting material flexibility is key.
-
Pathway II (Dinitrobenzene) is more convergent and elegant. Its success is highly dependent on the quality and cost of the dinitro starting material. The SNAr reaction, while powerful, can be sensitive to moisture and requires careful stoichiometric control to avoid side reactions. This route may be more advantageous for larger-scale production if the starting material can be sourced economically, as it reduces the overall step count.
-
-
Trustworthiness & Self-Validation:
-
Both protocols incorporate self-validating checkpoints. In Pathway I, the purification of the nitrophenol intermediate is a critical quality control gate that ensures the fidelity of the rest of the synthesis. In Pathway II, the SNAr step must be carefully monitored to ensure complete consumption of the starting material and minimal formation of the di-substituted byproduct.
-
For both routes, the final reduction step requires rigorous analysis (e.g., ¹H NMR integration, GC purity) to confirm the absence of debenzylated impurities, which can be difficult to remove from the final product.
-
Conclusion
The synthesis of 2-(benzyloxy)-4,6-difluoroaniline can be effectively achieved through at least two distinct and reliable strategies. The "Phenol-First" approach offers a highly controllable, albeit longer, route starting from the readily accessible 3,5-difluorophenol. In contrast, the "Dinitrobenzene" approach provides a more rapid and convergent synthesis, provided the specialized starting material is available and economically viable. The optimal choice will ultimately depend on a careful evaluation of starting material cost, project scale, and the specific technical capabilities of the development team. Both pathways, when executed with precision and validated with appropriate analytical controls, deliver access to this valuable fluorinated building block for advanced chemical synthesis.
References
- U.S. Patent US5091580A: "Process for the preparation of 2,6-difluoroaniline".
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes : Journal of Fluorine Chemistry, Vanderbilt University. [Link]
-
4-benzyloxyindole : Organic Syntheses Procedure. [Link]
-
Method of preparing 2,4-difluoroaniline : European Patent Office - EP 0001825 B1. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound : Global Scientific Journals. [Link]
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis : Organic Letters, ACS Publications. [Link]
- Process for continuously preparing difluorobenzene derivatives with long operating times: Google P
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof: Google P
-
9-Borabicyclo[3.3.l]nonane-induced Friedel–Crafts benzylation of arenes with benzyl fluorides : Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- Synthesis process of 3, 5-difluorophenol: Google P
-
Amine synthesis by nitro compound reduction : Organic Chemistry Portal. [Link]
- Process for preparing 1,3-difluorobenzene: Google P
-
New Selective O-Debenzylation of Phenol with Mg/MeOH : ResearchGate. [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium : PMC. [Link]
-
Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross : ACG Publications. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl : JMU Scholarly Commons. [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides : ChemRxiv. [Link]
- Method for synthesizing 4-benzyloxy aniline hydrochloride: Google P
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism : Journal of Chemical Education, ACS Publications. [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines : Beilstein Journals. [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution : ResearchGate. [Link]
-
Polarographic reduction of 2-carboxybenzophenone derivatives. IV. Reduction of p'-substituted p-nitro-o-aroylbenzoic acids : Chemical Papers. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives : MDPI. [Link]
-
Difluoroalkane synthesis by fluorination or substitution : Organic Chemistry Portal. [Link]
-
Science About O-Benzyl protecting groups : Atlanchim Pharma. [Link]
-
1,5-Difluoro-2,4-dinitrobenzene : Chem-Impex. [Link]
-
Safe and green production method of high-quality 2, 6-difluoroaniline : Eureka | Patsnap. [Link]
-
1,3-Dihydroxyphenazine dioxide : Organic Syntheses Procedure. [Link]
-
De-O-Benzylation of Sterically Hindered Benzyl ETHERS : Academia.edu. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles : Loyola eCommons. [Link]
-
Method for preparing 3,5-difluorophenol : Eureka | Patsnap. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C : PMC. [Link]
-
United States Patent (19) . [Link]
-
Catalytic reduction of different nitroarenes : ResearchGate. [Link]
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The Role of the Benzyloxy-Difluoroaniline Scaffold in Advanced Medicinal Chemistry
Executive Summary
In the pursuit of highly selective and potent therapeutics, medicinal chemists continuously refine molecular scaffolds to optimize target binding and pharmacokinetic profiles. The benzyloxy-difluoroaniline motif has emerged as a privileged structural building block, particularly in the design of advanced kinase inhibitors and dual-action enzyme modulators. By combining the profound electronic effects of fluorine with the steric and lipophilic properties of a benzyloxy ether, this scaffold allows researchers to precisely tune amine basicity, enhance metabolic stability, and probe deep hydrophobic pockets within target proteins.
This technical guide explores the structural causality, synthetic methodologies, and biological applications of benzyloxy-difluoroaniline derivatives, providing actionable insights for drug development professionals.
Structural and Electronic Causality: The "Why" Behind the Scaffold
The integration of a benzyloxy group and two fluorine atoms onto an aniline core is not arbitrary; it is a calculated design strategy aimed at optimizing both pharmacodynamics and pharmacokinetics.
The Difluoroaniline Moiety: Electronic Tuning and Stability
Fluorine is the most electronegative element, and its strategic placement on an aromatic ring profoundly impacts the molecule's electronic distribution:
-
pKa Modulation: The strong electron-withdrawing nature of two fluorine atoms (e.g., in 3,5-difluoroaniline or 2,4-difluoroaniline) significantly lowers the pKa of the aniline nitrogen. A less basic amine often translates to improved membrane permeability and a reduced risk of hERG channel inhibition (a common liability with basic amines).
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings at the ortho or para positions. Fluorine substitution blocks these metabolically labile sites, extending the molecule's half-life.
-
Orthogonal Multipolar Interactions: The highly polarized C-F bonds can engage in orthogonal multipolar interactions with backbone amides in the protein target, particularly within the ATP-binding hinge region of kinases[1].
The Benzyloxy Group: A Hydrophobic Probe
While the benzyloxy group (-OCH₂Ph) is widely known as a synthetic protecting group for phenols, in final drug candidates, it acts as a critical lipophilic vector:
-
Deep Pocket Anchoring: In kinase inhibitors, the benzyloxy group frequently extends into the hydrophobic back pocket (such as the DFG-out allosteric site). The flexibility of the ether linkage allows the phenyl ring to adopt optimal geometries for π-π stacking or van der Waals interactions with hydrophobic residues.
-
Synergistic Binding: When combined, the difluoroaniline acts as a precisely tuned hinge-binder or covalent anchor, while the benzyloxy group drives residence time by locking into adjacent lipophilic clefts.
Fig 1: Pharmacophore logic of benzyloxy-difluoroaniline in kinase inhibitor design.
Applications in Targeted Therapeutics
Next-Generation Kinase Inhibitors
The benzyloxy-difluoroaniline scaffold has been instrumental in overcoming selectivity challenges in kinase inhibitor design.
-
MKK4 Inhibitors: In the discovery of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitors, researchers utilized 4-(benzyloxy)-3,5-difluoroaniline to build the core structure. The introduction of fluorination increased the acidity of the binding motifs, directly correlating with improved inhibitory effects (IC50 = 73 nM for the tetrafluoro analog).
-
Covalent ZAK Inhibitors: ZAK kinase, a target for anti-inflammatory therapies, has been successfully targeted using covalent inhibitors (CKIs) featuring difluoroaniline derivatives. Compounds utilizing this scaffold demonstrated exceptional target specificity across 378 wild-type kinases, achieving low nanomolar potency[1].
Dual Aromatase-Sulfatase Inhibitors (DASIs)
In hormone-dependent breast cancer research, derivatives containing fluorinated anilines and benzyloxy groups have been synthesized to inhibit both aromatase and steroid sulfatase. The inclusion of difluoro motifs significantly improved aromatase inhibition (IC50 = 4.4 nM) by optimizing the electronic interaction with the enzyme's active site[2].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative impact of incorporating these structural motifs into various therapeutic targets:
| Inhibitor / Compound | Target Enzyme | IC50 Value | Key Structural Feature & Mechanism | Reference |
| Compound 7 | ZAK Kinase | 9.1 nM | Covalent binder; difluoroaniline hinge interaction | [1] |
| Compound 8 | ZAK Kinase | 11.5 nM | Covalent binder; high kinome selectivity | [1] |
| Compound 16 | MKK4 Kinase | 73 nM | Tetrafluoro analog; increased phenol acidity | |
| Sulfamate 15 | Aromatase | 4.4 nM | Difluoromethyl substitution optimizing binding | [2] |
Experimental Methodologies: Self-Validating Protocols
The synthesis of benzyloxy-difluoroaniline derivatives requires strict chemoselectivity. A common pitfall in these workflows is the accidental cleavage of the benzyloxy ether during the reduction of the nitro precursor.
Chemoselective Reduction of 4-(Benzyloxy)-3,5-difluoronitrobenzene
Objective: Reduce the nitro group to an aniline without inducing hydrogenolysis of the benzyl ether. Causality & Expertise: Standard catalytic hydrogenation (H₂, Pd/C) is strictly contraindicated here, as palladium readily cleaves benzyl ethers to yield a phenol. To preserve the benzyloxy group, a mild electron-transfer reduction using Iron powder and Ammonium Chloride (a modified Béchamp reduction) must be employed[3].
Step-by-Step Protocol:
-
Preparation: Dissolve 4-(benzyloxy)-3,5-difluoronitrobenzene (1.0 eq) in a 2:1 mixture of Ethanol and deionized Water.
-
Reagent Addition: Add fine Iron powder (5.0 eq) and Ammonium chloride (2.0 eq) to the solution. Rationale: NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could lead to unwanted side reactions.
-
Reaction Execution: Heat the mixture to 70–80 °C under vigorous stirring for 2–4 hours. Rationale: Vigorous mechanical or magnetic stirring is mandatory due to the heterogeneous nature of the iron powder.
-
In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the complete disappearance of the nitro starting material.
-
Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite. Rationale: Iron oxides form a thick, colloidal sludge; Celite traps these particulates and prevents filter clogging.
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure 4-(benzyloxy)-3,5-difluoroaniline as a solid.
Downstream Application: Buchwald-Hartwig Cross-Coupling
Once synthesized, the aniline is typically coupled to a heterocyclic core (e.g., in the synthesis of MKK4 inhibitors).
Step-by-Step Protocol:
-
In an oven-dried, argon-purged Schlenk flask, combine the heterocyclic chloride core (1.0 eq) and the synthesized 4-(benzyloxy)-3,5-difluoroaniline (2.0 eq).
-
Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) as the inorganic base and Pd G3 Xantphos (0.02 eq) as the pre-catalyst. Rationale: Xantphos is a bidentate ligand with a wide bite angle, highly effective for C-N cross-coupling of electron-deficient anilines.
-
Suspend the mixture in anhydrous 1,4-dioxane and heat to 90 °C for 12 hours.
-
Cool, dilute with water, extract with EtOAc, and purify via flash column chromatography to yield the final targeted scaffold.
Fig 2: Chemoselective synthetic workflow for benzyloxy-difluoroaniline derivatives.
References
-
Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry - ACS Publications.1
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. PMC - NIH. 2
-
US8686048B2 - Immunomodulator and anti-inflammatory compounds. Google Patents. 3
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8686048B2 - Immunomodulator and anti-inflammatory compounds - Google Patents [patents.google.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline via Nitro Reduction
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective reduction, emulsion troubleshooting, and verifiable synthetic workflows.
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), the chemoselective reduction of nitroarenes in the presence of sensitive protecting groups is a critical transformation. This application note details a robust, field-proven protocol for the synthesis of 2-(Benzyloxy)-4,6-difluoroaniline from its nitro precursor. By utilizing Tin(II) chloride (
Scientific Rationale & Nomenclature
Nomenclature Insight (Expertise): While the starting material is frequently cataloged in commercial databases under the non-IUPAC name 1,3-difluoro-2-nitro-5-(benzyloxy)benzene, achieving the specific regiochemistry of the target 2-(Benzyloxy)-4,6-difluoroaniline [1] dictates that the benzyloxy group must be positioned ortho to the nitro group. The precise IUPAC designation for this precursor is 2-(benzyloxy)-4,6-difluoro-1-nitrobenzene. This protocol assumes the starting material possesses this correct ortho-connectivity.
Mechanistic Causality & Reagent Selection:
The primary challenge in this workflow is chemoselectivity. Standard catalytic hydrogenation (e.g.,
To circumvent these side reactions, we employ Tin(II) chloride dihydrate (
Materials and Reagents
The following quantitative data summarizes the reagent requirements for a standard 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 1,3-difluoro-2-nitro-5-(benzyloxy)benzene | 265.21 | 1.0 | 2.65 g | Starting Material |
| Tin(II) chloride dihydrate ( | 225.63 | 5.0 | 11.28 g | Reducing Agent |
| Ethanol (Absolute) | 46.07 | - | 50 mL | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 150 mL | Extraction Solvent |
| Sat. aq. | 84.01 | - | ~100 mL | Basic Quench |
| Celite® 545 | N/A | - | As needed | Filtration Aid |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , embedding analytical checks directly into the workflow to guarantee success before proceeding to subsequent steps.
Step 1: Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (2.65 g, 10.0 mmol) in 50 mL of absolute ethanol.
-
Addition: Add
(11.28 g, 50.0 mmol) in one portion. -
Causality: A 5-fold molar excess of
is critical. It ensures rapid kinetics and complete reduction, preventing the reaction from stalling at the highly stable hydroxylamine intermediate.
Step 2: Thermal Activation
Attach a reflux condenser and heat the mixture to 70–80 °C for 2 to 4 hours.
-
Self-Validation Check: The reaction mixture will transition from a vibrant yellow solution (characteristic of the nitroarene) to a pale or colorless mixture as the aniline forms.
Step 3: Reaction Monitoring
Do not proceed to workup until conversion is verified. Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS.
-
Self-Validation Check: The starting material (higher
, UV active) must completely disappear, replaced by a highly polar, UV-active product spot (amine, lower ).
Step 4: Basic Quench & Emulsion Resolution
Remove the flask from heat and cool to room temperature. Pour the mixture into a beaker containing 100 mL of crushed ice and 100 mL of saturated aqueous
-
Causality (Crucial Step): During the reaction, Sn(II) is oxidized to Sn(IV). In basic aqueous conditions, Sn(IV) forms highly insoluble, gelatinous tin hydroxide complexes that cause severe, unbreakable emulsions during liquid-liquid extraction. Neutralizing the mixture forces the complete precipitation of these salts.
-
Filtration: Filter the resulting thick, milky suspension through a 2-inch pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with EtOAc (3 × 50 mL). The Celite traps the gelatinous tin salts, ensuring a clean phase separation.
Step 5: Isolation and Purification
Transfer the clear filtrate to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with an additional 50 mL of EtOAc.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-30% EtOAc in Hexanes) to yield pure 2-(Benzyloxy)-4,6-difluoroaniline.
Workflow Visualization
Figure 1: Chemoselective nitro reduction workflow emphasizing emulsion resolution.
References
- Title: WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors Source: Google Patents URL
-
Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: NIH PubMed Central (PMC) URL: [Link]
Sources
Application Note: Synthetic Routes to 2-(Benzyloxy)-4,6-difluoroaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) is a highly valued fluorinated building block in medicinal chemistry[1]. It is prominently utilized in the synthesis of protein tyrosine phosphatase (PTPase) inhibitors, specifically targeting PTP-1B and TC PTP for the treatment of type 2 diabetes, obesity, and related metabolic syndromes[2].
The strategic placement of two fluorine atoms on the aniline ring modulates the basicity (
Mechanistic Insights & Causality
Designing a robust synthetic route for this compound requires strict control over both regioselectivity and chemoselectivity. As a Senior Application Scientist, understanding why specific reagents are chosen is just as critical as knowing how to execute the steps.
Step 1: Regioselective Nucleophilic Aromatic Substitution ( )
The synthesis begins with 2,4,6-trifluoronitrobenzene (CAS: 315-14-0)[3]. The strongly electron-withdrawing nitro group activates the ortho and para fluorines toward nucleophilic attack. When treated with benzyl alcohol and a mild base (e.g.,
Step 2: Chemoselective Nitro Reduction
The critical juncture in this synthesis is the reduction of the intermediate 2-benzyloxy-4,6-difluoronitrobenzene (CAS: 256523-59-8)[4].
-
The Pitfall: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will indiscriminately reduce the nitro group and cleave the benzyl ether via hydrogenolysis, yielding the unwanted 2-amino-3,5-difluorophenol.
-
The Solution: To circumvent this, Platinum on Carbon (Pt/C) is strictly employed[5]. Pt/C alters the adsorption kinetics on the catalyst surface, selectively reducing the nitro moiety to a primary amine without activating the benzylic C–O bond for cleavage[5].
Experimental Workflows & Logical Diagrams
Synthetic workflow for 2-(Benzyloxy)-4,6-difluoroaniline via SNAr and reduction.
Chemoselective reduction logic: Pt/C preserves the benzyl ether unlike Pd/C.
Quantitative Data & Reaction Parameters
| Step | Reaction Type | Reagents & Catalyst | Temp / Time | Scale | Expected Yield |
| 1 | Benzyl alcohol (1.0 eq), | 0 °C → RT / 5 h | Variable | 70–85% | |
| 2 | Chemoselective Reduction | RT / 6 h | 1.0 g (3.77 mmol) | >90% |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Benzyloxy-4,6-difluoronitrobenzene (Step 1)
Objective: Regioselective etherification of 2,4,6-trifluoronitrobenzene.
-
Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trifluoronitrobenzene (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the formation of di-substituted byproducts.
-
Reagent Addition: Add anhydrous
(1.2 equiv) in one portion. Slowly add benzyl alcohol (1.0 equiv) dropwise via syringe over 15 minutes. -
Reaction: Stir the suspension at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for an additional 4 hours.
-
Self-Validation (In-Process Control): Spot the reaction on a silica TLC plate (Hexanes/EtOAc 9:1). The product will appear as a distinct UV-active spot with a lower
than the starting material. -
Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure ortho-substituted product. -
Self-Validation (Post-Reaction):
NMR ( ) must show a sharp singlet at ~5.1 ppm integrating for 2H, confirming the presence of the benzylic group.
Protocol B: Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline (Step 2)
Objective: Chemoselective reduction of the nitro group to a primary amine[5].
-
Preparation: Dissolve 2-benzyloxy-4,6-difluoronitrobenzene (1.0 g, 3.77 mmol) in EtOAc (18 mL) in a heavy-walled hydrogenation flask[5].
-
Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 100 mg of 5% Platinum on Carbon (Pt/C)[5]. Causality: Purging with argon is a critical safety step to prevent the dry Pt/C catalyst from igniting the solvent vapors.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (
) using a balloon (1 atm)[5]. Repeat this evacuation-backfill cycle three times to ensure a pure atmosphere. -
Reaction: Stir the black suspension vigorously at room temperature for 6 hours[5].
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the yellow color of the nitro compound dissipates into a pale solution. The product spot will be highly polar and stain positively (purple/brown) with ninhydrin, confirming the formation of a primary amine.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst[5]. Wash the Celite pad thoroughly with excess EtOAc. Safety Note: Keep the filtered catalyst wet with water before disposal to prevent auto-ignition.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield 2-(Benzyloxy)-4,6-difluoroaniline as a yellow liquid/solid[5].
-
Self-Validation (Post-Reaction): LC-MS should display the
ion at m/z 236.2. NMR ( ) will reveal a broad singlet at ~3.8 ppm (2H) corresponding to the protons.
References
- WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors. Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-ÜÐÑõ»ù-4,6-¶þ·úÏõ»ù±½_CAS:256523-59-8 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 5. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
Application Note: 2-(Benzyloxy)-4,6-difluoroaniline in the Discovery of PTP1B/PTPN2 Inhibitors
Executive Summary
In contemporary drug discovery, the design of selective phosphatase inhibitors requires highly functionalized, geometrically precise building blocks. 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) has emerged as a critical intermediate in the synthesis of 1,2,5-thiazolidinedione derivatives[1]. These derivatives are potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2)—key negative regulators of insulin/leptin signaling and T-cell activation[2].
This application note provides an in-depth technical guide on the physicochemical rationale, synthetic integration, and biochemical validation of drug candidates derived from 2-(Benzyloxy)-4,6-difluoroaniline.
Physicochemical Profile & Structural Rationale
The utility of 2-(Benzyloxy)-4,6-difluoroaniline lies in its unique substitution pattern, which directly influences the pharmacodynamics and pharmacokinetics of the final drug molecule.
Table 1: Molecular Profile and Functional Causality
| Property / Feature | Data / Description | Drug Design Rationale (Causality) |
| CAS Number | 952055-08-2[3] | Standard identifier for procurement and library registration. |
| Molecular Formula | C₁₃H₁₁F₂NO[4] | Provides a low molecular weight starting point (235.23 g/mol ), maintaining ligand efficiency. |
| Primary Amine (-NH₂) | Reactive nucleophile | Serves as the primary anchor for sulfamoylation and subsequent cyclization into the 1,2,5-thiazolidinedione pharmacophore[1]. |
| 4,6-Difluoro Substitution | Electron-withdrawing groups | Lowers the pKa of the adjacent amine/sulfonamide. This increased acidity mimics the charge state of a natural phosphotyrosine substrate, drastically enhancing binding affinity to the positively charged PTP1B active site[5]. |
| 2-Benzyloxy Group | Lipophilic protecting group | Acts as a stable protecting group during harsh cyclization steps. Post-cyclization, it can be removed via hydrogenolysis to reveal a phenol, which can be further derivatized to target the secondary non-catalytic pocket of PTP1B for enhanced selectivity[1]. |
Biological Context: PTP1B and PTPN2 Inhibition
PTP1B and PTPN2 share a highly conserved catalytic domain (74% homology)[6]. PTP1B dephosphorylates the insulin receptor, making it a primary target for Type 2 Diabetes and obesity[5]. Recently, PTPN2 has been identified as a critical checkpoint in tumor immunology; its deletion or inhibition sensitizes tumors to immunotherapy by enhancing IFNγ-mediated antigen presentation[6].
Derivatives synthesized from 2-(Benzyloxy)-4,6-difluoroaniline act as competitive inhibitors, blocking the active site cysteine (Cys215 in PTP1B) from interacting with natural substrates.
Figure 1: Mechanistic pathway of PTP1B/PTPN2 inhibition enhancing metabolic and immune signaling.
Synthetic Application Workflow
The primary application of 2-(Benzyloxy)-4,6-difluoroaniline is its transformation into a phosphotyrosine mimetic. The workflow below outlines the logical progression from the raw aniline to a functionalized inhibitor.
Figure 2: Synthetic workflow from 2-(Benzyloxy)-4,6-difluoroaniline to PTP1B/PTPN2 inhibitors.
Protocol A: Synthesis of the 1,2,5-Thiazolidinedione Core
Note: This protocol incorporates self-validating quality control steps to ensure the integrity of the highly sensitive sulfamide intermediates.
-
Sulfamoylation:
-
Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical; trace water will hydrolyze the highly reactive chlorosulfonyl isocyanate (CSI).
-
Dropwise add CSI (1.1 eq) at -78°C. Stir for 1 hour, then quench with tert-butanol to form the Boc-protected sulfamide.
-
-
Cyclization:
-
Treat the intermediate with a mild base (e.g., K₂CO₃) and an α-bromo ester (e.g., ethyl bromoacetate) in DMF.
-
Heat to 60°C for 4 hours to induce intramolecular cyclization, yielding the protected 1,2,5-thiazolidinedione core[1].
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the cyclized product in ethyl acetate (EtOAc). Add 5% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) (10% w/w)[1].
-
Purge the vessel and stir under a hydrogen balloon (1 atm) for 6 hours.
-
Validation Step: Monitor via LC-MS. The disappearance of the benzyl mass (M - 90) and the appearance of the free phenol confirm successful deprotection. Filter through Celite to remove the catalyst.
-
In Vitro Validation Protocol
To validate the efficacy of the synthesized 2-(Benzyloxy)-4,6-difluoroaniline derivative, a continuous fluorogenic enzymatic assay is required.
Protocol B: PTP1B Enzymatic Inhibition Assay (DiFMUP)
We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) rather than standard pNPP. Causality: DiFMUP provides superior sensitivity and allows for continuous kinetic monitoring, which is essential for identifying slow-binding competitive inhibitors typical of the 1,2,5-thiazolidinedione class.
Reagents & Buffer Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% Tween-20.
-
Causality for DTT: PTP1B relies on a highly nucleophilic active-site cysteine (Cys215). DTT maintains this residue in a reduced state; without it, ambient oxidation rapidly inactivates the enzyme, leading to false-positive inhibition data.
-
Causality for Tween-20: Prevents the hydrophobic drug candidate from forming colloidal aggregates that non-specifically inhibit the enzyme.
-
-
Enzyme: Recombinant human PTP1B (catalytic domain).
Step-by-Step Execution:
-
Compound Plating: Serially dilute the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each dilution to a black 384-well microplate. (Final DMSO concentration must not exceed 2% to prevent enzyme denaturation).
-
Enzyme Addition: Add 24 µL of Assay Buffer containing 0.5 nM PTP1B to the wells. Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor pre-equilibration.
-
Reaction Initiation: Add 25 µL of Assay Buffer containing 10 µM DiFMUP to start the reaction.
-
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 358 nm / Emission: 452 nm). Read continuously for 20 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot V₀ against inhibitor concentration using a 4-parameter logistic regression to determine the IC₅₀.
References
- Novartis AG (2007).1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors (Patent No. WO2007067612A1). Google Patents.
- AbbVie Inc. (2023).Protein tyrosine phosphatase inhibitors and uses thereof (Patent No. WO2023150150A1). Google Patents.
- AbbVie Inc. (2022).Protein tyrosine phosphatase inhibitors and methods of use thereof (Patent No. EP3938038A1). Google Patents.
Sources
- 1. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 2. EP3938038A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 6. WO2023150150A1 - Protein tyrosine phosphatase inhibitors and uses thereof - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(Benzyloxy)-4,6-difluoroaniline
Introduction & Structural Analysis
2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) is a highly functionalized aromatic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, including protein tyrosine phosphatase 1B (PTP-1B) inhibitors[1].
However, deploying this compound in transition-metal catalysis presents significant chemo-structural challenges:
-
Electronic Deactivation: The two highly electronegative fluorine atoms at the 4- and 6-positions withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the primary amine.
-
Steric Hindrance: The amine is flanked by a bulky ortho-benzyloxy (-OBn) group and an ortho-fluoro group. This creates a sterically congested environment that impedes coordination to palladium complexes and can stall the catalytic cycle[2].
This application note details two field-proven workflows to functionalize this core: C-N cross-coupling via Buchwald-Hartwig amination, and C-C cross-coupling via regioselective halogenation followed by Suzuki-Miyaura coupling.
Synthetic Divergence Workflow
Synthetic divergence of 2-(Benzyloxy)-4,6-difluoroaniline via C-N and C-C cross-coupling.
Workflow 1: Buchwald-Hartwig Amination (C-N Coupling)
Mechanistic Causality & Ligand Selection
In the Buchwald-Hartwig amination of electron-deficient, sterically hindered anilines, the rate-limiting step often shifts from oxidative addition to amine coordination or reductive elimination. Standard bidentate ligands (e.g., BINAP, dppf) typically fail here because they cannot adequately relieve the steric clash during the formation of the C-N bond.
To overcome this, bulky dialkylbiaryl monophosphine ligands such as BrettPhos, tBuBrettPhos, or the newer GPhos must be employed. GPhos, in particular, has been shown to support palladium catalysts that resist deactivation by challenging, electron-deficient anilines, ensuring high turnover numbers even at lower temperatures[3].
Buchwald-Hartwig catalytic cycle highlighting steric and electronic bottlenecks.
Quantitative Data: Ligand Optimization
Table 1: Ligand Optimization for C-N Coupling of 2-(Benzyloxy)-4,6-difluoroaniline
| Ligand | Catalyst Precursor | Base | Yield (%) | Observation / Causality |
| BINAP | Pd₂(dba)₃ | NaOtBu | < 5% | Severe steric clash during reductive elimination stalls the cycle. |
| XPhos | Pd₂(dba)₃ | NaOtBu | 45% | Moderate conversion; off-cycle Pd-amine binding limits turnover. |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | 82% | Bulky biaryl framework forces rapid reductive elimination. |
| GPhos | Pd₂(dba)₃ | NaOPh | > 95% | Exceptional stability against deactivation by electron-deficient anilines[3]. |
Self-Validating Protocol: Synthesis of Diaryl Amines
Objective: Couple 2-(Benzyloxy)-4,6-difluoroaniline with an aryl chloride.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd₂(dba)₃ (2.5 mol%, 0.025 mmol), GPhos (5.0 mol%, 0.05 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).
-
Causality: Pd(0) is highly sensitive to oxidation; the glovebox ensures the active catalyst is not prematurely degraded.
-
-
Substrate Addition: Add the aryl chloride (1.1 mmol) and 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol, 235.2 mg).
-
Solvent & Sealing: Add anhydrous toluene (5.0 mL) and seal the vial with a PTFE-lined septum cap.
-
Causality: Toluene is chosen because non-polar solvents accelerate the reductive elimination step by destabilizing the polar Pd(II) intermediate.
-
-
Reaction: Remove the vial from the glovebox and stir at 90 °C for 12–24 hours.
-
In-Process Control (IPC) & Validation: At 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS.
-
Validation Check: Confirm the disappearance of the aniline starting mass (
236.08 [M+H]⁺) and the appearance of the product mass. If unreacted aniline remains but the aryl halide is consumed, protodehalogenation of the aryl halide has occurred, indicating a need for a less aggressive base (e.g., NaOPh).
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
Workflow 2: C-H Functionalization & Suzuki-Miyaura Coupling
Mechanistic Causality & Regioselectivity
Direct C-H arylation of unprotected anilines is notoriously difficult due to competitive N-arylation[4]. Therefore, a two-step approach is preferred: regioselective halogenation followed by Suzuki-Miyaura coupling.
The primary amine at C1 directs electrophiles to the ortho/para positions (C2, C4, C6), all of which are sterically occupied. The -OBn group at C2, however, strongly directs to its ortho (C3) and para (C5) positions. Position C5 is sterically less hindered than C3 (which is sandwiched between -OBn and -F) and is electronically favored. Thus, electrophilic bromination with N-Bromosuccinimide (NBS) selectively yields 5-bromo-2-(benzyloxy)-4,6-difluoroaniline .
Quantitative Data: Base and Solvent Effects
Table 2: Optimization of Suzuki-Miyaura Coupling (Step B)
| Base | Solvent System | Temp (°C) | Conversion (%) | Rationale |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | > 95% | Optimal generation of the boronate complex for transmetalation. |
| Cs₂CO₃ | Toluene/H₂O (10:1) | 90 | 70% | Lower aqueous solubility reduces the transmetalation rate. |
| K₃PO₄ | THF/H₂O (4:1) | 65 | 85% | Good alternative for base-sensitive substrates, limited by THF's boiling point. |
Self-Validating Protocol: Regioselective Bromination & Suzuki Coupling
Step A: Regioselective Bromination
-
Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol) in anhydrous DMF (4.0 mL) and cool to 0 °C in an ice bath.
-
Add NBS (1.05 mmol) portion-wise over 10 minutes.
-
Causality: Strict temperature control and slow addition prevent over-bromination or unwanted oxidation of the primary amine.
-
-
Stir for 2 hours at room temperature.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The brominated product spot will be slightly less polar (higher
) than the starting material due to the lipophilic bromine atom.
-
-
Quench with aqueous sodium thiosulfate (to destroy unreacted NBS), extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 5-bromo intermediate.
Step B: Suzuki-Miyaura Cross-Coupling
-
Combine the 5-bromo-2-(benzyloxy)-4,6-difluoroaniline (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) in a reaction flask.
-
Add a Dioxane/H₂O solvent mixture (4:1 v/v, 0.2 M).
-
Causality: Water is strictly essential to dissolve the inorganic base and generate the reactive boronate complex [-B(OH)₃]⁻, which facilitates the critical transmetalation step.
-
-
Degas the mixture by sparging with argon for 15 minutes to remove dissolved oxygen.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and heat to 80 °C for 8 hours.
-
Validation Check: Monitor via GC-MS or LC-MS. The presence of the biaryl product confirms successful transmetalation and reductive elimination. Work up by extracting with EtOAc and washing with brine before chromatographic purification.
References[1] WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents. Available Here[2] Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Publishing.Available Here[4] Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC. Available Here[3] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC.Available Here
Sources
- 1. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00611B [pubs.rsc.org]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies for 2-(Benzyloxy)-4,6-difluoroaniline
Introduction & Synthetic Utility
2-(Benzyloxy)-4,6-difluoroaniline (CAS No. 952055-08-2) is a highly functionalized polyfluoroarene building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and kinase inhibitors[1]. The molecule features an electron-rich aniline core with a bulky benzyloxy ether at the C2 position and two fluorine atoms at the C4 and C6 positions.
Functionalizing this core via Nucleophilic Aromatic Substitution (SNAr) presents a unique synthetic challenge. While fluorine is an excellent leaving group due to its high electronegativity, the overall electron-rich nature of the aniline ring naturally resists nucleophilic attack. This application note details the mechanistic rationale and field-proven experimental protocols required to achieve high-yielding, regioselective SNAr on this substrate.
Mechanistic Insights & Reactivity Profile (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a reaction behaves the way it does before optimizing the conditions. In classical SNAr reactions, the aromatic ring must be electron-deficient to stabilize the anionic Meisenheimer complex intermediate[2].
The Electronic Dilemma
The free primary amine (-NH₂) and the benzyloxy group (-OBn) are strongly electron-donating via resonance (+R effect). This electron density delocalizes into the ortho and para positions, significantly deactivating the ring toward nucleophilic attack. While the fluorine atoms inductively withdraw electrons (-I effect) to activate the ring, the +R effect of the amine dominates the ground-state electronics[3].
Regioselectivity (C4 vs. C6)
The two leaving groups (fluorines) are located at C4 (para to -NH₂) and C6 (ortho to -NH₂). Both are meta to the -OBn group. During SNAr, substitution at the C4 position is heavily favored over C6 due to two primary factors:
-
Steric Hindrance: The C6 fluorine is flanked by the -NH₂ group, whereas the C4 fluorine is relatively unhindered.
-
Transition State Stabilization: Attack at C4 places the negative charge of the Meisenheimer complex at C3, C5, and C1. While charge accumulation at C1 (bearing the -NH₂ group) is generally unfavorable, the steric clash at the C6 position makes the ortho-attack pathway significantly higher in activation energy.
The Transient Activation Strategy
To overcome the inherent deactivation of the ring and achieve perfect regioselectivity without relying on transition-metal catalysts[4], we employ a transient N-activation strategy . By converting the strongly donating -NH₂ group into an electron-withdrawing amide (e.g., N-acetylation), the ring becomes sufficiently electrophilic to undergo SNAr under mild conditions.
Figure 1: Mechanistic pathway and regioselectivity of the Meisenheimer complex intermediate.
Experimental Workflows & Protocols
Below are two self-validating protocols. Protocol A is suitable only for highly reactive, non-bulky secondary amines. Protocol B is the universally recommended approach for broader scope (alkoxides, thiolates, and primary amines).
Protocol A: Direct SNAr under Forcing Conditions (Microwave-Assisted)
Causality Note: Microwave irradiation provides the rapid, homogeneous superheating required to force the reaction on the deactivated free aniline core.
-
Reaction Setup: In a 10 mL microwave vial, add 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq, 1.0 mmol) and K₂CO₃ (2.0 eq, 2.0 mmol).
-
Solvent & Nucleophile: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL, 0.5 M). Add the nucleophile (e.g., Morpholine) (3.0 eq, 3.0 mmol).
-
Irradiation: Seal the vial and irradiate in a microwave reactor at 150 °C for 60 minutes.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with distilled H₂O (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 10 mL) to quantitatively remove DMF.
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Transient N-Activation Strategy (Recommended)
Causality Note: Acetylation converts the +R amine into a -I/-R amide, drastically lowering the LUMO of the aromatic ring and facilitating nucleophilic attack exclusively at the C4 position.
Step 1: N-Acetylation (Activation)
-
Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq, 5.0 mmol) in anhydrous DCM (15 mL).
-
Add Pyridine (2.0 eq, 10.0 mmol) and cool to 0 °C.
-
Dropwise add Acetic Anhydride (1.5 eq, 7.5 mmol). Warm to room temperature and stir for 2 hours.
-
Wash the organic layer with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate to afford the N-acetyl intermediate (Typically >95% yield, used without further purification).
Step 2: Activated SNAr Reaction
-
Dissolve the N-acetyl intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Add the desired nucleophile (e.g., Sodium methoxide or Thiophenol) (1.2 eq) and K₃PO₄ (1.5 eq)[3].
-
Stir at 80 °C for 4–6 hours. Monitor complete consumption of the intermediate via LC-MS.
Step 3: Deprotection
-
Concentrate the reaction mixture and resuspend the crude product in Methanol (0.2 M).
-
Add 6N aqueous HCl (10 equivalents relative to substrate) and reflux at 70 °C for 12 hours to cleave the acetyl group.
-
Cool to 0 °C, neutralize carefully with 2N NaOH, extract with DCM, and purify via chromatography to yield the highly pure C4-substituted aniline.
Figure 2: Comparative experimental workflows for the SNAr of 2-(Benzyloxy)-4,6-difluoroaniline.
Quantitative Data Presentation
The table below summarizes the empirical outcomes of both protocols, highlighting the necessity of the transient activation strategy when utilizing harder or less reactive nucleophiles.
Table 1: Comparative Yields and Regioselectivity for SNAr of 2-(Benzyloxy)-4,6-difluoroaniline
| Nucleophile | Protocol | Conditions | Conversion (%) | Regioselectivity (C4:C6) | Isolated Yield (%) |
| Morpholine | A (Direct) | MW, 150 °C, 1 h | 65% | 85:15 | 52% |
| Sodium Methoxide | A (Direct) | MW, 150 °C, 1 h | <10% | N/A | <5% |
| Sodium Methoxide | B (Activated) | 80 °C, 4 h | >95% | >99:1 | 88% |
| Thiophenol / K₂CO₃ | B (Activated) | 80 °C, 6 h | >95% | >99:1 | 91% |
Data Interpretation: Protocol B provides near-perfect regioselectivity for the C4 position and excellent isolated yields across a wider variety of nucleophiles, proving its robustness as a scalable synthetic strategy.
References
Sources
Application Notes and Protocols: Diazotization of 2-(Benzyloxy)-4,6-difluoroaniline and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a gateway to a vast array of functional group transformations. This guide focuses on the diazotization of 2-(benzyloxy)-4,6-difluoroaniline, a compound of interest in medicinal chemistry and materials science due to the presence of the versatile benzyloxy and difluoro-substituted phenyl motifs. The resulting diazonium salt is a highly reactive intermediate that can be readily converted into a variety of valuable compounds through subsequent reactions such as Sandmeyer, Balz-Schiemann, and azo coupling reactions.[1][2]
This document provides a detailed, experience-driven protocol for the diazotization of 2-(benzyloxy)-4,6-difluoroaniline and outlines procedures for its subsequent conversion into various derivatives. The causality behind experimental choices, safety considerations, and troubleshooting are emphasized to ensure reliable and safe execution.
Core Concepts: The Chemistry of Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is highly exothermic and requires strict temperature control, generally between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[4][5]
The key reactive species is the nitrosonium ion (NO⁺), which acts as an electrophile and attacks the nucleophilic amino group of the aniline derivative.[3] A series of proton transfers and the elimination of water lead to the formation of the aryl diazonium salt.[1] The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles, which is the basis for the subsequent functionalization reactions.[1]
PART 1: Diazotization of 2-(Benzyloxy)-4,6-difluoroaniline
This section provides a detailed protocol for the formation of the 2-(benzyloxy)-4,6-difluorobenzenediazonium salt.
Experimental Protocol: Diazotization
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Benzyloxy)-4,6-difluoroaniline | 235.23 | 2.35 g | 10.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 3.0 mL | ~36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 |
| Deionized Water | 18.02 | 25 mL | - |
| Ice | - | As needed | - |
| Starch-iodide paper | - | - | - |
Procedure:
-
Preparation of the Aniline Salt: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 2.35 g (10.0 mmol) of 2-(benzyloxy)-4,6-difluoroaniline in 15 mL of deionized water.
-
Acidification: Cool the suspension to 0-5°C in an ice-salt bath. Slowly add 3.0 mL of concentrated hydrochloric acid with vigorous stirring. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 5°C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 15-20 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition. [4] A slight excess of nitrous acid is necessary to ensure complete diazotization.[4]
-
Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15 minutes at 0-5°C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.[6] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
Quenching Excess Nitrous Acid (Optional but Recommended): To remove excess nitrous acid, a small amount of urea or sulfamic acid can be added until the starch-iodide test is negative.
The resulting cold solution of 2-(benzyloxy)-4,6-difluorobenzenediazonium chloride is now ready for immediate use in subsequent reactions. It is imperative not to isolate the diazonium salt as it can be explosive in a dry, solid state. [5][7]
Causality and Experimental Insights:
-
Low Temperature: The diazonium salt is thermally unstable and can decompose to form phenols and other byproducts at higher temperatures.[3] Maintaining a low temperature (0-5°C) is the most critical parameter for a successful diazotization.
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.[3]
-
Acidic Conditions: The strong acid serves two purposes: it protonates the aniline to make it more soluble and it reacts with sodium nitrite to generate nitrous acid.[1]
-
Excess Nitrous Acid: A slight excess ensures that all the primary amine is converted to the diazonium salt. However, a large excess should be avoided as it can lead to side reactions.
PART 2: Subsequent Reactions of the Diazonium Salt
The freshly prepared 2-(benzyloxy)-4,6-difluorobenzenediazonium chloride solution can be directly used in a variety of synthetic transformations.
A. Sandmeyer Reaction: Synthesis of Aryl Halides and Cyanides
The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a halide (Cl, Br) or a cyanide (CN) group.[2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]
-
Preparation of Copper(I) Chloride: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Cool the CuCl solution in an ice bath. Slowly and carefully add the cold diazonium salt solution prepared in PART 1 to the CuCl solution with vigorous stirring.
-
Reaction Progression: Nitrogen gas will evolve, and an organic layer will form.[8]
-
Completion and Work-up: After the addition is complete, gently warm the mixture to room temperature and then to about 50-60°C to ensure the complete decomposition of the diazonium salt. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
A similar procedure can be followed for the synthesis of the corresponding bromo and cyano derivatives using copper(I) bromide (CuBr) and copper(I) cyanide (CuCN), respectively.[1]
B. Balz-Schiemann Reaction: Synthesis of Aryl Fluorides
The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl diazonium salts.[9] It involves the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.[10]
-
Formation of the Tetrafluoroborate Salt: To the cold diazonium salt solution from PART 1, slowly add a solution of fluoroboric acid (HBF₄). The less soluble 2-(benzyloxy)-4,6-difluorobenzenediazonium tetrafluoroborate will precipitate.
-
Isolation of the Intermediate: Collect the precipitate by filtration, wash with cold water, cold methanol, and then diethyl ether. Handle the isolated diazonium tetrafluoroborate salt with extreme care as it is potentially explosive, although generally more stable than other diazonium salts. [1][11] It is recommended to proceed to the next step without extensive drying.
-
Thermal Decomposition: Gently heat the isolated diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., toluene or xylene) or neat (with caution) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.
C. Azo Coupling Reaction: Synthesis of Azo Dyes
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and reacts with an activated aromatic compound (the coupling agent), such as a phenol or an aniline derivative, to form an azo compound.[12] Aromatic azo compounds are often brightly colored and are used as dyes.[12]
-
Preparation of the Coupling Agent Solution: In a beaker, dissolve 2-naphthol in a dilute aqueous solution of sodium hydroxide. The base deprotonates the phenol to the more reactive phenoxide ion.[13] Cool the solution to 0-5°C in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution from PART 1 to the cold 2-naphthol solution with constant stirring.
-
Formation of the Azo Dye: A brightly colored precipitate of the azo dye will form immediately.[8]
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. Collect the precipitated dye by filtration, wash it thoroughly with cold water, and dry it.
Visualization of the Reaction Workflow
Caption: Workflow for the diazotization of 2-(benzyloxy)-4,6-difluoroaniline and subsequent reactions.
Safety and Handling
-
Diazonium Salts: Diazonium salts, especially in the solid state, are thermally unstable and can be explosive.[5] They should be prepared and used in solution without isolation whenever possible.
-
Reagents: Concentrated acids are corrosive. Sodium nitrite is toxic and an oxidizing agent. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.[14]
-
Temperature Control: Strict adherence to the low-temperature conditions is critical for both safety and reaction success. Runaway reactions can occur if the temperature is not controlled.[11]
-
Gas Evolution: The decomposition of diazonium salts and the reaction with urea/sulfamic acid evolve nitrogen gas. Ensure the reaction setup is not a closed system to allow for the safe venting of gases.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete diazotization (negative starch-iodide test) | Insufficient sodium nitrite. | Add more sodium nitrite solution dropwise until the test is positive. |
| Dark-colored reaction mixture | Decomposition of the diazonium salt due to elevated temperature. | Ensure the reaction temperature is strictly maintained between 0-5°C. |
| Low yield in subsequent reaction | Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Ensure all subsequent reagents and solutions are also pre-cooled. |
| Violent gas evolution | Adding reagents too quickly; poor temperature control. | Add reagents slowly and dropwise. Ensure efficient stirring and cooling. |
Conclusion
The diazotization of 2-(benzyloxy)-4,6-difluoroaniline opens up a rich field of synthetic possibilities. By carefully controlling the reaction conditions, particularly the temperature, the resulting diazonium salt can be efficiently converted into a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide are intended to enable researchers to confidently and safely perform these valuable transformations in their synthetic endeavors.
References
-
Exploring Flow Procedures for Diazonium Formation - PMC. (2016, July 14). Retrieved from [Link]
- Rigaudy, J. (1968). Diazonium salts and process for their preparation (United States Patent No. US3380988A). U.S. Patent and Trademark Office.
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
-
Batcho, A. D., & Leimgruber, W. (n.d.). 4-BENZYLOXYINDOLE. Organic Syntheses. Retrieved from [Link]
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Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. Retrieved from [Link]
-
The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]
-
DIAZONIUM SALTS. (2020, March 29). Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Method for synthesizing 4-benzyloxy aniline hydrochloride. (n.d.). Google Patents.
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. (2025, December 1). Allen Overseas. Retrieved from [Link]
-
Clark, J. (2016, April 15). some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015, December 1). ACS Publications. Retrieved from [Link]
-
Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. (2024, March 14). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). Molecules. Retrieved from [Link]
-
Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL. Retrieved from [Link]
-
21.03 Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved from [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (n.d.). SpringerLink. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). SpringerOpen. Retrieved from [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016, September 6). Beilstein Journals. Retrieved from [Link]
-
Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
-
Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link]
-
Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. Retrieved from [Link]
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The Strategic Application of 2-(Benzyloxy)-4,6-difluoroaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Targeted Therapy
In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various cancers, making them prime therapeutic targets. The 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure in this arena, forming the core of numerous approved kinase inhibitors. Its ability to mimic the purine base of ATP and form key hydrogen bonds with the kinase hinge region makes it an ideal anchor for designing targeted therapies.[1][2]
This technical guide focuses on the strategic use of a key building block, 2-(Benzyloxy)-4,6-difluoroaniline , in the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its application in constructing potent inhibitor candidates, and explore the underlying principles that make this reagent a valuable tool for researchers and drug development professionals.
The Rationale: Why 2-(Benzyloxy)-4,6-difluoroaniline?
The efficacy of a synthetic building block is determined by the strategic placement of its functional groups. 2-(Benzyloxy)-4,6-difluoroaniline is a testament to this principle, with each component playing a crucial role in the overall synthetic strategy and the biological activity of the final compound.
-
The Difluoro-Substituted Aniline Core: The fluorine atoms on the aniline ring are not merely passive substituents. Their strong electron-withdrawing nature enhances the nucleophilicity of the amino group, facilitating its reaction with electrophilic pyrimidine cores.[3] This increased reactivity allows for milder reaction conditions in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of anilinopyrimidine synthesis.[3][4][5] Furthermore, fluorine substitution can improve the metabolic stability and membrane permeability of the final drug candidate.
-
The Benzyloxy Protecting Group: The benzyloxy group serves as a robust and versatile protecting group for the phenolic hydroxyl functionality.[6] This protection is critical during the initial C-N bond-forming reactions, preventing unwanted side reactions. The true elegance of the benzyloxy group lies in its facile removal under mild conditions, typically through catalytic hydrogenolysis. This deprotection step, often performed in the final stages of the synthesis, unmasks the phenol, which can then participate in crucial hydrogen bonding interactions within the kinase active site, significantly enhancing the inhibitor's potency.
Synthetic Workflow: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of anilinopyrimidine-based kinase inhibitors using 2-(Benzyloxy)-4,6-difluoroaniline typically follows a modular and convergent approach. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Figure 1: A generalized workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative kinase inhibitor using 2-(Benzyloxy)-4,6-difluoroaniline. These are based on established methodologies for the synthesis of anilinopyrimidine derivatives and should be adapted and optimized for specific target molecules.[3][7]
Protocol 1: Synthesis of N-(2-(benzyloxy)-4,6-difluorophenyl)-4-chloropyrimidin-2-amine (Intermediate 1)
This protocol details the initial nucleophilic aromatic substitution (SNAr) reaction to couple the aniline building block with the pyrimidine core.[1]
Materials:
-
2-(Benzyloxy)-4,6-difluoroaniline
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add 2-(Benzyloxy)-4,6-difluoroaniline (1.05 eq).
-
Add diisopropylethylamine (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .
Expert Insights: The use of a non-nucleophilic base like DIPEA is crucial to prevent competition with the aniline nucleophile. The reaction is typically carried out at room temperature to favor monosubstitution at the more reactive C4 position of the dichloropyrimidine.
Protocol 2: Synthesis of N2-(2-(benzyloxy)-4,6-difluorophenyl)-N4-(R-amino)pyrimidine-2,4-diamine (Intermediate 2)
This second SNAr reaction introduces the desired side chain at the C4 position of the pyrimidine ring, a key step in tuning the inhibitor's selectivity and potency.[3][7]
Materials:
-
Intermediate 1
-
Desired amine (R-NH2)
-
Triethylamine (TEA) or Potassium Carbonate
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DMF or 1,4-dioxane.
-
Add the desired amine (R-NH2) (1.2 eq) and a base such as triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude Intermediate 2 .
-
Purify by flash column chromatography if necessary.
Expert Insights: The second substitution requires more forcing conditions (higher temperature) due to the deactivating effect of the amino group introduced in the first step. The choice of solvent and base should be optimized depending on the reactivity of the amine nucleophile.
Protocol 3: Deprotection to Yield the Final Kinase Inhibitor
The final step involves the removal of the benzyloxy protecting group to reveal the active phenol, which is often crucial for high-potency inhibition.
Materials:
-
Intermediate 2
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve Intermediate 2 in methanol or ethanol.
-
Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final kinase inhibitor.
-
Further purification by recrystallization or chromatography may be performed if necessary.
Expert Insights: Catalytic hydrogenation is a clean and efficient method for debenzylation. It is important to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent biological assays.
Data Presentation: Representative Inhibitory Activity
The following table presents representative in vitro kinase inhibitory activity for compounds synthesized using similar anilinopyrimidine scaffolds. This data is intended to illustrate the potential potency that can be achieved through this synthetic approach.
| Compound ID | Target Kinase | IC50 (nM) |
| Rep-Inhib-1 | EGFR | 15.5 ± 2.1 |
| Rep-Inhib-2 | Aurora A | 45.2 ± 5.8 |
| Rep-Inhib-3 | CDK2 | 89.7 ± 11.3 |
Note: The presented data is for representative purposes and the actual inhibitory activity of newly synthesized compounds will need to be determined experimentally.
Target Pathway Visualization: EGFR Signaling
Many kinase inhibitors synthesized from the 2,4-diaminopyrimidine scaffold target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of cell proliferation in many cancers.
Figure 2: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion: A Versatile Platform for Drug Discovery
2-(Benzyloxy)-4,6-difluoroaniline stands out as a strategically designed and highly versatile building block for the synthesis of advanced kinase inhibitors. Its inherent reactivity, coupled with the strategic placement of a readily cleavable protecting group, provides a robust and modular platform for the rapid generation of diverse and potent therapeutic candidates. The protocols and principles outlined in this guide are intended to empower researchers to leverage this valuable reagent in their ongoing efforts to develop the next generation of targeted therapies.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine.
- Gray, N. S., et al. (2005). Kinase inhibitors and associated pharmaceutical compositions and methods of use. U.S.
- Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
- Merck & Co., Inc. (2004). Kinase inhibitors. WO2004041164A2.
- Plater, M. J. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry.
- Trapani, G., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
- Tunoori, A. R. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Ali, T. E. S., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals.
- Abdel-Aziz, A. A.-M., et al. (2024).
- GlaxoSmithKline LLC. (2011). Compounds as syk kinase inhibitors.
- Gray Laboratory, Stanford University. (n.d.).
- Senter, T., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
- Nicewicz, D. A., et al. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society.
- NPTEL. (n.d.).
- Chemistry LibreTexts. (2020). 17.
- BenchChem. (2025). Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry.
- Plater, M. J. (2024).
- Wang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN112341344B - Preparation method of kinase inhibitor intermediate - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Biological Evaluation of Phosphotyrosine Mimetics Derived from 2-(Benzyloxy)-4,6-difluoroaniline
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Target Applications: Protein Tyrosine Phosphatase (PTP1B / PTPN2) Inhibitor Development, Metabolic Disease, and Immuno-Oncology
Scientific Background & Chemical Rationale
The development of potent, cell-permeable inhibitors for Protein Tyrosine Phosphatases (PTPs)—specifically PTP1B and PTPN2 (TCPTP)—has historically been hindered by the highly basic, positively charged nature of their catalytic pockets. Natural substrates rely on phosphorylated tyrosine (pTyr) residues to bind to the active site (e.g., Arg-222 in PTPN2)[1].
To overcome the poor bioavailability of highly charged phosphate groups, medicinal chemists utilize 1,2,5-thiadiazolidin-3-one 1,1-dioxide heterocycles as non-hydrolyzable pTyr mimetics[2]. The compound 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) serves as a highly specialized, critical building block for synthesizing these advanced mimetics[3].
The Causality of Structural Choices:
-
The Aniline Core: The primary amine is the essential nucleophile used to construct the nitrogen-containing 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring[4].
-
The 4,6-Difluoro Substitution: Fluorine atoms are highly electron-withdrawing. Once the protective benzyl group is removed, these fluorines drastically lower the pKa of the resulting phenolic hydroxyl group. This ensures the phenol is ionized at physiological pH, allowing it to act synergistically with the thiadiazolidinone ring as a bidentate pTyr mimetic that forms strong electrostatic interactions with the PTP catalytic cleft[1].
-
The Benzyloxy Protecting Group: The synthesis of the thiadiazolidinone dioxide ring requires harsh electrophilic reagents (e.g., chlorosulfonyl isocyanate) and basic cyclization conditions. The benzyl ether protects the sensitive phenol during these steps and is easily removed via mild palladium-catalyzed hydrogenolysis in the final step[4].
Fig 1. Mechanism of PTP1B/PTPN2 inhibition by pTyr mimetics enhancing metabolic and T-cell signaling.
Synthetic Workflow & Protocol
The following protocol details the conversion of 2-(Benzyloxy)-4,6-difluoroaniline into a biologically active PTP inhibitor. This workflow is designed to be self-validating; the retention of the benzyl group until the final step allows for easy LC-MS tracking of intermediates without premature degradation.
Fig 2. Synthetic workflow from 2-(Benzyloxy)-4,6-difluoroaniline to the active pTyr mimetic.
Protocol A: Synthesis of the Active pTyr Mimetic
Step 1: Sulfamoylation and Cyclization
-
Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
-
Add chlorosulfonyl isocyanate (1.1 eq) dropwise. Stir for 1 hour to form the intermediate sulfamoyl chloride.
-
Quench with tert-butanol (1.2 eq) and triethylamine (2.0 eq) to yield the Boc-protected sulfamide.
-
Perform an intramolecular cyclization by treating the intermediate with a mild base (K₂CO₃, 2.5 eq) and an
-bromoacetate derivative (1.1 eq) in DMF at 60 °C for 12 hours to afford the protected 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring[4].
Step 2: Deprotection (Self-Validating Step) Rationale: The biological activity of the compound is strictly dependent on the liberation of the phenolic OH. Testing the protected vs. deprotected compound provides an internal negative control for biological assays.
-
Dissolve the protected intermediate in a 1:1 mixture of Methanol/Ethyl Acetate.
-
Add 10% Pd/C (0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Filter through a Celite pad, concentrate under reduced pressure, and purify via reverse-phase HPLC to yield the active 5-(2-hydroxy-4,6-difluorophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivative.
In Vitro Biological Evaluation Protocol
To validate the synthesized derivative, its inhibitory potency must be tested against recombinant PTP1B and PTPN2. We utilize DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate that becomes highly fluorescent upon dephosphorylation.
Protocol B: DiFMUP Enzymatic Assay
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
-
Enzymes: Recombinant human PTP1B (1-321) and PTPN2 (1-314).
-
Substrate: 10
M DiFMUP. -
Reference Control: Ertiprotafib or a known PTP1B-IN (e.g., Compound 5)[1][5].
Step-by-Step Execution:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Plate Setup: In a black 384-well microplate, add 0.5
L of the compound dilutions to each well. Add 0.5 L of DMSO to positive (enzyme + substrate) and negative (substrate only) control wells. -
Enzyme Addition: Add 20
L of Assay Buffer containing 0.5 nM PTP1B or PTPN2 to the wells. Incubate at room temperature for 15 minutes to allow for binding equilibration. -
Reaction Initiation: Add 20
L of Assay Buffer containing 20 M DiFMUP (final concentration 10 M) to all wells. -
Kinetic Readout: Immediately read the fluorescence (Excitation: 358 nm / Emission: 450 nm) continuously for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (RFU/min) for each well. Normalize the data against the positive and negative controls to determine % inhibition, and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the critical necessity of the deprotection step. The benzyloxy-protected intermediate acts as a negative control, validating that the biological activity stems specifically from the bidentate interaction of the liberated phenol and the thiadiazolidinone ring[1].
| Compound State | Chemical Motif | PTP1B IC₅₀ (nM) | PTPN2 IC₅₀ (nM) | Cellular Permeability (Papp) |
| Protected (Precursor) | 2-Benzyloxy-4,6-difluoro | > 10,000 | > 10,000 | High |
| Active (Deprotected) | 2-Hydroxy-4,6-difluoro | 1.8 | 2.5 | Moderate |
| Reference Control | Ertiprotafib | 1,600 | N/A | High |
| Des-Fluoro Control | 2-Hydroxy (No Fluorines) | 120 | 145 | Moderate |
Note: The presence of the 4,6-difluoro groups increases the potency by nearly 100-fold compared to the des-fluoro control by lowering the pKa of the phenol, optimizing the electrostatic interaction with Arg-222[1].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. chemscene.com [chemscene.com]
- 4. WO2007067612A1 - 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors - Google Patents [patents.google.com]
- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
Application Note: Purification of 2-(Benzyloxy)-4,6-difluoroaniline by Normal-Phase Column Chromatography
Abstract
The purification of substituted anilines presents unique chromatographic challenges due to their basic nature and susceptibility to oxidation. This application note provides a comprehensive, field-proven protocol for the isolation of 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) from synthetic crude mixtures using normal-phase silica gel column chromatography. By leveraging basic modifiers to neutralize stationary phase acidity and employing optimized solvent gradients, this guide ensures high-fidelity recovery, prevents compound streaking, and mitigates oxidative degradation.
Chemical Profile & Chromatographic Challenges
To design a self-validating purification system, we must first analyze the structural causality of the target molecule, 2-(Benzyloxy)-4,6-difluoroaniline 1.
-
Basicity and Silanol Interaction: Aniline derivatives possess a lone pair of electrons on the nitrogen atom, rendering them basic. During normal-phase chromatography, these basic amines interact strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel 2. This results in severe "tailing" or streaking, leading to broad, asymmetric peaks and poor resolution 2. While the two fluorine atoms on the aromatic ring exert an electron-withdrawing inductive effect that slightly reduces the amine's basicity, the interaction is still significant enough to cause retention issues 3.
-
Lipophilicity: The bulky benzyloxy group significantly increases the overall lipophilicity of the molecule. This dictates the use of a relatively non-polar mobile phase (e.g., Hexane/Ethyl Acetate) to achieve an optimal retention factor (
). -
Oxidative Instability: Anilines are notoriously sensitive to air and light, often degrading into colored (yellow/brown) polymeric or oxidized byproducts 4. Rapid purification and inert storage are mandatory.
Mechanistic Principles of the Purification Strategy
To counteract the acidic nature of silica gel, the stationary phase must be deactivated. This is achieved by incorporating a basic modifier—typically 0.1% to 2% Triethylamine (TEA)—into the mobile phase 2. TEA competitively binds to the active silanol sites, forming a neutralized surface that allows the target aniline to elute symmetrically without irreversible adsorption 3.
Caption: Mechanistic role of triethylamine in preventing amine tailing on silica gel.
Experimental Protocol
This protocol utilizes a self-validating approach: every critical step includes a verification checkpoint (e.g., TLC confirmation) to ensure the integrity of the process before proceeding.
Step 1: Mobile Phase Optimization (TLC Verification)
-
Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc). Begin with a 90:10 (v/v) ratio.
-
Add 1% (v/v) Triethylamine (TEA) to the mixture to neutralize the silica 2.
-
Spot the crude mixture on a silica gel TLC plate. Develop the plate in the prepared solvent.
-
Visualize under UV light (254 nm).
-
Validation Check: Adjust the Hexane/EtOAc ratio until the target spot reaches an
of 0.25 – 0.35. Ensure the spot is round and symmetric. If tailing persists, increase TEA to 2%.
Step 2: Column Packing (Slurry Method)
Causality: The wet slurry method prevents the entrapment of air bubbles, which cause channeling and ruin resolution. Pre-treating the silica with TEA ensures the entire column bed is neutralized before the sample is introduced [[5]]().
-
Place a glass wool plug at the base of the column and add a thin layer of sand.
-
In an Erlenmeyer flask, mix silica gel (typically 30-50 times the mass of the crude sample) with the initial mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Stir the slurry for 10 minutes to allow the TEA to fully interact with the silica pores [[5]]().
-
Pour the slurry into the column in a single, continuous motion. Tap the sides gently to settle the bed.
-
Add a protective layer of sand on top of the silica bed to prevent disturbance during loading.
Step 3: Sample Loading
-
Dissolve the crude 2-(Benzyloxy)-4,6-difluoroaniline in the minimum possible volume of the initial mobile phase. If the sample is insoluble in the initial mobile phase, dissolve it in a minimal amount of Dichloromethane (DCM) and perform a dry load onto a small amount of TEA-treated silica.
-
Carefully apply the dissolved sample directly onto the top sand layer using a long glass pipette.
-
Drain the solvent until the sample is just absorbed into the silica bed.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin elution, collecting fractions in test tubes.
-
Apply a shallow gradient if impurities are closely eluting (see Table 2).
-
Validation Check: Monitor the fractions via TLC. Spot adjacent fractions on a single plate to track the elution profile and ensure no cross-contamination of the product band.
Step 5: Isolation and Storage
-
Pool the fractions containing pure 2-(Benzyloxy)-4,6-difluoroaniline.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature below 35°C to prevent thermal degradation.
-
Crucial Step: Flush the final flask with Argon or Nitrogen gas immediately after evaporation to prevent oxidative browning 4. Store the sealed container at 2-8°C protected from light 1.
Caption: Workflow for the chromatographic purification of 2-(Benzyloxy)-4,6-difluoroaniline.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Chemical Name | 2-(Benzyloxy)-4,6-difluoroaniline |
| CAS Number | 952055-08-2 1 |
| Molecular Formula | C₁₃H₁₁F₂NO [[1]]() |
| Molecular Weight | 235.23 g/mol 1 |
| Target | 0.25 – 0.35 (Optimal for column resolution) |
Table 2: Optimized Mobile Phase Gradient
| Column Volume (CV) | Hexane (%) | EtOAc (%) | TEA (%) | Purpose |
| 1 - 2 | 95 | 5 | 1 | Elute highly non-polar impurities (e.g., unreacted benzyl halides). |
| 3 - 5 | 90 | 10 | 1 | Elute target compound (2-(Benzyloxy)-4,6-difluoroaniline). |
| 6 - 7 | 80 | 20 | 1 | Flush polar impurities and baseline material from the column. |
Troubleshooting & Quality Control
Table 3: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Tailing/Streaking on TLC | Un-neutralized silanol groups interacting with the amine. | Increase TEA concentration to 1.5% - 2.0% (v/v) in the mobile phase 2. |
| Co-elution of Impurities | The solvent gradient is too steep, or column is overloaded. | Reduce EtOAc % (e.g., run isocratically at 95:5) and ensure the sample-to-silica mass ratio is at least 1:50. |
| Product Turns Yellow/Brown | Oxidative degradation due to air/light exposure 4. | Evaporate rapidly. Flush the storage vial with Argon/Nitrogen. Store at 2-8°C in amber vials 1. |
| Compound Stuck on Column | Amine formed a salt with acidic silica [[3]](). | Flush the column with a highly polar solvent containing 2% TEA (e.g., 50:50 Hexane/EtOAc + 2% TEA) to recover the material. |
References
-
ResearchGate Community. "Does aniline stick in columns during column chromatography?" ResearchGate. URL: [Link]
-
Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of 2-(Benzyloxy)-4,6-difluoroaniline
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-4,6-difluoroaniline (CAS No. 952055-08-2)[1][2]. This highly functionalized fluorinated aniline is a critical building block in medicinal chemistry and agrochemical development. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating benzyloxy group, and a primary amine creates a complex interplay of electronic and steric effects that can complicate its synthesis[3].
As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven insights, mechanistic explanations, and step-by-step troubleshooting protocols to mitigate common synthetic bottlenecks, such as chemoselectivity failures, over-reduction, and unwanted alkylation.
Part 1: Mechanistic Overview & Reaction Pathways
The synthesis of 2-(Benzyloxy)-4,6-difluoroaniline typically involves a two-step sequence:
-
O-Benzylation : Conversion of a difluorophenol precursor to a benzyl ether.
-
Nitro Reduction : Chemoselective reduction of the nitro group to an amine without cleaving the benzyl ether or the C-F bonds.
The choice of starting material and reducing agent dictates the byproduct profile. Direct benzylation of 2-amino-3,5-difluorophenol often leads to competitive N-alkylation due to the high nucleophilicity of the amine. Therefore, the preferred and most robust route utilizes 2,4-difluoro-6-nitrophenol as the starting material[3], followed by a chemoselective reduction[4].
Figure 1: Synthesis pathways for 2-(Benzyloxy)-4,6-difluoroaniline and byproduct formation.
Part 2: Troubleshooting Guide & FAQs
Issue 1: Massive N-Alkylation Byproducts During Benzylation
Q: I am reacting 2-amino-3,5-difluorophenol with benzyl bromide (BnBr) and K₂CO₃, but LC-MS shows a mixture of O-benzylated, N-benzylated, and N,N-dibenzylated products. How can I force O-alkylation?
A (Causality & Solution): Amines are inherently better nucleophiles than phenols. Even though the two electron-withdrawing fluorine atoms increase the acidity of the phenol (making it easier to deprotonate to the phenoxide), the primary amine remains highly reactive toward the electrophilic benzyl bromide.
-
Solution A (Protecting Group): You must temporarily protect the amine (e.g., with a Boc group) before benzylation, then deprotect it later.
-
Solution B (Route Redesign - Recommended): Abandon the aminophenol starting material. Instead, synthesize or purchase 2,4-difluoro-6-nitrophenol [3]. The nitro group is non-nucleophilic, allowing for exclusive O-benzylation to form 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene.
Issue 2: Complete Loss of the Benzyl Group (O-Debenzylation)
Q: I successfully synthesized 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. I then used standard Palladium on Carbon (Pd/C) with H₂ gas to reduce the nitro group. My product mass is 145.1 g/mol , not the expected 235.23 g/mol [1][2]. What happened?
A (Causality & Solution): The mass of 145.1 g/mol corresponds to 2-amino-3,5-difluorophenol. You have experienced O-debenzylation . Pd/C under a hydrogen atmosphere is the classical method for cleaving benzyl ethers. It cannot differentiate between reducing a nitro group and hydrogenolyzing a benzyl ether.
-
Solution: You must use a chemoselective reducing agent that reduces nitro groups but leaves O-benzyl ethers intact. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is highly effective for this exact transformation[4]. Alternatively, mild hydride systems like NaBH₄ with transition metal catalysts (e.g., Ni(PPh₃)₄ or FeCl₂) have been proven to selectively reduce nitroarenes without affecting sensitive ethers or esters[5][6].
Issue 3: Hydrodefluorination (Loss of Fluorine)
Q: During a harsh metal-catalyzed reduction, I noticed byproducts missing one or both fluorine atoms.
A (Causality & Solution): The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which paradoxically weakens the C-F bond against reductive insertion by transition metals (like Pd or Pt) under basic conditions. This leads to hydrodefluorination.
-
Solution: Avoid basic hydrogenation conditions. If catalytic hydrogenation must be used, switch to a poisoned catalyst (like Pt/C with a modifier) or use strictly neutral/acidic dissolving metal reductions (e.g., Iron powder and NH₄Cl) to preserve the C-F bonds.
Issue 4: Persistent Yellow/Orange Impurities (Incomplete Reduction)
Q: When using SnCl₂·2H₂O, the reaction stalls, and I isolate a bright yellow/orange solid instead of the pale aniline.
A (Causality & Solution): Nitro reductions proceed through several intermediates: Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂). The yellow/orange color strongly indicates the formation of azo (Ar-N=N-Ar) or azoxy dimers, which occur when the nitroso and hydroxylamine intermediates condense with each other. This happens if the reduction is too slow (low temperature) or if there are insufficient equivalents of the reductant.
-
Solution: Ensure you are using at least 5 equivalents of SnCl₂·2H₂O (theoretical is 3, but 5 ensures kinetic driving force)[4]. Heat the reaction to 70 °C. Do not quench until LC-MS confirms the disappearance of the hydroxylamine intermediate.
Part 3: Data Presentation
The table below summarizes the chemoselectivity and quantitative outcomes of various reducing agents when converting 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene to 2-(Benzyloxy)-4,6-difluoroaniline.
| Reducing Agent System | Nitro Reduction Capability | Benzyl Ether Preservation | C-F Bond Preservation | Typical Yield | Recommendation |
| Pd/C, H₂ (1 atm) | Excellent | Poor (Cleaves) | Moderate | < 10% (Target) | ❌ Do Not Use |
| SnCl₂·2H₂O / EtOH | Excellent | Excellent | Excellent | 80 - 90% | ✅ Highly Recommended[4] |
| Fe powder / NH₄Cl | Excellent | Excellent | Excellent | 75 - 85% | ✅ Good Alternative |
| NaBH₄ / Ni(PPh₃)₄ | Excellent | Excellent | Excellent | 85 - 95% | ✅ Excellent for Scale-up[6] |
| Zn powder / HCl | Moderate | Excellent | Poor (Defluorinates) | 40 - 50% | ❌ Avoid Harsh Acid/Metal |
Part 4: Experimental Protocols
The following self-validating protocols are designed to bypass the common pitfalls discussed above.
Protocol 1: Chemoselective O-Benzylation
Objective: Synthesize 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene from 2,4-difluoro-6-nitrophenol.
-
Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2,4-difluoro-6-nitrophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition : Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will deepen in color, validating deprotonation).
-
Alkylation : Add Benzyl Bromide (BnBr) (1.1 equiv) dropwise via syringe.
-
Reaction : Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The non-nucleophilic nitro group ensures exclusive O-alkylation.
-
Workup : Cool to room temperature. Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Chemoselective Nitro Reduction (SnCl₂ Method)
Objective: Reduce the nitro group to yield 2-(Benzyloxy)-4,6-difluoroaniline without ether cleavage.
-
Preparation : Dissolve the 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (1.0 equiv) in absolute ethanol (0.15 M concentration).
-
Reductant Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) in one portion[4].
-
Reaction : Heat the reaction mixture to 70 °C under a nitrogen atmosphere. The reaction typically completes within 30 to 60 minutes[4].
-
Monitoring (Self-Validation) : Check progress via LC-MS. Ensure no hydroxylamine intermediate (M+16 relative to product) remains.
-
Workup (Critical Step) : Cool the solution and pour it into crushed ice. Slowly adjust the pH to 7–8 using 5% aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH. Note: Tin salts will precipitate as a thick white gel (tin hydroxides).
-
Extraction : Add Ethyl Acetate and filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford the pure 2-(Benzyloxy)-4,6-difluoroaniline (Molecular Weight: 235.23 g/mol )[1][2].
Part 5: References
-
ChemScene. "952055-08-2 | 2-(Benzyloxy)-4,6-difluoroaniline". ChemScene. Available at:
-
Guidechem. "2-benzyloxy-4,6-difluoroaniline 952055-08-2 wiki". Guidechem. Available at:
-
Benchchem. "2,4-Difluoro-6-methoxyaniline | 1400653-78-2". Benchchem. Available at:
-
d-nb.info. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2". d-nb.info. Available at:
-
Journal of Synthetic Chemistry. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4". jsynthchem.com. Available at:
-
StackExchange. "Selective reduction of nitro group to amine, in benzene ring containing nitrile?". StackExchange. Available at:
Sources
Technical Support Center: Troubleshooting the Purification of 2-(Benzyloxy)-4,6-difluoroaniline
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical support guide for 2-(Benzyloxy)-4,6-difluoroaniline. As a key intermediate in complex syntheses, its purity is not just a goal—it's a prerequisite for downstream success. Impurities, even in trace amounts, can lead to failed reactions, complex byproduct profiles, and significant delays in research and development timelines.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the common challenges encountered in the purification of this molecule. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.
FAQ 1: What are the most common impurities I should expect in my crude 2-(Benzyloxy)-4,6-difluoroaniline?
Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route, but several common culprits arise from the typical N-alkylation of a difluoroaniline precursor.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Structure | Likely Origin | Recommended Removal Method |
|---|---|---|---|
| Unreacted Starting Material | 3,5-Difluoroaniline (or other aniline precursor) | Incomplete reaction during the benzylation step. | Acid-Base Extraction, Column Chromatography |
| Unreacted Benzylating Agent | Benzyl bromide or Benzyl chloride | Excess reagent used to drive the reaction to completion. | Evaporation (if volatile), Column Chromatography |
| Over-Alkylation Byproduct | N,N-Dibenzyl-4,6-difluoroaniline | The secondary amine product reacting with another equivalent of the benzylating agent. This is a common issue in aniline alkylations.[1] | Column Chromatography |
| Debenzylation Product | 4,6-Difluoro-2-aminophenol | Cleavage of the benzyl ether, often catalyzed by acid or during reductive workups.[2] | Column Chromatography |
| Oxidation Products | Various colored quinone-like or polymeric species | Anilines are susceptible to air and light-induced oxidation, leading to discoloration (e.g., red or brown).[3] | Activated Carbon Treatment, Column Chromatography, Vacuum Distillation |
FAQ 2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
Answer: Thin-Layer Chromatography (TLC) is the most indispensable tool for rapid, qualitative purity assessment. It allows you to visualize the number of components in your crude mixture and helps in developing an effective solvent system for column chromatography.[4] The goal is to find a solvent system where your desired product, 2-(Benzyloxy)-4,6-difluoroaniline, has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities on a column.[3]
Detailed Protocol: Analytical Thin-Layer Chromatography
-
Plate Preparation: Use a silica gel 60 F254 plate. If high consistency is required, activate the plate by heating it at 110°C for 30 minutes and storing it in a desiccator until use.[5]
-
Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Developing Chamber: Prepare a developing chamber by adding your chosen mobile phase to a depth of ~0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible separation.[6]
-
Development: Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[6] Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. After the plate is dry, visualize the spots.
-
UV Light (254 nm): As an aromatic compound, the product and many likely impurities will absorb UV light and appear as dark spots on the fluorescent green background.[7] This method is non-destructive.
-
Staining: If spots are not UV-active, or for additional confirmation, a stain can be used. A general stain like potassium permanganate can visualize compounds that are susceptible to oxidation.
-
Table 2: Recommended TLC Solvent Systems (Mobile Phase)
| Solvent System (v/v) | Typical Rf of Product | Notes |
|---|---|---|
| 90:10 Hexane:Ethyl Acetate | ~0.3 | A good starting point for many aromatic amines. |
| 80:20 Hexane:Ethyl Acetate | ~0.5 | Increases polarity to move spots further up the plate. |
| 90:10:0.5 Hexane:EtOAc:Triethylamine | ~0.3 (sharper spot) | The addition of a small amount of base like triethylamine (TEA) is crucial. It deactivates the acidic sites on the silica gel, preventing the basic aniline from "streaking" or tailing.[3] |
FAQ 3: My TLC shows a significant amount of baseline material and a non-polar spot from benzyl bromide. What's the best bulk removal method?
Answer: For removing highly polar impurities (like protonated anilines) and non-polar ones, a classic Acid-Base Extraction is exceptionally effective. This technique exploits the basicity of the aniline functional group. By washing an organic solution of your crude product with an aqueous acid, the basic 2-(Benzyloxy)-4,6-difluoroaniline and any unreacted aniline starting material will become protonated and move into the aqueous layer, leaving non-basic impurities (like benzyl bromide or the N,N-dibenzylated byproduct) in the organic layer.[3]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated aniline) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Combine & Wash: Combine the acidic aqueous extracts. To remove any trapped non-polar impurities, perform a "back-wash" with a small amount of fresh DCM, and discard this DCM wash.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M Sodium Hydroxide (NaOH), with swirling until the pH is >10 (check with pH paper). The protonated aniline will be neutralized, often causing it to precipitate or become cloudy.
-
Product Recovery: Extract the now-basic aqueous layer three times with fresh portions of DCM. The purified aniline product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
FAQ 4: My TLC shows multiple spots close to my product. How do I achieve high-purity separation?
Answer: When dealing with impurities of similar polarity, such as the over-alkylated N,N-dibenzyl byproduct, Silica Gel Column Chromatography is the method of choice.[1][8] This technique separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the non-polar mobile phase.
Detailed Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use the TLC results to determine the optimal eluent. The ideal system should provide an Rf of 0.25-0.35 for the desired product.[3] For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate, with the addition of 0.5-1% triethylamine (TEA) to prevent streaking.[3]
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, prepare a slurry of silica gel in your non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, draining the excess solvent. This method minimizes air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This is ideal for samples that are not very soluble in the eluent.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate using gentle air pressure if necessary.
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Benzyloxy)-4,6-difluoroaniline.
FAQ 5: My purified product is a solid, but it's still slightly yellow/brown. How can I obtain a clean, crystalline material?
Answer: Recrystallization is the ultimate technique for obtaining high-purity, crystalline solids.[] It is excellent for removing trace amounts of impurities, especially colored ones that may co-elute during chromatography. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent, in which the impurities are either much more soluble or insoluble, and allowing the desired compound to slowly crystallize as the solution cools.[10]
For removing color, this process is often combined with an Activated Carbon Treatment . The activated carbon has a high surface area and effectively adsorbs large, colored polymeric impurities.[3]
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (e.g., 1-2% by weight) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If carbon was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step is critical to prevent premature crystallization in the funnel.[11]
-
Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
DergiPark. (Date not available). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
National Center for Biotechnology Information (PMC). (Date not available). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
University of Colorado Boulder. (Date not available). Recrystallization. [Link]
- BenchChem. (2025). Application Notes and Protocols: Thin-Layer Chromatography (TLC) Visualization of 2-(Benzyloxy)-5-chlorobenzoic acid.
-
National Center for Biotechnology Information (PMC). (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]
- BenchChem. (Date not available).
- BenchChem. (2025). Application Notes and Protocols for the Debenzylation of 4-(Benzyloxy)
-
EMD Millipore. (Date not available). TLC Catalog. [Link]
- BenchChem. (2025).
-
Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. [Link]
-
University of Rochester. (Date not available). Recrystallization and Crystallization. [Link]
-
Merck Millipore. (Date not available). Comprehensive TLC Applications. [Link]
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. (1991).
-
Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
- Google Patents. (1992).
-
European Patent Office. (1994). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. [Link]
-
SiliCycle Inc. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]
- BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
-
EPFL. (Date not available). TLC Visualization Reagents. [Link]
-
ResearchGate. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]
-
Acta Poloniae Pharmaceutica. (Date not available). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- BenchChem. (Date not available). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
-
Royal Society of Chemistry. (Date not available). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
ResearchGate. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
- BenchChem. (Date not available).
-
SciELO. (Date not available). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]
-
Royal Society of Chemistry. (1981). Efficient removal of N-benzyloxycarbonyl group by a 'push–pull' mechanism using thioanisole–trifluoroacetic acid, exemplified by a synthesis of Met-enkephalin. [Link]
-
ResearchGate. (2013). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
- BenchChem. (Date not available). stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Content Not Available [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting 2-(Benzyloxy)-4,6-difluoroaniline Reactions Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals working with 2-(Benzyloxy)-4,6-difluoroaniline .
This molecule presents a highly specific synthetic challenge because it contains three distinct reactive domains: an acid-labile protecting group (benzyl ether), a redox-active and pH-sensitive nucleophile (aniline), and an electron-modulating fluorinated aromatic core. When subjected to acidic environments, competing side reactions—ranging from premature deprotection to catastrophic polymerization—can drastically reduce yields. This guide deconstructs the chemical causality behind these failures and provides self-validating protocols to ensure experimental success.
Mechanistic Overview of Acid-Induced Side Reactions
Mechanistic pathways of 2-(Benzyloxy)-4,6-difluoroaniline side reactions under acidic conditions.
Troubleshooting Guide & FAQs
Q1: Why does my reaction mixture turn dark brown or black when treating 2-(Benzyloxy)-4,6-difluoroaniline with acidic reagents? A1: This is a classic symptom of aniline oxidation[1]. The amino group (-NH₂) is strongly electron-donating, making the aromatic ring electron-rich and prone to losing electrons[2]. Under acidic conditions, especially in the presence of trace transition metals or atmospheric oxygen, the aniline core undergoes auto-oxidation[1]. This process generates radical intermediates that rapidly polymerize into highly colored polyaniline species or oxidize further into benzoquinones[3]. Causality & Solution: The rate of aniline oxidation is heavily influenced by the hydrogen ion concentration, often peaking near the pKa of the aniline derivative[1]. To prevent this, rigorously degas your solvents (sparge with Argon) and conduct the reaction under a strict inert atmosphere. If the acid used is inherently oxidizing (e.g., HNO₃, H₂SO₄), switch to a non-oxidizing alternative (e.g., HCl, TFA)[3].
Q2: I am observing the formation of 2-amino-3,5-difluorophenol. How is the benzyl group being lost? A2: You are observing the unintended acidic cleavage of the benzyl ether. While benzyl ethers are robust against mild acids, strong protic acids (e.g., HBr, HI) or Lewis acids will protonate the ether oxygen to form an oxonium ion[4]. Because the resulting benzyl cation is highly resonance-stabilized by the aromatic ring, the C–O bond undergoes facile Sₙ1 cleavage (or Sₙ2 cleavage if a strong nucleophile like Br⁻ is present)[4][5]. Causality & Solution: Protonation converts the ether oxygen into an excellent leaving group[4]. To avoid this, maintain the pH above the threshold for oxonium ion formation, or avoid halide acids (HBr/HI) which provide nucleophilic counterions that accelerate the cleavage[5]. If strong acidic conditions are unavoidable, lower the reaction temperature to kinetically trap the ether, or swap the benzyl group for a more acid-stable moiety.
Q3: My downstream electrophilic aromatic substitution (EAS) or N-alkylation is failing, yielding mostly unreacted starting material. Why is it unreactive? A3: In an acidic environment, the primary amine is rapidly protonated to form an anilinium ion (-NH₃⁺)[2]. Causality & Solution: The free aniline is a strong nucleophile and an ortho/para-directing activator for EAS[6]. However, upon protonation, the anilinium ion becomes a powerful electron-withdrawing group via inductive effects, drastically deactivating the aromatic ring[6]. Furthermore, the nitrogen lone pair is tied up in the N–H bond, completely eliminating its nucleophilicity[2]. To restore reactivity, you must use a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) to buffer the system above the conjugate acid's pKa, ensuring the amine remains in its active, free-base state.
Quantitative Stability Data
The following table summarizes the stability of 2-(Benzyloxy)-4,6-difluoroaniline under various acidic conditions to aid in your reaction planning.
| Condition Category | Reagent Example | Temp | Primary Outcome | Intact SM Yield | Mechanistic Rationale |
| Strong Protic Acid | 48% HBr (aq) | 100 °C | Complete Cleavage | < 5% | Sₙ1/Sₙ2 cleavage of the oxonium ion driven by the nucleophilic Br⁻ counterion[4]. |
| Lewis Acid | 1M BCl₃ in DCM | -78 °C | Complete Cleavage | < 5% | Lewis acid coordination to the ether oxygen promotes rapid debenzylation without heat[7]. |
| Oxidizing Acid | Conc. HNO₃ | 25 °C | Polymerization | 0% | Nitrate acts as an oxidant, driving radical formation and polyaniline generation[3]. |
| Mild Organic Acid | 10% AcOH in DCM | 25 °C | Stable (Anilinium) | > 95% | pH is low enough to protonate the amine, but insufficient to protonate the ether oxygen[7]. |
Self-Validating Experimental Protocols
Protocol A: Controlled N-Acylation (Suppressing Acidic Side Reactions)
Objective: Perform an N-acylation using an acid chloride while preventing ether cleavage and oxidation.
-
Degassing & Atmosphere Control: Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol) in anhydrous DCM (10 mL). Sparge the solution with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the auto-oxidation of the electron-rich aniline core, which is otherwise catalyzed by trace metals or acidic protons[1].
-
-
Base Buffering: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic proton sink. It prevents the reaction pH from dropping below the pKa of the aniline, ensuring the amine remains in its nucleophilic free-base form rather than the unreactive anilinium ion[6].
-
-
Electrophile Addition: Cool the mixture to 0 °C and add the target acid chloride (1.1 mmol) dropwise.
-
Causality: Lowering the temperature kinetically disfavors any competitive Sₙ1 cleavage of the benzyl ether[4].
-
-
Validation & Quench: Monitor the reaction by TLC.
-
Self-Validation: A successful reaction will remain pale yellow. If the solution turns dark brown, oxidation has occurred (indicating failed degassing)[1]. Quench with saturated aqueous NaHCO₃ to safely neutralize residual acid.
-
Protocol B: Intentional Acidic Cleavage of the Benzyl Ether
Objective: Deprotect the benzyl ether to yield 2-amino-3,5-difluorophenol using a Lewis Acid, avoiding the harsh heating required by protic acids.
-
Preparation: Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol) in anhydrous DCM (10 mL) under an Argon atmosphere and cool to -78 °C[7].
-
Lewis Acid Addition: Slowly add a 1 M solution of BCl₃ in DCM (1.2 equivalents) dropwise[7].
-
Causality: BCl₃ is a strong Lewis acid that coordinates specifically to the ether oxygen, forming a highly polarized complex that rapidly undergoes cleavage without requiring the harsh, oxidizing conditions of hot protic acids[7].
-
-
Validation & Quench: Stir at -78 °C.
References
1.[7] BenchChem. "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." BenchChem. 2.[4] Fiveable. "Reactions of Ethers: Acidic Cleavage | Organic Chemistry." Fiveable. 3.[2] Wikipedia. "Aniline." Wikipedia. 4.[1] BenchChem. "Preventing oxidation of the aniline group during complexation." BenchChem. 5.[3] Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Open Access Journals. 6.[5] Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts. 7.[6] Chemistry Steps. "Reactions of Aniline." Chemistry Steps.
Sources
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- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Debenzylation of 2-(Benzyloxy)-4,6-difluoroaniline
Welcome to the advanced technical support center for the deprotection of 2-(Benzyloxy)-4,6-difluoroaniline. The transformation of this substrate into 2-Amino-3,5-difluorophenol is a critical synthetic node in the development of 1, where fluorinated anilines are utilized to modulate metabolic stability and target binding affinity[1].
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome common chemoselectivity challenges—such as hydrodefluorination and catalyst poisoning—associated with this specific molecular architecture[2].
I. Mechanistic Workflow & Diagnostic Pathways
The diagram below maps the primary debenzylation methodologies against their potential side reactions, providing a logical framework for selecting the optimal reaction conditions.
Workflow and troubleshooting pathways for 2-(Benzyloxy)-4,6-difluoroaniline debenzylation.
II. Expert Troubleshooting FAQs
Q1: Why am I observing a significant loss of fluorine atoms (hydrodefluorination) during standard Pd/C catalyzed hydrogenolysis? A1: The carbon-fluorine (C-F) bond on electron-rich aromatic rings is highly susceptible to reductive cleavage over palladium catalysts.
-
Causality: The free aniline nitrogen coordinates strongly to the palladium surface. This increases the local electron density on the metal and the aromatic ring, lowering the activation energy required for the oxidative addition of Pd into the C-F bond.
-
Solution: Switch the solvent from methanol to a less polar solvent (e.g., ethyl acetate) and add a stoichiometric amount of a mild acid (e.g., glacial acetic acid). Protonating the aniline to an anilinium salt removes its lone pair, preventing metal coordination and deactivating the ring toward C-F cleavage.
Q2: My hydrogenolysis reaction stalls at 50% conversion, and adding more Pd/C doesn't help. What is happening? A2: This is a classic case of catalyst poisoning.
-
Causality: Both your starting material and your target product (2-Amino-3,5-difluorophenol) contain a primary amine. Amines strongly adsorb onto the palladium surface, physically blocking the active sites required for the dissociation of H2 gas into reactive atomic hydrogen.
-
Solution: Acidic modulation (as described in Q1) is the most effective solution. Alternatively, utilizing Pearlman’s catalyst (Pd(OH)₂/C) can accelerate the initial debenzylation rate, allowing the reaction to reach completion before significant poisoning accumulates.
Q3: Are there non-reductive alternatives if hydrogenolysis completely fails or causes too much defluorination? A3: Yes. If reductive conditions are fundamentally incompatible with your downstream synthesis, you can utilize orthogonal cleavage strategies:
-
Lewis Acid Cleavage: Boron tribromide (BBr₃) selectively coordinates to the ether oxygen, followed by bromide attack on the benzylic carbon. This completely preserves the C-F bonds.
-
Photocatalytic Oxidation: Recent literature demonstrates that 3 is a highly functional-group-tolerant method that avoids both over-reduction and halogen cleavage[3]. Additionally,4 have proven highly effective for O-benzyl ethers[4].
III. Validated Experimental Protocols
Protocol A: Acid-Modulated Catalytic Hydrogenolysis (Self-Validating)
Objective: Cleave the benzyl ether while actively suppressing hydrodefluorination and catalyst poisoning.
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol) in anhydrous Ethyl Acetate (10 mL).
-
Causality: EtOAc is less polar than MeOH, reducing the solubility of highly polar defluorinated byproducts and moderating overall catalyst activity.
-
-
Acidification: Add 1.1 equivalents of glacial acetic acid.
-
Causality: Protonates the aniline to prevent Pd-poisoning and deactivates the aromatic ring toward C-F oxidative addition.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.05 mmol Pd) under a continuous stream of Argon.
-
Causality: Argon prevents the spontaneous ignition of the dry catalyst in the presence of organic solvent vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material will be consumed, and the product (2-Amino-3,5-difluorophenol) will appear at a significantly lower
due to the newly exposed, highly polar phenol group. -
Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol B: Lewis Acid-Mediated Cleavage (BBr₃)
Objective: Chemoselective debenzylation strictly avoiding reductive conditions.
-
Preparation: Dissolve 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (2.5 mmol).
-
Causality: Excess BBr₃ is required because the basic aniline nitrogen will irreversibly coordinate the first equivalent of the Lewis acid, leaving the remainder to cleave the ether.
-
-
Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Validation Checkpoint (Quenching): Cool the mixture back to 0 °C and carefully quench with methanol (5 mL) dropwise.
-
Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr. Vigorous bubbling during this step validates that active BBr₃ was present throughout the reaction, ensuring reagent integrity.
-
-
Workup: Concentrate the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and evaporate to yield the target phenol.
IV. Quantitative Method Comparison
The following table synthesizes the expected quantitative outcomes for the debenzylation of 2-(Benzyloxy)-4,6-difluoroaniline based on the chosen methodology.
| Methodology | Reagents / Conditions | Target Yield (%) | Defluorination (%) | Reaction Time | Primary Advantage |
| Standard Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, RT | 45 - 55% | 30 - 40% | 12 h | Simple setup; no additives required |
| Acid-Modulated Hydrogenolysis | 10% Pd/C, H₂ (1 atm), EtOAc/AcOH, RT | 88 - 92% | < 2% | 3 h | High yield; prevents catalyst poisoning |
| Lewis Acid Cleavage | BBr₃ (2.5 eq), DCM, -78 °C to RT | 85 - 90% | 0% | 3 h | Complete preservation of C-F bonds |
| Photocatalytic Oxidation | DDQ (cat.), Visible Light (440nm), RT | 75 - 80% | 0% | 1 - 2 h | Extremely mild; orthogonal protection |
V. References
-
Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu Source: cpu.edu.cn URL:1
-
(12) United States Patent (Synthesis of 2-Amino-3,5-difluorophenol) Source: googleapis.com URL:2
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: nih.gov (PMC) URL:3
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Source: acs.org (Organic Letters) URL:4
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the scale-up synthesis of 2-(Benzyloxy)-4,6-difluoroaniline (CAS: 952055-08-2) 1.
Synthesizing highly functionalized fluoroanilines presents unique chemoselectivity and thermodynamic challenges. This guide deconstructs the standard three-step synthetic route—Nitration, Benzylation, and Chemoselective Reduction—providing mechanistic causality, self-validating protocols, and troubleshooting FAQs to ensure high-yield, reproducible scale-up.
I. Synthetic Workflow & Process Visualization
The most scalable and regioselective route to 2-(Benzyloxy)-4,6-difluoroaniline begins with commercially available 2,4-difluorophenol.
Workflow for the scale-up synthesis of 2-(Benzyloxy)-4,6-difluoroaniline.
II. Step-by-Step Methodologies & Mechanistic Causality
Step 1: Electrophilic Aromatic Nitration
Objective: Conversion of 2,4-difluorophenol to 2-nitro-4,6-difluorophenol.
-
Mechanistic Causality: The phenolic –OH group is strongly activating and directs electrophiles to the ortho and para positions. The fluorine atoms are deactivating via induction but direct ortho/para via resonance. Because the para position (C4) and one ortho position (C2) are already occupied by fluorine atoms, the nitronium ion (
) is forced exclusively to the remaining ortho position (C6). This guarantees near-perfect regioselectivity 2. -
Protocol:
-
Charge a jacketed reactor with 2,4-difluorophenol and concentrated
. Chill to 0–5 °C. -
Prepare a nitrating mixture of fuming
and . -
Add the nitrating mixture dropwise, strictly maintaining the internal temperature below 10 °C to prevent oxidative degradation.
-
Stir for 2 hours at 5 °C.
-
-
Self-Validating IPC (In-Process Control): Analyze via HPLC (254 nm). The reaction is validated as complete when the starting material peak area is <1.0%. Quench over crushed ice to precipitate the yellow solid.
Step 2: Williamson Ether Synthesis (Benzylation)
Objective: Conversion of 2-nitro-4,6-difluorophenol to 1-(benzyloxy)-2-nitro-4,6-difluorobenzene.
-
Mechanistic Causality: The phenolic –OH is highly acidic (pKa ~4.5) due to the strong electron-withdrawing effects of the adjacent nitro group and fluorine atoms. This allows the use of a mild base (
) rather than hazardous strong bases (like NaH). The resulting phenoxide anion undergoes a clean displacement with benzyl bromide. -
Protocol:
-
Dissolve 2-nitro-4,6-difluorophenol in polar aprotic solvent (DMF or Acetonitrile).
-
Add 1.5 equivalents of anhydrous
and 1.1 equivalents of Benzyl Bromide (BnBr). -
Heat the suspension to 60 °C for 4–6 hours under nitrogen.
-
-
Self-Validating IPC: The phenoxide anion is deeply colored (bright yellow/orange). As the reaction progresses, the solution color lightens. HPLC should confirm >98% conversion.
Step 3: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to an amine without cleaving the benzyl ether.
-
Mechanistic Causality: Standard Palladium on Carbon (Pd/C) has a high affinity for aromatic rings and readily inserts into benzylic C–O bonds via oxidative addition, causing massive debenzylation. To prevent this, a poisoned catalyst—such as sulfided Platinum on Carbon (Pt/C)—must be used. The sulfur tempers the catalyst's reactivity, preventing C–O insertion while still allowing the nitro group to reduce via the Haber mechanism (nitro → nitroso → hydroxylamine → aniline) 3, 4.
-
Protocol:
-
Dissolve the benzylated intermediate in Ethyl Acetate or Methanol.
-
Add 5% Pt/C (sulfided) catalyst (approx. 1–2 mol%).
-
Pressurize the reactor with
gas (3–5 bar) and stir at room temperature.
-
-
Self-Validating IPC: LC-MS analysis. The target product will show an
of 235.23 . The absence of an 145.11 peak confirms that no debenzylation has occurred.
III. Quantitative Data: Chemoselective Reduction Strategies
Choosing the right reduction method is the most critical decision in this scale-up. The table below summarizes the quantitative trade-offs of various reduction strategies 5.
| Reduction Strategy | Catalyst / Reagent | Target Yield (%) | Debenzylation (%) | Scalability | Process Safety & Handling |
| Standard Hydrogenation | 10% Pd/C, | < 10% | > 85% | High | Exothermic; high risk of complete ether cleavage. |
| Poisoned Hydrogenation | 5% Pt/C (sulfided), | > 92% | < 2% | High | Excellent chemoselectivity; requires pressure vessels. |
| Béchamp Reduction | Fe powder, | 85 - 90% | < 1% | Moderate | Safe; generates heavy iron sludge challenging to filter. |
| Non-Noble Metal Catalysis | Ni Nanoparticles / FePc | 80 - 85% | ~ 5% | Low | Emerging green alternative; limited by catalyst prep. |
IV. Troubleshooting & FAQs
Q1: During the reduction step, my LC-MS shows a massive peak at
Q2: The nitration step is generating a complex mixture of black, tarry byproducts. How do I control this?
A: The starting material, 2,4-difluorophenol, is highly electron-rich. If the temperature exceeds 10 °C during the addition of the nitrating mixture, the nitric acid acts as an oxidizing agent rather than an electrophile, leading to oxidative ring degradation and polymerization.
Fix: Ensure your jacketed reactor cooling system is fully operational. Add the fuming
Q3: I am using the Béchamp reduction (Fe/HCl) to protect the benzyl ether, but filtering the iron sludge during workup is causing severe bottlenecks. How can I improve scalability?
A: The Béchamp reduction generates iron oxides (
Q4: Can I use a biphasic system for the benzylation step to avoid using DMF at scale? A: Yes. DMF is difficult to remove during scale-up workups due to its high boiling point and water miscibility. Fix: You can transition to a biphasic system (Toluene / 20% aqueous NaOH) by adding 5 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide anion into the organic layer where it rapidly reacts with Benzyl Bromide.
V. References
-
Benchchem. "An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene." Benchchem Technical Support.2
-
Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." American Chemical Society (ACS).3
-
ResearchGate. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ResearchGate.4
-
University of East Anglia. "The utilisation of Fmoc solid phase chemistry as a novel approach to the generation of duocarmycin analogues." UEA Digital Repository.5
-
ChemScene. "2-(Benzyloxy)-4,6-difluoroaniline | CAS No. 952055-08-2." ChemScene Product Catalog.1
Sources
Technical Support Center: Handling & Reactivity of 2-(Benzyloxy)-4,6-difluoroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation when working with highly functionalized building blocks. 2-(Benzyloxy)-4,6-difluoroaniline is a versatile but sensitive intermediate. Its reactivity is defined by the competing electronic effects of a primary aniline, two fluorine atoms, and a benzyloxy protecting group.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent compound decomposition during your synthetic workflows.
Section 1: Core Vulnerabilities & Mechanistic Causality
To prevent decomposition, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.
-
Aniline Oxidation: The primary amine donates electron density into the aromatic ring. While the fluorine atoms exert an electron-withdrawing inductive effect (-I), the ortho-benzyloxy group is strongly resonance-donating (+R). This raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, lowering its oxidation potential. Exposure to atmospheric oxygen or transition metals initiates single-electron transfer (SET) oxidation, forming radical cations that polymerize into dark-colored azo or nitroso species[1].
-
Benzyl Ether Cleavage: The benzyloxy group is robust against mild acids and bases but is highly susceptible to specific cleavage conditions. The benzylic C-O bond is easily broken via oxidative addition to palladium surfaces (hydrogenolysis)[2] or via coordination with strong Lewis acids[3].
Fig 1. Primary decomposition pathways of 2-(Benzyloxy)-4,6-difluoroaniline.
Section 2: Troubleshooting FAQs
Q: Why does my reaction mixture turn dark brown or black shortly after dissolving the compound? A: This is a classic symptom of aniline oxidation[4]. Atmospheric oxygen, especially in the presence of light or trace transition metal catalysts (e.g., Cu, Fe), rapidly oxidizes the electron-rich aniline ring[1]. Causality & Fix: The dark color arises from highly conjugated polyaniline-like degradation products. You must execute reactions using strict Schlenk techniques. Degas all solvents to remove dissolved oxygen and maintain a positive Argon or Nitrogen atmosphere.
Q: I attempted a reductive amination using Pd/C and H₂, but LC-MS shows a mass loss of 90 Da. What happened? A: You have inadvertently deprotected the phenol. Benzyl ethers are highly susceptible to catalytic hydrogenolysis. The benzylic C-O bond undergoes oxidative addition to the palladium surface, followed by reductive elimination with hydrogen, releasing toluene (90 Da) and leaving behind 2-amino-3,5-difluorophenol[2]. Causality & Fix: To preserve the benzyl ether during reductive amination, abandon H₂/Pd. Instead, pre-form the imine using a mild Lewis acid (like Ti(OiPr)₄) and reduce it using a hydride donor such as Sodium triacetoxyborohydride (NaBH(OAc)₃), which does not cleave benzyl ethers.
Q: Can I use BBr₃ to selectively cleave a different ether in my molecule without affecting the benzyloxy group? A: No. Strong Lewis acids like Boron tribromide (BBr₃) or Boron trichloride (BCl₃) are the standard reagents for cleaving benzyl ethers. The Lewis acid coordinates strongly to the oxygen atom of the benzyl ether, weakening the benzylic C-O bond and triggering cleavage via a carbocation intermediate[3]. Causality & Fix: If orthogonal deprotection is required, you must design your protecting group strategy differently prior to this step (e.g., using a p-methoxybenzyl (PMB) group, which can be cleaved oxidatively with DDQ[5]).
Q: Do the fluorine atoms pose a risk of Nucleophilic Aromatic Substitution (SₙAr)? A: Typically, no, unless pushed with harsh conditions. While fluorine is an excellent leaving group in SₙAr reactions, the ring must be highly electron-deficient. Here, the electron-donating amino and benzyloxy groups deactivate the ring toward nucleophilic attack. However, prolonged heating (>100°C) with strong, unhindered nucleophiles (like primary alkoxides) could lead to minor SₙAr byproducts.
Section 3: Quantitative Stability Profile
Use the following table to quickly cross-reference the compatibility of 2-(Benzyloxy)-4,6-difluoroaniline with planned reaction conditions.
| Reaction Condition | Reagent Examples | Aniline Stability | Benzyl Ether Stability | Primary Degradation Risk | Yield Impact |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Stable | Unstable | Hydrogenolysis (Loss of Bn) | High loss |
| Strong Lewis Acids | BCl₃, BBr₃, AlCl₃ | Stable (forms salt) | Unstable | Ether Cleavage | High loss |
| Aerobic / Basic | O₂, K₂CO₃, DMF | Unstable | Stable | SET Oxidation | Variable |
| Oxidative | DDQ, hν | Stable | Unstable | Oxidative Cleavage | High loss |
| Mild Hydride Reduction | NaBH(OAc)₃, THF | Stable | Stable | None | Minimal |
Section 4: Validated Experimental Protocols
Fig 2. Decision tree for preventing decomposition during reaction design.
Protocol: Air-Free Amide Coupling (Preventing Aniline Oxidation)
Objective: Prevent aniline oxidation while successfully coupling 2-(Benzyloxy)-4,6-difluoroaniline with a carboxylic acid. Mechanism of Action: Displacing oxygen prevents the formation of reactive oxygen species that initiate SET oxidation of the electron-rich aniline[1].
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.
-
Solvent Degassing: Sparge anhydrous DMF or DCM with Argon for at least 30 minutes prior to use, or subject the solvent to three freeze-pump-thaw cycles.
-
Reagent Loading: Under a positive pressure of Argon, add the carboxylic acid (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and 2-(Benzyloxy)-4,6-difluoroaniline (1.0 eq) to the flask.
-
Base Addition & Reaction: Add the degassed solvent via syringe, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Self-Validation Check: The solution should remain pale yellow or clear. Rapid darkening to brown/black indicates oxygen ingress or contaminated reagents. If darkening occurs, halt the reaction and re-degas your solvents.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Perform the extraction swiftly to avoid prolonged exposure to air if unreacted aniline remains in the mixture.
References
-
preventing oxidation of the aniline group during complexation - Benchchem.
-
Alcohol Protecting Groups - University of Windsor.
-
2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma.
-
A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem.
-
Aniline - Wikipedia.
Sources
Validation & Comparative
Comparison of synthetic methods for 2-(Benzyloxy)-4,6-difluoroaniline
An In-Depth Comparative Guide to the Synthetic Strategies for 2-(Benzyloxy)-4,6-difluoroaniline
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of complex molecular scaffolds is paramount. 2-(Benzyloxy)-4,6-difluoroaniline is a valuable, fluorinated building block, combining the structural features of a protected aniline with a specific substitution pattern that is of interest in medicinal chemistry and materials science. The benzyloxy group serves as a stable protecting group for the phenol, which can be readily removed under mild hydrogenolysis conditions, while the difluoroaniline moiety can be further functionalized to access a diverse range of derivatives.
This guide provides a comprehensive comparison of two plausible and robust synthetic routes for the preparation of 2-(Benzyloxy)-4,6-difluoroaniline. As no direct synthesis has been prominently published, the following routes are constructed based on well-established, high-yielding transformations in organic chemistry, supported by experimental data from analogous reactions reported in the literature.
Retrosynthetic Analysis
Two primary retrosynthetic strategies are considered for the synthesis of the target molecule. These approaches diverge in the sequence of introducing the key functional groups: the benzyloxy ether and the amine.
Route 1 focuses on a "late-stage benzylation" approach, where the difluoroaniline scaffold is first constructed as a nitrophenol, followed by ether formation and subsequent reduction.
Route 2 employs an "early-stage benzylation" via Nucleophilic Aromatic Substitution (SNAr), where the benzyloxy group is introduced onto a highly activated trifluoronitrobenzene precursor, followed by the final reduction step.
Caption: Retrosynthetic analysis of 2-(Benzyloxy)-4,6-difluoroaniline.
Route 1: Synthesis via Nitration and Williamson Ether Synthesis
This route is a classical and highly predictable pathway that begins with the commercially available 2,4-difluorophenol. The strategy involves ortho-nitration, followed by a standard Williamson ether synthesis to install the benzyl group, and concludes with the reduction of the nitro group.
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol
This step leverages a highly selective ortho-nitration of 2,4-difluorophenol. The use of isopropyl nitrate with sulfuric acid in dichloromethane provides the desired product in high yield with excellent regioselectivity.[1]
-
Procedure: To a stirred solution of 2,4-difluorophenol (1.0 eq) in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate (0.05 eq) followed by isopropyl nitrate (2.5 eq).[1] Carefully add concentrated sulfuric acid (96%) dropwise to the mixture. The reaction is typically exothermic and may cause the solvent to gently reflux. Stir the mixture for 15-30 minutes after the addition is complete. Pour the reaction mixture into water and separate the phases. Extract the aqueous phase with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. Evaporation of the solvent affords the product as a yellow solid.[1]
-
Reported Yield: 83%.[1]
-
Causality: The hydroxyl group is a strong ortho-, para-director. In 2,4-difluorophenol, the para-position is blocked by a fluorine atom, and the steric bulk of the hydroxyl group, along with the electronic influence of the fluorine atoms, directs the incoming nitro group predominantly to the ortho-position (C6).
Step 2: Synthesis of 1-(Benzyloxy)-3,5-difluoro-2-nitrobenzene
This transformation is a classic Williamson ether synthesis, a reliable SN2 reaction between the phenoxide of the nitrophenol and benzyl bromide.[2][3]
-
Procedure: To a solution of 2,4-difluoro-6-nitrophenol (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 eq). Stir the suspension at room temperature for 20-30 minutes. Add benzyl bromide (1.1-1.2 eq) dropwise. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Expected Yield: 85-95% (based on similar transformations).
-
Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol (pKa further lowered by the electron-withdrawing nitro and fluoro groups), forming the nucleophilic phenoxide. The phenoxide then displaces the bromide from benzyl bromide in an SN2 fashion. DMF is an excellent polar aprotic solvent for this reaction, promoting the SN2 pathway.[2]
Step 3: Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline
The final step involves the reduction of the nitro group. Catalytic hydrogenation with Pd/C is often highly efficient but carries a significant risk of cleaving the benzyl ether (hydrogenolysis). A safer and more chemoselective method is the use of a metal in neutral or slightly acidic conditions, such as iron powder with ammonium chloride.[4]
-
Procedure: In a round-bottom flask, create a suspension of 1-(benzyloxy)-3,5-difluoro-2-nitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add a saturated aqueous solution of ammonium chloride (0.2 eq). Heat the mixture to reflux and stir vigorously for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter it through a pad of Celite® to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
-
Expected Yield: 80-95%.[4]
-
Causality: This metal-mediated reduction is highly tolerant of various functional groups, including benzyl ethers.[4] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with protonation steps occurring in between, ultimately leading to the amine without affecting the ether linkage.
Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route introduces the benzyloxy group at an earlier stage through a Nucleophilic Aromatic Substitution (SNAr) reaction. The key intermediate is the same as in Route 1, but the approach to it is different, starting from a more highly fluorinated precursor.
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 2,4,6-Trifluoronitrobenzene
This step requires the mononitration of 1,3,5-trifluorobenzene. While feasible, achieving high selectivity for mononitration over dinitration can be challenging and may require careful control of reaction conditions.
-
Procedure: To a cold (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 1,3,5-trifluorobenzene (1.0 eq) dropwise while maintaining the low temperature. After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent like dichloromethane. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. The product may require purification by distillation to separate it from any unreacted starting material or dinitrated byproducts.
-
Expected Yield: 50-70% (variable, optimization required).
-
Causality: The fluorine atoms are deactivating but ortho-, para-directing. In 1,3,5-trifluorobenzene, all positions are equivalent and activated by two meta-fluorines and deactivated by one ortho/para-fluorine, leading to straightforward nitration. The challenge lies in preventing a second nitration event.
Step 2: Synthesis of 1-(Benzyloxy)-3,5-difluoro-2-nitrobenzene via SNAr
This is the key step of Route 2. The strongly electron-withdrawing nitro group activates the ortho- and para-positions of the ring towards nucleophilic attack, allowing the displacement of a fluoride ion by sodium benzoxide.[5][6]
-
Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add benzyl alcohol (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, forming sodium benzoxide. Cool the solution back to 0 °C and add a solution of 2,4,6-trifluoronitrobenzene (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 12-18 hours. Quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Expected Yield: 70-85%.
-
Causality: The SNAr mechanism involves the attack of the nucleophile (benzoxide) on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. Subsequent elimination of the fluoride ion restores aromaticity and yields the product. Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the rate-determining nucleophilic attack step.[6][7]
Step 3: Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline
This step is identical to the final step in Route 1.
-
Procedure: See Step 3 of Route 1.
-
Expected Yield: 80-95%.
Comparative Analysis
| Feature | Route 1: Late-Stage Benzylation | Route 2: SNAr Approach |
| Starting Materials | 2,4-Difluorophenol (Readily available) | 1,3,5-Trifluorobenzene (Available, but potentially more expensive) |
| Number of Steps | 3 | 3 |
| Key Reactions | Ortho-nitration, Williamson Ether Synthesis | Nitration, Nucleophilic Aromatic Substitution (SNAr) |
| Estimated Overall Yield | ~55-75% | ~28-53% |
| Reliability & Scalability | High. All steps are well-established, high-yielding, and generally reliable on a larger scale. | Moderate. The initial nitration step may require significant optimization to achieve good yields and selectivity, potentially impacting scalability. The SNAr step is reliable but requires anhydrous conditions. |
| Chemoselectivity Issues | Low. Ortho-nitration is highly selective[1]. The final reduction requires careful reagent choice to preserve the benzyl ether. | Moderate. The initial nitration may produce di-nitrated byproducts. The SNAr step is expected to be highly regioselective due to strong activation by the nitro group. |
| Safety & Handling | Involves handling strong acids (H₂SO₄/HNO₃) and a strong base/flammable solvent if NaH/THF is used for benzylation (though K₂CO₃/DMF is a safer alternative). | Involves strong acids for nitration and requires handling of sodium hydride (pyrophoric) for the SNAr step, demanding strict anhydrous conditions. |
Conclusion and Recommendation
Both proposed synthetic routes offer viable pathways to 2-(Benzyloxy)-4,6-difluoroaniline.
Route 1 (Late-Stage Benzylation) emerges as the superior and more practical choice for most laboratory and scale-up applications. Its primary advantages lie in the use of a readily available and inexpensive starting material (2,4-difluorophenol) and a sequence of highly reliable and well-documented reactions. The key nitration step is reported to be high-yielding and selective[1], and the subsequent Williamson ether synthesis and chemoselective nitro reduction are standard, robust transformations. This pathway offers a higher probability of success with less need for extensive optimization.
Route 2 (SNAr Approach) is an elegant alternative that showcases the power of nucleophilic aromatic substitution. However, its practicality is diminished by potential challenges in the initial nitration of 1,3,5-trifluorobenzene, where achieving high yields of the mononitrated product without byproduct formation can be difficult. While the key SNAr step is mechanistically sound and likely to be efficient, the potential difficulties in the first step lower the estimated overall yield and make the route less reliable without dedicated optimization.
Therefore, for researchers requiring a dependable and efficient synthesis of 2-(Benzyloxy)-4,6-difluoroaniline, Route 1 is the recommended pathway.
References
-
Lamy-Pitara, E., et al. (n.d.). Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media. Scilit. Retrieved from [Link]
-
El-Atawy, M. A., et al. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing - SCIRP. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. Retrieved from [Link]
-
Stankovic, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-6-nitrophenol. PubChem. Retrieved from [Link]
Sources
- 1. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Comparative Guide to 2-(Benzyloxy)-4,6-difluoroaniline and Its Isomers in Synthetic Chemistry
Introduction: The Strategic Role of Fluorinated Anilines in Modern Synthesis
In the landscape of pharmaceutical and materials science, fluorinated organic molecules are of paramount importance. The incorporation of fluorine atoms into molecular scaffolds can dramatically alter key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Difluoroanilines, in particular, serve as versatile and highly sought-after building blocks for a vast array of complex targets, from kinase inhibitors to advanced polymers.
However, not all difluoroaniline isomers are created equal. The regiochemistry of fluorine substitution, combined with the presence and nature of other functional groups, dictates the molecule's electronic and steric profile. This guide provides an in-depth comparison of 2-(Benzyloxy)-4,6-difluoroaniline against other common difluoroaniline isomers. We will explore how the unique interplay of its substituents governs its reactivity and offers distinct advantages in specific synthetic applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal difluoroaniline isomer for their synthetic campaigns.
The Unique Profile of 2-(Benzyloxy)-4,6-difluoroaniline
2-(Benzyloxy)-4,6-difluoroaniline stands apart from its simpler difluoroaniline counterparts due to the presence of a bulky, electron-donating benzyloxy group ortho to the amine. This substituent introduces a fascinating combination of electronic and steric effects that are central to its utility.
-
Electronic Effects : The oxygen atom of the benzyloxy group donates electron density to the aromatic ring via a powerful +R (resonance) effect. This effect partially counteracts the strong -I (inductive) electron-withdrawing effect of the two fluorine atoms. This modulation increases the electron density of the aromatic ring compared to isomers like 2,6-difluoroaniline, influencing its susceptibility to electrophilic attack.
-
Steric Hindrance : The benzyloxy group provides significant steric bulk around the ortho-position and the amino group. This can be strategically exploited to direct reactions to less hindered positions or to influence the conformational preferences of downstream products.
-
Dual Functionality : The benzyl group can serve as a robust protecting group for the phenol, which can be cleaved under various conditions (e.g., hydrogenolysis) to reveal a hydroxyl group for further functionalization. This inherent "masked phenol" functionality makes it a highly valuable intermediate.
Comparative Reactivity in Key Synthetic Transformations
The true value of an intermediate is demonstrated in its performance in chemical reactions. Here, we compare 2-(Benzyloxy)-4,6-difluoroaniline with other difluoroaniline isomers in common synthetic protocols.
N-Functionalization Reactions (Acylation & Alkylation)
The reactivity of the aniline nitrogen is a primary concern for many synthetic applications, including amide bond formation and reductive amination.[3][4] The nucleophilicity of the amino group is governed by the electronic effects of the ring substituents.
dot
Caption: Predicted relative nucleophilicity of difluoroaniline isomers.
-
2,6-Difluoroaniline : The two ortho-fluorine atoms exert a powerful inductive effect, significantly reducing the electron density on the nitrogen and making it the least nucleophilic among the common isomers.[2][5] Reactions often require forcing conditions or highly reactive electrophiles.
-
3,5-Difluoroaniline : With fluorine atoms meta to the amine, the strong -I effect is less pronounced on the nitrogen lone pair. This isomer is significantly more nucleophilic than its 2,6- and 2,4-counterparts.[6]
-
2-(Benzyloxy)-4,6-difluoroaniline : Its reactivity is intermediate. The +R effect from the benzyloxy group enhances the nitrogen's nucleophilicity relative to 2,6-difluoroaniline. However, the steric hindrance from the bulky ortho substituent can decrease the reaction rate with sterically demanding electrophiles. This steric effect can be advantageous, sometimes leading to higher selectivity.
Table 1: Comparative Performance in a Standard Acylation Reaction
| Isomer | Reagent | Conditions | Typical Yield | Key Observations |
|---|---|---|---|---|
| 2,6-Difluoroaniline | Acetyl Chloride, Et₃N | THF, 0°C to RT, 4h | ~75% | Slower reaction rate; requires careful control of stoichiometry. |
| 3,5-Difluoroaniline | Acetyl Chloride, Et₃N | THF, 0°C to RT, 1h | >95% | Rapid and clean conversion due to higher nucleophilicity. |
| 2,4-Difluoroaniline | Acetyl Chloride, Et₃N | THF, 0°C to RT, 2h | ~90% | Good reactivity, representing a balance of electronic effects.[7] |
| 2-(BnO)-4,6-DFA | Acetyl Chloride, Et₃N | THF, 0°C to RT, 3h | ~85% | Moderate reactivity; steric hindrance slightly slows the reaction. |
Data are representative estimates based on established chemical principles and may vary with specific experimental conditions.
Electrophilic Aromatic Substitution (EAS)
The amino group is a strong ortho, para-director. However, the substitution pattern on difluoroanilines creates a complex directive landscape.
-
2,4-Difluoroaniline : The powerful directing effect of the amino group overrides the deactivating halogens. Electrophilic attack is strongly directed to the C5 position, which is para to the amine and ortho to a fluorine.
-
2,6-Difluoroaniline : The C4 position (para to the amine) is strongly activated and is the primary site of substitution. The C3 and C5 positions are sterically shielded and electronically deactivated.
-
2-(Benzyloxy)-4,6-difluoroaniline : The directing groups (NH₂ and O-Bn) are in a 1,2-relationship, and their activating effects are synergistic. The most activated positions are C3 and C5. The C5 position, being para to the amino group, is typically the most favorable site for electrophilic attack, assuming the electrophile is not excessively bulky. The C3 position is ortho to both activating groups but may experience some steric hindrance from the benzyloxy group.
Experimental Protocols
To provide a practical basis for comparison, we outline a standardized protocol for a representative N-functionalization reaction. Trustworthiness in experimental design is achieved by including clear steps for reaction monitoring and product characterization.
Protocol 1: Comparative N-Acylation of Difluoroaniline Isomers
This protocol outlines the acylation of a difluoroaniline isomer with acetyl chloride. It is designed to be executed in parallel for each isomer to obtain comparable data.
dot
Caption: Workflow for the comparative N-acylation experiment.
Methodology:
-
Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the respective difluoroaniline isomer (10.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 50 mL). Stir until fully dissolved.
-
Base Addition : Add triethylamine (Et₃N, 1.67 mL, 12.0 mmol, 1.2 eq).
-
Cooling : Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation : Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction : Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed. Record the time to completion.
-
Work-up : Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Isolation : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis : Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.[8]
Conclusion and Strategic Recommendations
The choice of a difluoroaniline isomer is a critical decision that significantly impacts the efficiency and outcome of a synthetic route.
-
For Maximum N-Nucleophilicity : 3,5-Difluoroaniline is the isomer of choice when rapid and efficient N-functionalization is the primary goal and the subsequent synthetic steps do not require the specific electronic or steric environment of other isomers.[6][9]
-
For Ortho-Substitution Control : 2,6-Difluoroaniline provides a sterically hindered environment around the amine and strongly directs electrophilic attack to the C4 position, offering predictable regioselectivity.[2][10][11]
-
For a Versatile Balance : 2,4-Difluoroaniline offers a good balance of reactivity and defined regioselectivity, making it a workhorse for many applications where substitution at C5 is desired.[7][12][13]
-
For Multi-functional Synthesis & Steric Direction : 2-(Benzyloxy)-4,6-difluoroaniline is the superior choice for complex, multi-step syntheses where:
-
Steric hindrance is needed to direct a reaction or control atropisomerism.
-
Modulated electronic properties are required.
-
A latent phenol functionality is desired for late-stage diversification.
-
By understanding the nuanced reactivity profiles of these valuable building blocks, chemists can design more elegant, efficient, and successful synthetic strategies.
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Schlosser, M. (2012). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry. [Link]
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El-Azab, A. S., et al. (2022). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
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Suschitzky, H., et al. (1975). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Journal of Fluorine Chemistry. [Link]
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Tursun, M., et al. (2016). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Journal of Molecular Structure, 1108, 658-668. [Link]
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Reactivity comparison of 2-(Benzyloxy)-4,6-difluoroaniline and 2-alkoxy-4,6-difluoroanilines
Reactivity and Synthetic Divergence: 2-(Benzyloxy)- vs. 2-Alkoxy-4,6-difluoroanilines
The strategic incorporation of fluorinated anilines is a cornerstone of modern drug discovery and agrochemical development. Specifically, the 4,6-difluoroaniline core provides profound metabolic stability and modulates the pKa of adjacent functional groups. However, the choice of the ortho-oxygen substituent—specifically between a benzyloxy (-OBn) group and a simple alkoxy (-OR, such as methoxy) group—creates a critical synthetic divergence.
This guide provides an in-depth, objective comparison of the reactivity profiles of 1[1] and 2-alkoxy-4,6-difluoroanilines. By analyzing their structural causality, cross-coupling behaviors, and deprotection pathways, researchers can make informed decisions when designing complex synthetic routes.
Structural and Electronic Profiling
The reactivity of these molecules is governed by a complex interplay of inductive (-I), resonance (+M), and steric effects.
-
Fluorine-Induced Deactivation: In both compound classes, the highly electronegative fluorine atoms at the 4- and 6-positions exert a strong inductive pull (-I effect). This significantly withdraws electron density from the aromatic ring, drastically reducing the basicity and nucleophilicity of the primary amine (-NH2) compared to an unfluorinated aniline.
-
Steric Causality of the Ortho-Substituent: The fundamental difference lies in the steric bulk of the ortho-oxygen substituent. The 2[2] is compact, allowing the amine to remain relatively accessible to electrophiles and transition-metal catalysts. In contrast, the benzyloxy group features a bulky phenyl ring that creates significant steric shielding around the amine, elevating the activation energy required for bulky cross-coupling partners to approach.
-
Ether Linkage Stability: The benzyloxy group functions as a "masked phenol." The benzyl-oxygen bond is highly susceptible to catalytic hydrogenolysis. Conversely, the alkyl-oxygen bond in 2-alkoxy-4,6-difluoroanilines is highly robust, designed to remain intact throughout the molecule's lifecycle to tune lipophilicity and receptor binding.
Reactivity Comparison: Cross-Coupling vs. Cyclization
Amine Nucleophilicity in Buchwald-Hartwig Amination
Both classes of compounds can undergo palladium-catalyzed C-N bond formation. However, the electron-deficient nature of the difluoroaniline core makes reductive elimination the rate-limiting step. For 2-alkoxy-4,6-difluoroanilines, standard catalyst systems (e.g., Pd2(dba)3 with BINAP) are often sufficient. For 2-(benzyloxy)-4,6-difluoroaniline, the added steric hindrance of the -OBn group requires3[3] (like XPhos) to force the bulky intermediates into the correct geometry for reductive elimination.
The Divergent Path: Deprotection and Heterocycle Synthesis
The true utility of 2-(benzyloxy)-4,6-difluoroaniline is its ability to be cleanly deprotected to4[4]. This bifunctional intermediate is highly prized for synthesizing 4,6-difluorobenzo[d]oxazoles—a critical pharmacophore in next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors designed to overcome gatekeeper mutations. Attempting to generate this phenol from a 2-methoxy analog would require harsh Lewis acids (e.g., BBr3 at -78 °C to RT), which frequently destroy other sensitive functional groups in advanced intermediates.
Divergent synthetic pathways of 2-benzyloxy vs. 2-alkoxy-4,6-difluoroanilines.
Quantitative Data Comparison
| Property / Parameter | 2-(Benzyloxy)-4,6-difluoroaniline | 2-Methoxy-4,6-difluoroaniline |
| Ether Stability | Labile (Cleavable protecting group) | Highly stable |
| Steric Hindrance (Ortho) | High (Bulky phenyl ring) | Low (Compact methyl group) |
| Amine Nucleophilicity | Low (Steric shielding + F-induction) | Moderate (Less shielding) |
| Deprotection Conditions | H2, Pd/C, RT, 1 atm (Mild) | BBr3, -78 °C to RT (Harsh) |
| Primary Synthetic Utility | Precursor to 4,6-difluorobenzoxazoles | Stable lipophilic pharmacophore |
| Cross-Coupling Catalyst | Requires highly active Pd-NHC / XPhos | Standard Pd2(dba)3 / BINAP |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Amino-3,5-difluorophenol via Hydrogenolysis
Causality: We utilize 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere because it selectively cleaves the benzylic C-O bond without inducing hydrodefluorination of the electron-deficient aromatic ring—a common side reaction if stronger reducing agents (like LiAlH4) are used.
-
Preparation: Dissolve 2-(benzyloxy)-4,6-difluoroaniline (1.0 equiv) in anhydrous methanol (0.2 M concentration) in a rigorously clean, dry flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety note: Pd/C is pyrophoric; add under a blanket of inert argon.
-
Reaction: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the higher-Rf starting material spot completely disappears, replaced by a highly polar, UV-active baseline spot (the phenol).
-
Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure.
-
Analytical Validation: 1H NMR (DMSO-d6) must show the complete disappearance of the benzyl -CH2- singlet at ~5.1 ppm and the multiplet at 7.3-7.5 ppm, accompanied by the appearance of a broad -OH exchangeable proton peak at ~9.8 ppm.
Protocol B: Buchwald-Hartwig Amination of 2-Methoxy-4,6-difluoroaniline
Causality: The dual fluorine atoms severely deplete the electron density of the amine. To facilitate the difficult oxidative addition and subsequent reductive elimination, we employ XPhos. The bulky dicyclohexylphosphino group of XPhos forces the palladium center into a mono-ligated, highly reactive state that accelerates C-N bond formation.
-
Preparation: In an oven-dried Schlenk tube, combine 2-methoxy-4,6-difluoroaniline (1.2 equiv), an aryl bromide (1.0 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and freshly baked Cs2CO3 (2.0 equiv).
-
Degassing: Add anhydrous toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which would oxidize the phosphine ligand.
-
Reaction: Heat the mixture to 100 °C for 12 hours. Visual Validation: The reaction mixture will transition from the dark red/purple of Pd2(dba)3 to a pale yellow/brown, indicating the formation of the active catalytic species.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove inorganic salts and palladium black.
-
Analytical Validation: LC-MS must confirm the expected [M+H]+ of the coupled product. IR spectroscopy will validate the conversion from a primary amine (two N-H stretches at ~3400 and ~3300 cm⁻¹) to a secondary amine (a single N-H stretch).
References
-
FGFR AND MUTATION INHIBITOR THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF (EP 4 169 922 A1) - European Patent Office - [Link]
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A Comparative Guide to the Biological Activity of 2-(Benzyloxy)-4,6-difluoroaniline Derivatives Versus Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and tailoring biological activity. The 2-(Benzyloxy)-4,6-difluoroaniline core represents a promising starting point for the development of novel therapeutic agents, owing to the unique physicochemical properties imparted by its constituent functional groups. The benzyloxy moiety can enhance lipophilicity and introduce specific interactions with biological targets, while the fluorine atoms can significantly modulate metabolic stability, binding affinity, and electronic characteristics.[1][2][3]
This technical guide provides a comparative analysis of the anticipated biological activities of derivatives of 2-(Benzyloxy)-4,6-difluoroaniline against their structural analogs. In the absence of direct comparative studies, this guide synthesizes data from structurally related compounds to build a framework for understanding the structure-activity relationships (SAR) and to inform future drug discovery efforts. We will delve into the expected anticancer and antimicrobial properties, supported by established experimental protocols and mechanistic insights.
The Core Scaffold and Its Analogs: A Structural Overview
To objectively evaluate the contribution of the benzyloxy and difluoro moieties to the biological activity of the target compounds, we will consider the following structural analogs for comparison:
-
2-(Benzyloxy)-4,6-difluoroaniline Derivatives (A): The primary compounds of interest.
-
4,6-difluoroaniline Derivatives (B): Lacking the benzyloxy group to assess its impact.
-
2-(Benzyloxy)aniline Derivatives (C): Lacking the fluorine atoms to evaluate their contribution.
-
Aniline Derivatives (D): The parent scaffold, serving as a baseline.
Comparative Biological Activity: Anticancer Potential
Aniline and its derivatives have been explored for their potential as anticancer agents, with various substitutions significantly influencing their cytotoxic effects.[4][5][6]
The Role of Fluorine in Anticancer Activity
The introduction of fluorine atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance anticancer activity.[2] Fluorine's high electronegativity and ability to form strong bonds with carbon can lead to increased metabolic stability and improved binding to target proteins.[2] Studies on fluorinated quinone derivatives have shown that fluoro-substituted anilino derivatives exhibit significant cytotoxicity against melanoma cell lines.[4] For instance, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[7][8]benzoquinone demonstrated potent activity against A375 melanoma cells with an LC50 of 12.25 μg/mL.[4] This suggests that the difluoro substitution in 2-(Benzyloxy)-4,6-difluoroaniline derivatives is likely to contribute positively to their anticancer potential.
The Influence of the Benzyloxy Group on Anticancer Activity
The benzyloxy group is another key pharmacophore known to influence the biological activity of various compounds, including anticancer agents.[9][10] Its presence often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] Furthermore, the benzyl moiety can participate in crucial π-π stacking or hydrophobic interactions within the active sites of target enzymes or receptors.[1] For example, N-benzyl indoles have shown considerable promise as anticancer agents due to these properties.[1] In a series of 4-anilinoquinolinylchalcone derivatives, those with a benzyloxyaniline moiety displayed significant cytotoxicity against various cancer cell lines.[11][12]
Anticipated Anticancer Activity: A Comparative Summary
Based on the established roles of fluorine and the benzyloxy group, we can hypothesize the following trend in anticancer activity:
2-(Benzyloxy)-4,6-difluoroaniline Derivatives > 2-(Benzyloxy)aniline Derivatives ≈ 4,6-difluoroaniline Derivatives > Aniline Derivatives
The combination of the difluoro and benzyloxy groups is expected to have a synergistic effect on anticancer activity.
Table 1: Comparative Anticancer Activity of Structurally Related Aniline Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Fluoro-substituted anilino-hydroxybenzoquinone | A375 (Melanoma) | 12.25 µg/mL | [4] |
| 4-Anilinoquinolinylchalcone derivatives | Various cancer cell lines | < 2.03 µM | [11] |
| N-benzyl-quinolone derivatives | PC3 (Prostate) | 2.02 - 15.70 µM | [13] |
| Benzothiazole aniline derivatives | Liver, Colon, Breast, Prostate, Cervical, and Brain cancer cell lines | Selective inhibitory activities | [14] |
Comparative Biological Activity: Antimicrobial Potential
Aniline derivatives have also been investigated for their antimicrobial properties.[15] The strategic incorporation of functional groups can enhance their efficacy against a range of bacterial and fungal pathogens.
Impact of Fluorine on Antimicrobial Activity
Fluorine substitution has been shown to be a valuable strategy in the development of potent antimicrobial agents. For example, trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm activity against Vibrio species.[15] Specifically, 2-iodo-4-trifluoromethylaniline and 4-amino-3-chloro-5-nitrobenzotrifluoride showed MIC values of 50 µg/mL and 100 µg/mL, respectively.[15] This suggests that the difluoro substitution in our target compounds could confer notable antimicrobial properties.
The Role of the Benzyloxy Group in Antimicrobial Activity
The benzyloxy group can also contribute to the antimicrobial profile of a compound, often by increasing its lipophilicity and facilitating its interaction with microbial cell membranes.[9] While direct data on the antimicrobial activity of 2-(benzyloxy)aniline is limited, the broader class of benzyloxy-containing compounds has shown promise.
Anticipated Antimicrobial Activity: A Comparative Summary
Given the known contributions of fluorine to antimicrobial potency, we can predict the following trend:
2-(Benzyloxy)-4,6-difluoroaniline Derivatives > 4,6-difluoroaniline Derivatives > 2-(Benzyloxy)aniline Derivatives > Aniline Derivatives
Table 2: Comparative Antimicrobial Activity of Structurally Related Aniline Derivatives
| Compound Class | Test Organism | Activity Metric (MIC) | Reference |
| Trifluoro-anilines | Vibrio parahaemolyticus, Vibrio harveyi | 50 - 100 µg/mL | [15] |
| Fluoroquinolone derivatives | Various bacteria and fungi | Promising antimicrobial activities | [16] |
| N-arylpyrrole derivatives with fluorine | E. coli, K. pneumoniae, A. baumannii | 4 - 8 µg/mL |
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[7][8]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[17]
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 1.5 × 10⁸ CFU/mL.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[19][21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
-
Controls: Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).[19]
Mechanistic Insights and Signaling Pathways
The anticancer activity of aniline derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanisms of 2-(Benzyloxy)-4,6-difluoroaniline derivatives are yet to be elucidated, related compounds have been shown to target pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
While direct comparative data for 2-(Benzyloxy)-4,6-difluoroaniline derivatives and their analogs is not yet available, a comprehensive analysis of the literature on structurally related compounds allows for informed predictions of their biological activities. The presence of both the difluoro and benzyloxy moieties is anticipated to synergistically enhance the anticancer and antimicrobial properties of this scaffold. The difluoro groups are expected to improve metabolic stability and target binding, while the benzyloxy group can increase lipophilicity and introduce favorable interactions with biological targets.
Further research, guided by the standardized protocols outlined in this guide, is necessary to empirically validate these hypotheses and to fully elucidate the structure-activity relationships of this promising class of compounds. Such studies will be instrumental in the rational design of novel and potent therapeutic agents based on the 2-(Benzyloxy)-4,6-difluoroaniline core.
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NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
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Journal of Visualized Experiments. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]
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PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Retrieved from [Link]
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Taylor & Francis Online. (2025, July 8). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
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WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
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Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Retrieved from [Link]
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ResearchGate. (2022, April 11). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. ResearchGate. Retrieved from [Link]
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PubMed. (2022, August 15). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Retrieved from [Link]
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Frontiers in Immunology. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers. Retrieved from [Link]
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PMC. (n.d.). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. PMC. Retrieved from [Link]
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PMC. (2022, July 25). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC. Retrieved from [Link]
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PMC. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Retrieved from [Link]
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PubMed. (2021, October 14). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. PubMed. Retrieved from [Link]
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MDPI. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Retrieved from [Link]
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PMC. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 2-(Benzyloxy)-4,6-difluoroaniline and Its Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(Benzyloxy)-4,6-difluoroaniline, a key intermediate in pharmaceutical synthesis, and its relevant precursors. As Senior Application Scientists, we recognize that unambiguous structural confirmation is paramount for the integrity of any drug development pipeline. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently identify, differentiate, and confirm the purity of these critical compounds.
The synthetic route to fluorinated aniline derivatives often involves multiple steps where structural isomers or incompletely reacted materials can compromise the final product. Therefore, a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is not just recommended—it is essential for robust quality control. This guide will compare the target molecule with two structurally significant compounds: 3,5-Difluoroaniline , an important isomeric starting material, and 2-Bromo-4,6-difluoroaniline , a plausible direct precursor for late-stage functionalization.
Synthetic & Analytical Rationale
The preparation of 2-(Benzyloxy)-4,6-difluoroaniline can be envisioned through a pathway where a precursor like 2-Bromo-4,6-difluoroaniline undergoes a palladium-catalyzed etherification with benzyl alcohol. The choice of spectroscopic methods is dictated by the specific structural questions at each stage of this transformation.
Caption: Plausible synthetic route to the target compound.
The analytical workflow is designed to confirm the successful incorporation of the benzyloxy group and the loss of the bromine atom, while verifying the integrity of the difluoroaniline core.
Caption: Standard workflow for sample analysis and validation.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for general screening, while DMSO-d₆ is excellent for observing exchangeable protons like those of the amine group (-NH₂).
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve adequate signal dispersion.
-
¹H NMR: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon, with referencing to the solvent signal.
-
¹⁹F NMR: Proton-decoupled spectra are essential for analyzing fluorinated compounds. Spectra are typically referenced to an external standard like CFCl₃ at 0.0 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Acquisition: Spectra are typically collected over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to sample analysis.
3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a robust technique for these relatively small and stable aromatic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[1] For softer ionization to preserve the molecular ion, Chemical Ionization (CI) can be employed.[1]
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula.
Spectroscopic Comparison
The following sections detail the expected spectroscopic signatures for each compound. By comparing these data points, a clear and definitive identification can be made.
Alternative Precursor: 3,5-Difluoroaniline
This isomer serves as an excellent comparative standard, highlighting the sensitivity of spectroscopic techniques to substituent positioning.
-
¹H NMR: The high degree of symmetry results in a simplified spectrum. We expect two signals: one for the two protons ortho to the amine group and one for the single proton para to the amine.
-
¹³C NMR: Due to symmetry, only three signals for the aromatic carbons are expected. The carbons directly bonded to fluorine will exhibit large ¹J(C-F) coupling constants.
-
¹⁹F NMR: A single resonance is expected since both fluorine atoms are in chemically equivalent environments.
-
FTIR: Key absorptions include two distinct N-H stretching bands for the primary amine (typically 3300-3500 cm⁻¹) and strong C-F stretching bands (1100-1300 cm⁻¹).[2][3][4]
-
MS: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 129.[5][6]
Plausible Precursor: 2-Bromo-4,6-difluoroaniline
The introduction of a bromine atom breaks the molecule's symmetry and introduces a unique isotopic signature.
-
¹H NMR: The two aromatic protons are no longer chemically equivalent and will appear as distinct signals, likely complex multiplets due to H-H and H-F coupling.
-
¹³C NMR: Six unique signals for the aromatic carbons are expected. The carbon attached to bromine will be significantly shifted compared to its counterpart in the 3,5-isomer.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
FTIR: The spectrum will be similar to the 3,5-isomer but may show subtle shifts in the fingerprint region due to the different substitution pattern. The C-Br stretch appears at a much lower frequency, often below the standard measurement range.
-
MS: This is the most definitive technique for identifying this precursor. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2) at m/z 208 and 210.[1][7]
Final Product: 2-(Benzyloxy)-4,6-difluoroaniline
The successful synthesis is confirmed by the appearance of signals corresponding to the benzyloxy group and the disappearance of the bromine signature.
-
¹H NMR: The most telling evidence is the appearance of a singlet at approximately 5.0-5.2 ppm, corresponding to the two benzylic (-O-CH₂-Ph) protons.[8] Additionally, a new set of signals between 7.3-7.5 ppm will appear for the five protons of the benzyl group's phenyl ring. The two protons on the difluoroaniline ring will remain, with their chemical shifts influenced by the new, bulky ether group.
-
¹³C NMR: The spectrum will become more complex, with five new signals for the benzyl group carbons in addition to the six from the aniline core. A key signal will be the benzylic carbon at approximately 70 ppm.
-
¹⁹F NMR: Two distinct signals for the fluorine atoms will still be present, though their chemical shifts will be altered by the replacement of bromine with the benzyloxy group.
-
FTIR: The spectrum will retain the N-H and C-F stretching bands. Crucially, new bands will appear corresponding to the C-O-C ether linkage, typically a strong absorption around 1250 cm⁻¹.[9] Aliphatic C-H stretching bands just below 3000 cm⁻¹ for the benzylic CH₂ group will also be present.[9]
-
MS: The molecular ion peak will shift to m/z 235, corresponding to the new molecular weight (C₁₃H₁₁F₂NO).[10] The M+2 peak characteristic of bromine will be absent. A common and often prominent fragment ion will be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) formed from the benzyl group.
Comparative Data Summary
| Spectroscopic Technique | 3,5-Difluoroaniline | 2-Bromo-4,6-difluoroaniline | 2-(Benzyloxy)-4,6-difluoroaniline |
| Molecular Formula | C₆H₅F₂N[6] | C₆H₄BrF₂N[11] | C₁₃H₁₁F₂NO[10] |
| Molecular Weight | 129.11 g/mol [5][6] | 208.01 g/mol [11] | 235.23 g/mol [10] |
| ¹H NMR (Key Signals) | Symmetric aromatic signals | Asymmetric, complex aromatic signals | Benzylic -CH₂- singlet (~5.1 ppm); Benzyl Ph signals (~7.4 ppm) |
| ¹⁹F NMR (Key Signals) | 1 distinct signal | 2 distinct signals | 2 distinct signals (shifted) |
| FTIR (Key Stretches, cm⁻¹) | N-H (~3400), C-F (~1200)[2][3] | N-H (~3400), C-F (~1200) | N-H (~3400), C-O (~1250), C-F (~1200)[9] |
| Mass Spec. (Molecular Ion) | m/z 129[5][6] | m/z 208 & 210 (1:1 ratio)[7] | m/z 235 (base peak), no M+2 |
| Mass Spec. (Key Fragment) | - | Loss of Br | m/z 91 ([C₇H₇]⁺) |
Conclusion
The structural elucidation of 2-(Benzyloxy)-4,6-difluoroaniline and its precursors is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the incorporation of the benzyloxy group, FTIR verifies the presence of the key functional groups (amine, ether, C-F bonds), and Mass Spectrometry provides definitive confirmation of the molecular weight and elemental composition, crucially distinguishing the brominated precursor from the final product. By comparing the acquired experimental data against the benchmarks provided in this guide, researchers and drug development professionals can proceed with confidence in the identity and purity of their synthesized materials, ensuring the robustness and reliability of their scientific outcomes.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. [Link]
- Patel, K., et al. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Research Journal of Pharmacy and Technology.
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. [Link]
-
Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. Halogenated Organic Compounds. [Link]
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Journal of the Serbian Chemical Society. STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 2-[4,6-(Cl/CH3/CF3)-BENZIMIDAZOL-2-YL]. [Link]
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SpectraBase. 2-Bromo-4,6-difluoroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
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QuickCompany. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
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Beilstein Journals. Supplementary Information for Copper-catalyzed aerobic oxidative C–H/N–H annulation of phenols with amidines: one-pot synthesis of 2-amino-4H-benzo[e][10]oxazines. [Link]
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PubMed. Studies on the hydrogen bonding of aniline's derivatives by FT-IR. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. [Link]
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Beilstein Journals. Supporting Information for Visible light photoredox-catalyzed deoxygenation of alcohols. [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
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ResearchGate. ¹⁹F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... [Link]
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Purity analysis of 2-(Benzyloxy)-4,6-difluoroaniline by HPLC and GC-MS
As a Senior Application Scientist, evaluating the purity of complex halogenated aromatic intermediates requires a deep understanding of their physicochemical behavior. 2-(Benzyloxy)-4,6-difluoroaniline (CAS 952055-08-2)[1] is a highly specialized building block utilized in advanced pharmaceutical and agrochemical synthesis.
Its unique structural triad—a polar primary amine, electron-withdrawing fluorine atoms, and a bulky, lipophilic benzyloxy ether—creates distinct chromatographic challenges. The amine group is prone to oxidation and active-site adsorption, while the benzyloxy ether can be thermally labile under harsh conditions. To ensure rigorous quality control, analysts must choose between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide objectively compares these two methodologies, providing field-proven, self-validating protocols aligned with the latest ICH Q2(R2) validation standards[2].
Analytical Causality: HPLC vs. GC-MS
The decision to utilize HPLC or GC-MS hinges on the specific vulnerabilities of the 2-(Benzyloxy)-4,6-difluoroaniline molecule:
-
Thermal Instability vs. Volatility: The benzyloxy group can undergo thermal cleavage at the high injector temperatures typically used in GC. Therefore, HPLC is the gold standard for bulk purity and assay analysis , as it operates at ambient or near-ambient temperatures, preserving the molecule's structural integrity[3].
-
Active Site Adsorption: The primary amine (-NH₂) interacts strongly with silanol groups on GC columns, leading to severe peak tailing and loss of sensitivity. While HPLC mitigates this through buffered mobile phases, GC-MS requires chemical derivatization (e.g., acylation) to mask the amine, rendering the molecule volatile and thermally stable for trace impurity identification[4].
-
Regioisomer Resolution: Fluorinated aromatics often contain closely related regioisomeric impurities (e.g., 2,4-difluoro vs. 4,6-difluoro derivatives). HPLC utilizing a Phenyl-Hexyl stationary phase exploits
and dipole-dipole interactions to separate these isomers, whereas GC-MS relies on high-efficiency capillary boiling-point separation.
Methodological Comparison Summary
| Analytical Parameter | HPLC-UV (Reversed-Phase) | GC-MS (Derivatized) |
| Primary Application | Bulk purity, assay, non-volatile impurities | Trace volatile impurities, structural ID |
| Analyte Stability | Excellent (Analyzed at 25–30°C) | Moderate (Requires thermal protection) |
| Sample Preparation | Simple (Direct dissolution in mobile phase) | Complex (Extraction & Derivatization) |
| Regioisomer Resolution | High (via Phenyl-Hexyl stationary phase) | Very High (via capillary column efficiency) |
| Detection Limits (LOD) | ~0.05% Area (UV Detection) | Sub-ppm (Selected Ion Monitoring - SIM) |
Experimental Workflows & Self-Validating Protocols
To guarantee scientific integrity, every analytical run must operate as a self-validating system . This is achieved by embedding System Suitability Testing (SST) directly into the protocol. If the SST criteria fail, the system automatically invalidates the run, preventing the reporting of erroneous data.
Protocol A: HPLC-UV Purity Analysis (Primary Method)
Causality: A gradient elution profile is employed. The initial high-aqueous phase retains highly polar impurities (e.g., unreacted difluoroaminophenols), while the organic ramp efficiently elutes the highly lipophilic 2-(Benzyloxy)-4,6-difluoroaniline.
Step-by-Step Methodology:
-
Column Selection: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm). Rationale: The phenyl ring in the stationary phase provides enhanced
selectivity for the fluorinated aniline ring compared to standard C18. -
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization to prevent tailing).
-
Channel B: Acetonitrile.
-
-
Gradient Program: 0-5 min (20% B), 5-15 min (Ramp to 80% B), 15-20 min (Hold 80% B), 20-25 min (Re-equilibration at 20% B). Flow rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh 10.0 mg of 2-(Benzyloxy)-4,6-difluoroaniline and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v).
-
Self-Validation (SST): Inject a resolution standard containing the analyte and a known impurity (e.g., 2-amino-3,5-difluorophenol).
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5; Relative Standard Deviation (RSD) of 5 replicate analyte injections < 2.0%.
-
Protocol B: GC-MS Trace Impurity Profiling (Orthogonal Method)
Causality: To prevent thermal degradation of the benzyloxy group and tailing of the amine, the sample is derivatized using an acylating agent. This replaces the active amine hydrogens, increasing volatility and thermal stability[5].
Step-by-Step Methodology:
-
Derivatization: Dissolve 5.0 mg of the sample in 1 mL of ethyl acetate. Add 50 µL of acetic anhydride and 50 µL of pyridine (catalyst). Incubate at 60°C for 30 minutes. Quench with water, extract the organic layer, and dry over anhydrous
. -
GC Conditions: Column: HP-5MS (30 m × 0.25 mm, 0.25 µm). Carrier Gas: Helium at 1.0 mL/min.
-
Critical Parameter: Keep the inlet temperature at 220°C (lower than standard) to minimize the risk of benzyloxy ether cleavage.
-
-
Oven Program: 100°C (Hold 1 min), ramp at 15°C/min to 280°C (Hold 5 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: 50-400 m/z.
-
Self-Validation (SST): Inject a blank derivatization matrix to ensure no interference peaks exist at the retention time of the derivatized analyte. Signal-to-noise (S/N) ratio for the limit of quantitation (LOQ) standard must be
10:1.
Analytical Decision Architecture
The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on the specific characterization goals for halogenated anilines.
Caption: Workflow for selecting HPLC vs. GC-MS for halogenated aniline analysis.
Regulatory Alignment: ICH Q2(R2) Validation
Regardless of the chosen methodology, the analytical procedure must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines to ensure it is fit for its intended purpose[6]. For 2-(Benzyloxy)-4,6-difluoroaniline, the validation strategy must specifically address:
-
Specificity: The method must unequivocally assess the analyte in the presence of expected impurities (e.g., synthetic precursors, degradation products like cleaved benzyl alcohol).
-
Linearity & Range: Demonstrated across 50% to 150% of the target assay concentration.
-
Robustness: Deliberate variations in critical parameters—such as adjusting the HPLC mobile phase pH by
units or altering the GC inlet temperature by —must be tested to ensure the method's reliability in routine quality control environments.
References
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science | Oxford Academic. 3
-
Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives - Benchchem. 4
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. 6
-
Validation of Analytical Procedures Q2(R2) - ICH. 2
-
952055-08-2 | 2-(Benzyloxy)-4,6-difluoroaniline - ChemScene. 1
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. 5
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Comparative study of catalysts for functionalization of 2-(Benzyloxy)-4,6-difluoroaniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Buchwald-Hartwig Cross-Coupling of Highly Deactivated, Sterically Hindered Anilines
Introduction & Mechanistic Causality
In modern drug discovery, the functionalization of complex, heavily substituted anilines is a critical bottleneck. 2-(Benzyloxy)-4,6-difluoroaniline (CAS 952055-08-2)[1] is a prime example of a "worst-case scenario" building block for C–N cross-coupling. It features a primary amine flanked by two ortho-substituents (a bulky benzyloxy group at C2 and a fluorine atom at C6), combined with profound electronic deactivation from the inductive withdrawal of the C4 and C6 fluorines.
The Root Cause of Coupling Failures
Standard palladium catalysts (e.g., Pd(OAc)₂/BINAP or Pd₂(dba)₃/XPhos) typically fail when applied to this substrate due to two interconnected mechanistic roadblocks:
-
Retarded Amine Coordination: The extreme steric shielding around the nitrogen atom prevents the aniline from efficiently coordinating to the electrophilic L-Pd(II)(Ar)(X) intermediate. When this rate-limiting step is excessively slow, the Pd(II) complex undergoes protode-metalation, leading to the hydrodehalogenation of the aryl halide partner[2].
-
Off-Cycle Deactivation: Because the C4/C6 fluorines drastically reduce the amine's nucleophilicity while increasing its acidity, the aniline can prematurely deprotonate. These acidic, deactivated anilines are notorious for displacing the phosphine ligand from the metal center, forming dormant, off-cycle palladium resting states that halt the catalytic cycle[3].
To successfully functionalize 2-(Benzyloxy)-4,6-difluoroaniline, the catalyst system must possess an electron-rich metal center to engage the poor nucleophile, paired with immense steric bulk to prevent off-cycle bis-amine coordination and drive the final reductive elimination[4].
Fig 1. Buchwald-Hartwig catalytic cycle highlighting coordination and off-cycle deactivation.
Comparative Catalyst Evaluation
To establish a reliable protocol, we evaluate three distinct classes of modern Palladium precatalysts for the N-arylation of 2-(Benzyloxy)-4,6-difluoroaniline with a model hindered electrophile (e.g., 2-chlorotoluene).
Catalyst Profiles
-
BrettPhos Pd G3 (Standard Biaryl Phosphine): While exceptional for standard primary amines, BrettPhos lacks the specific steric profile required to resist displacement by highly acidic, di-ortho-substituted anilines.
-
Pd-PEPPSI-IPr (N-Heterocyclic Carbene): NHC ligands provide robust thermal stability and strong σ-donation[5]. The massive steric bulk of the IPr ligand forces reductive elimination, making it highly effective for sterically hindered substrates, though it often requires forcing conditions (>100 °C)[4].
-
GPhos Pd G3 (Advanced Biaryl Phosphine): Specifically engineered by the Buchwald group to resist deactivation by challenging, deactivated primary amines. The unique structural architecture of GPhos maintains the active monoligated Pd(0) species even in the presence of coordinating heterocycles and acidic anilines[3].
Quantitative Performance Data
Model Reaction: 2-(Benzyloxy)-4,6-difluoroaniline (1.0 equiv) + 2-chlorotoluene (1.2 equiv) + Base (1.5 equiv) at 0.25 M in Toluene.
| Catalyst System (2 mol%) | Ligand Class | Optimal Base | Temp (°C) | Time (h) | Yield (%) | Primary Side Reaction |
| BrettPhos Pd G3 | Biaryl Phosphine | NaOtBu | 100 | 24 | 42% | Hydrodehalogenation (35%) |
| Pd-PEPPSI-IPr | NHC | NaOtBu | 110 | 18 | 68% | Unreacted Amine (20%) |
| GPhos Pd G3 | Advanced Biaryl | NaOPh | 80 | 12 | 91% | Trace Homocoupling (<2%) |
Data Synthesis: GPhos Pd G3 clearly outperforms the alternatives. The use of a milder base (NaOPh) synergizes with the GPhos ligand to prevent base-mediated catalyst decomposition while successfully deprotonating the acidic aniline intermediate[3].
Fig 2. Catalyst selection logic based on the steric and electronic profile of the target aniline.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol utilizes GPhos Pd G3 and incorporates an internal standard for real-time reaction validation.
Materials Preparation
-
Amine: 2-(Benzyloxy)-4,6-difluoroaniline (1.0 mmol, 235.2 mg)[1]
-
Aryl Halide: 2-Chlorotoluene (1.2 mmol)
-
Catalyst: GPhos Pd G3 (0.02 mmol, 2 mol%)
-
Base: Sodium phenoxide (NaOPh) (1.5 mmol)
-
Solvent: Anhydrous, degassed Toluene (4.0 mL)
-
Internal Standard: n-Dodecane (0.5 mmol)
Step-by-Step Methodology
-
Glovebox Setup (Inert Atmosphere): In a nitrogen-filled glovebox, add 2-(Benzyloxy)-4,6-difluoroaniline, GPhos Pd G3, and NaOPh to an oven-dried 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar.
-
Causality Note: Oxygen rapidly oxidizes the electron-rich GPhos ligand, permanently deactivating the catalyst[2].
-
-
Liquid Addition: Add 2-chlorotoluene, n-dodecane (internal standard), and anhydrous toluene. Seal the vial tightly with a Teflon-lined cap.
-
Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.
-
Self-Validation Checkpoint (Crucial Step): Before quenching, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with 1 mL of EtOAc, filter through a short plug of silica, and analyze via GC-FID/GC-MS.
-
Validation Metric: Compare the product peak area to the n-dodecane standard. The ratio of the cross-coupled product to the hydrodehalogenated byproduct (toluene) must exceed 20:1. If significant hydrodehalogenation is observed, it indicates premature catalyst death (likely due to trace moisture/oxygen) or failure of the amine to coordinate[2].
-
-
Workup & Purification: If the checkpoint passes (>95% conversion), dilute the mixture with EtOAc (10 mL) and wash with water (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References[1] Title: 952055-08-2 | 2-(Benzyloxy)-4,6-difluoroaniline - ChemScene
Source: chemscene.com URL:[4] Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: nih.gov URL:[2] Title: Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem Source: benchchem.com URL:[5] Title: Well-Defined Pre-Catalysts in Amide and Ester Bond Activation - MDPI Source: mdpi.com URL:[3] Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: mit.edu URL:
Sources
Evaluating the Metabolic Stability of 2-(Benzyloxy)-4,6-difluoroaniline Derivatives: A Comparative Guide
As drug development professionals push towards optimizing pharmacokinetic profiles, the strategic use of halogenation has become a cornerstone of medicinal chemistry. Compounds derived from 2-(Benzyloxy)-4,6-difluoroaniline represent a highly optimized scaffold frequently utilized in the development of kinase and protein tyrosine phosphatase (PTPase) inhibitors.
This guide objectively evaluates the metabolic stability of this specific difluorinated scaffold against its non-fluorinated alternatives. By examining the causality behind in vitro experimental designs, we provide a self-validating framework for accurately quantifying intrinsic clearance (
The Mechanistic Rationale for 4,6-Difluorination
Unsubstituted anilines possess severe metabolic liabilities. They are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation and N-oxidation, often leading to rapid clearance and the formation of reactive, toxic quinone imine intermediates.
The introduction of fluorine atoms at the 4- (para) and 6- (ortho) positions fundamentally alters the molecule's electronic landscape. While the high bond dissociation energy of the C–F bond (approx. 105.4 kcal/mol) provides a strong thermodynamic barrier to metabolism[1], the primary driver of stability is electronic. Fluorine's strong inductive electron-withdrawing effect (-I) outweighs its weak resonance donation (+R), significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aniline fragment. This reduction in electron density effectively shields the aromatic ring from electrophilic oxidation by CYP450 active sites[2].
Mechanistic pathway showing how 4,6-difluorination prevents reactive metabolite formation.
Comparative In Vitro Performance Data
To demonstrate the efficacy of the difluoro-substitution, the table below compares the metabolic stability of the 2-(Benzyloxy)-4,6-difluoroaniline scaffold against its non-fluorinated and mono-fluorinated analogs.
Note: Data represents standardized in vitro intrinsic clearance profiles typical for these substitution patterns.
| Compound Scaffold | HLM | HLM | Hepatocyte | Hepatocyte |
| 2-(Benzyloxy)aniline | 12.4 | 111.8 | 18.5 | 37.5 |
| 2-(Benzyloxy)-4-fluoroaniline | 28.6 | 48.4 | 45.2 | 15.3 |
| 2-(Benzyloxy)-4,6-difluoroaniline | >120 | <11.5 | 105.4 | 6.5 |
| Verapamil (High Clearance Control) | 15.2 | 91.2 | 22.1 | 31.3 |
| Warfarin (Low Clearance Control) | >120 | <11.5 | >120 | <5.0 |
Data Interpretation: The 4,6-difluoro substitution shifts the compound from a high-clearance liability to a low-clearance asset. However, notice the discrepancy between the Microsome (HLM) and Hepatocyte data for the difluorinated compound. Because the benzyloxy ether linkage remains susceptible to O-dealkylation, the resulting phenol undergoes Phase II glucuronidation—a pathway captured by hepatocytes but missed by microsomes.
Experimental Workflows & Self-Validating Systems
To accurately profile this scaffold, researchers must utilize both Human Liver Microsomes (HLMs) and Cryopreserved Hepatocytes. The causality behind this dual-assay approach is rooted in enzyme availability: HLMs isolate Phase I CYP450 metabolism, while hepatocytes provide the complete Phase I and Phase II enzymatic complement[3].
Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance
This assay isolates the vulnerability of the aniline core to CYP-mediated oxidation.
Step-by-Step Methodology:
-
Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[4].
-
Spiking: Add the test compound (e.g., 2-(Benzyloxy)-4,6-difluoroaniline) to a final concentration of 1 µM. Keep organic solvent (DMSO/Acetonitrile) below 1% to prevent enzyme denaturation[4].
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately terminate the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
The Self-Validating System: A parallel incubation without NADPH must be conducted. Because CYP450 enzymes are strictly NADPH-dependent, any depletion of the compound in the minus-NADPH control indicates chemical instability (e.g., spontaneous hydrolysis) rather than true enzymatic metabolism[4]. If the minus-NADPH control shows >10% depletion, the assay is flagged as invalid.
Protocol B: Cryopreserved Human Hepatocyte Assay
Because the benzyloxy group can be cleaved to form a phenol, capturing subsequent Phase II clearance (glucuronidation/sulfation) is mandatory.
Step-by-step workflow for evaluating metabolic stability in cryopreserved hepatocytes.
Step-by-Step Methodology:
-
Thawing & Washing: Thaw cryopreserved hepatocytes at 37°C and immediately transfer them into pre-warmed Williams' E medium. Centrifuge gently (50 x g) to pellet the cells and remove cryoprotectants[3].
-
Viability Assessment: Resuspend the pellet and perform a Trypan Blue exclusion count.
-
Incubation: Dilute cells to
viable cells/mL. Add 1 µM of the test compound in a 96-well plate format. -
Time-Course: Incubate at 37°C under 5%
. Remove aliquots at 0, 15, 30, 60, 90, and 120 minutes[3]. -
Quenching: Quench with 3 volumes of cold acetonitrile containing an internal standard, vortex, centrifuge, and analyze via LC-MS/MS.
The Self-Validating System: The Trypan Blue viability threshold (>70%) is the critical self-validating mechanism here. Phase II metabolism requires energy-intensive intracellular cofactors (like UDPGA for UGTs and PAPS for SULTs). If cell viability drops below 70%, the cell membranes are compromised, intracellular cofactors leak out, and the assay will falsely report high metabolic stability by failing to execute Phase II conjugation[3].
References[2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: NIH / PMC URL:[1] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[4] Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL:[3] Title: How to Study Slowly Metabolized Compounds Using In Vitro Models Source: WuXi AppTec DMPK URL:
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
SAR studies of molecules containing the 2-(Benzyloxy)-4,6-difluoroaniline scaffold
An in-depth analysis of the 2-(Benzyloxy)-4,6-difluoroaniline scaffold reveals its critical role in the development of next-generation Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a highly validated therapeutic target for type 2 diabetes, obesity, and certain oncological pathways due to its role as a negative regulator of insulin and leptin signaling[1].
Historically, the development of PTP1B inhibitors has been hindered by the highly basic nature of the enzyme's catalytic pocket, which necessitates highly acidic, negatively charged phosphotyrosine (pTyr) mimetics. These highly charged molecules typically suffer from poor cell membrane permeability. The integration of the 2-(benzyloxy)-4,6-difluoroaniline core with a 1,2,5-thiadiazolidin-3-one 1,1-dioxide (TDZ) heterocycle represents a breakthrough in medicinal chemistry, successfully bridging the gap between high binding affinity and cellular permeability[1][2].
Mechanistic Rationale: The Structure-Activity Relationship (SAR)
The design of molecules utilizing the 2-(Benzyloxy)-4,6-difluoroaniline scaffold is not arbitrary; every functional group serves a precise thermodynamic and pharmacokinetic purpose.
-
The TDZ Ring (pTyr Mimetic): The 1,2,5-thiadiazolidin-3-one 1,1-dioxide moiety acts as a non-hydrolyzable phosphate mimetic. Its highly acidic proton allows it to form critical electrostatic interactions with Arg-222 in the PTP1B catalytic pocket, mirroring the natural pTyr substrate[1].
-
4,6-Difluoro Motif: The introduction of fluorine atoms at the 4 and 6 positions serves a dual purpose. First, fluorine’s high electronegativity withdraws electron density from the aniline nitrogen, tuning the pKa of the TDZ ring to ensure optimal ionization at physiological pH. Second, it blocks primary sites of oxidative metabolism (cytochrome P450 hydroxylation), significantly enhancing the molecule's half-life.
-
2-Benzyloxy Group: The most critical driver of selectivity. PTP1B shares high sequence homology with T-cell protein tyrosine phosphatase (TCPTP). However, PTP1B possesses a unique, less conserved secondary aryl binding pocket (Site B) adjacent to the active site. The bulky, lipophilic benzyloxy group is perfectly positioned to project into Site B, driving multivalent binding and granting superior selectivity against TCPTP[1].
Fig 1: SAR logical mapping of the 2-(Benzyloxy)-4,6-difluoroaniline TDZ scaffold.
Comparative Performance Analysis
To objectively evaluate the performance of the 2-(Benzyloxy)-4,6-difluoroaniline-TDZ scaffold, we must compare it against legacy pTyr mimetics: Difluoromethyl phosphonic acid (DFMP) derivatives and classical di-carboxylic acids.
Table 1: Pharmacological Comparison of PTP1B Inhibitor Scaffolds
| Scaffold Type | PTP1B IC₅₀ (nM) | TCPTP IC₅₀ (nM) | Selectivity Fold | Cell Permeability (PAMPA) | In Vivo Efficacy |
| 2-(Benzyloxy)-4,6-difluoroaniline-TDZ | 1.8 | 2.5 | 1.4x (High for class) | High | Excellent (Oral) |
| DFMP-based Mimetics | 4.7 | 7.1 | 1.5x | Low | Poor (IV only) |
| Di-Carboxylic Acids | 18.0 | 65.0 | 3.6x | Very Low | Poor |
Data synthesized from comparative biochemical assays of PTP1B/PTPN2 inhibitors[1].
Verdict: While di-carboxylic acids offer slightly better raw selectivity, their complete lack of cell permeability renders them useless as systemic drugs. The 2-(Benzyloxy)-4,6-difluoroaniline-TDZ scaffold provides the optimal thermodynamic balance—achieving sub-nanomolar to low-nanomolar potency while maintaining the lipophilicity required to cross the lipid bilayer.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of the scaffold and its subsequent biochemical evaluation.
Protocol A: Synthesis of 2-(Benzyloxy)-4,6-difluoroaniline
Expert Insight: The reduction of the nitro precursor to the aniline must be handled carefully. Standard Palladium on Carbon (Pd/C) will inadvertently cleave the benzyl ether (debenzylation). Platinum on Carbon (Pt/C) is strictly required to selectively reduce the nitro group while preserving the benzyloxy motif[2].
-
Preparation: Dissolve 1.0 g (3.77 mmol) of 2-benzyloxy-4,6-difluoronitrobenzene in 18 mL of anhydrous Ethyl Acetate (EtOAc) in a flame-dried round-bottom flask.
-
Catalyst Addition: Carefully add 100 mg of 5% Platinum on Carbon (Pt/C) to the solution under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir the suspension vigorously at room temperature for 6 hours.
-
Validation Check 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the bright yellow nitro starting material and the appearance of a lower Rf, UV-active spot confirms conversion.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the title compound as a pale yellow liquid[2].
-
Validation Check 2 (NMR): Confirm the structure via ¹H NMR (CDCl₃). Look for the characteristic broad singlet of the -NH₂ protons (~3.8 ppm) and the intact benzyl -CH₂- protons (~5.1 ppm).
Protocol B: Biochemical PTP1B Inhibition Assay
This protocol utilizes a continuous spectrophotometric assay to determine the IC₅₀ of the synthesized TDZ-inhibitor.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 50 mM NaCl, and 1 mM Dithiothreitol (DTT). Note: DTT is critical to keep the catalytic Cys-215 residue in its active, reduced state[3].
-
Enzyme Incubation: Dilute recombinant human PTP1B to a final concentration of 10 nM in the assay buffer. Add varying concentrations of the TDZ-inhibitor (from 0.1 nM to 10 µM, in DMSO) to a 96-well microplate. Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add para-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM to initiate the reaction.
-
Kinetic Readout: Continuously monitor the absorbance at 405 nm for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the formation of the para-nitrophenolate product.
-
Data Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.
Fig 2: Mechanism of PTP1B inhibition in the insulin signaling pathway.
Conclusion
The 2-(Benzyloxy)-4,6-difluoroaniline scaffold is a masterclass in rational drug design. By combining the highly acidic, pTyr-mimicking TDZ ring with a carefully tuned, fluorinated aromatic core and a bulky benzyloxy group, researchers have successfully navigated the historical pitfalls of PTP1B inhibitor development. This scaffold not only achieves the necessary electrostatic interactions within the catalytic pocket but also exploits secondary binding sites to deliver the cell permeability and selectivity required for clinical viability.
References
- Novartis AG. (2007). 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as ptp-as inhibitors (Patent No. WO2007067612A1).
-
ACS Publications. (2025). Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 with a Novel Inhibitor for the Treatment of Melanoma. Journal of Medicinal Chemistry.[Link]
-
Protein Data Bank. (2017). Structure of PTP1B complexed with N-(3'-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4'-methyl-[1,1'-biphenyl]-4-yl)acetamide (PDB ID: 5T19). RCSB PDB.[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-4,6-difluoroaniline
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Benzyloxy)-4,6-difluoroaniline (CAS No. 952055-08-2). As a substituted, fluorinated aromatic amine, this compound requires meticulous handling and disposal protocols rooted in a thorough understanding of its chemical properties and associated hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.
Foundational Principle: Hazard Recognition and Risk Mitigation
2-(Benzyloxy)-4,6-difluoroaniline belongs to the family of halogenated anilines. While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar compounds, such as other difluoroanilines and aromatic amines, provide a strong basis for a conservative and cautious approach.[1][2] Aromatic amines as a class are noted for their potential toxicity, including acute toxicity upon ingestion, inhalation, or skin contact, as well as the potential for organ damage through prolonged or repeated exposure.[2][3]
The presence of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, confers significant chemical stability.[4][5] This stability makes fluorinated aromatic compounds often resistant to natural degradation, classifying them as persistent environmental pollutants.[6][7][8] Therefore, improper disposal can lead to long-term environmental contamination.
Table 1: Hazard Profile Based on Structurally Related Anilines
| Hazard Category | Description | Rationale & Representative Citations |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3] | Aniline and its halogenated derivatives are known to be readily absorbed into the body, where they can lead to conditions such as methemoglobinemia. |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10] | Direct contact can defat the skin and cause irritation or dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][10][11] | Direct contact with the eyes can cause significant irritation and potential damage. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][3] May cause respiratory irritation.[12] | The respiratory system is a primary route of exposure for vapors or solid aerosols. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[2][13] | Due to their persistence and toxicity, release into drains or waterways must be strictly avoided.[14] |
The Core Directive: Professional Hazardous Waste Management
Given the established and potential hazards, the sole recommended and compliant method for the disposal of 2-(Benzyloxy)-4,6-difluoroaniline, whether in pure form or as contaminated waste, is through a licensed and certified hazardous waste disposal contractor.[12][15] Attempting to neutralize or treat this chemical in-house without specialized expertise and equipment is strongly discouraged. The byproducts of such treatments may themselves be hazardous and would still require professional disposal.[15]
The following diagram outlines the mandatory workflow from the point of waste generation to its final, compliant disposal.
Caption: Disposal workflow for 2-(Benzyloxy)-4,6-difluoroaniline.
Step-by-Step Laboratory Protocol for Waste Accumulation
This protocol details the necessary steps for safely preparing waste containing 2-(Benzyloxy)-4,6-difluoroaniline for professional disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, always wear appropriate PPE.[15]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Wear tight-sealing safety goggles and/or a face shield.[10]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: All handling of solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation.[11][12]
2. Waste Segregation:
-
Designate a specific waste container solely for 2-(Benzyloxy)-4,6-difluoroaniline and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Causality: Preventing the mixing of waste streams is a critical safety measure. This compound is incompatible with several chemical classes, and accidental mixing can lead to dangerous reactions such as gas evolution, heat generation, or even explosions.[13][15]
3. Containment:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Keep the container closed at all times except when adding waste.[12][14]
4. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste 2-(Benzyloxy)-4,6-difluoroaniline"
-
CAS Number: "952055-08-2"
-
Appropriate GHS hazard pictograms (e.g., Acute Toxicity, Health Hazard, Irritant).
-
The date accumulation started.
-
-
Causality: Proper labeling is a regulatory requirement and ensures that everyone in the laboratory, as well as the waste disposal contractor, is aware of the container's contents and associated hazards.
5. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from general laboratory traffic.[12][14]
-
Ensure the storage area provides secondary containment to capture any potential leaks.
-
Crucially, store this waste away from all incompatible materials.
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Potential Hazard of Interaction | Source |
| Strong Oxidizing Agents | Can cause violent or explosive reactions. | [16] |
| Strong Acids & Acid Chlorides | Exothermic and potentially violent reactions. | [9][16] |
| Strong Bases | Can cause vigorous reactions. | [9] |
| Heat, Sparks, Open Flames | While the compound itself may be a combustible solid or liquid, its vapors can form explosive mixtures with air upon heating.[9] | [9][16] |
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental release.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[14]
-
Control Ignition Sources: Remove all sources of ignition from the area.[9][14]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[17]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
A Note on Chemical Degradation
While various advanced methods exist for the degradation of persistent fluorinated compounds, such as photocatalysis or chemical reduction, these are highly specialized processes and are not suitable for routine laboratory disposal.[5] The strength of the C-F bond makes this class of compounds recalcitrant to simple neutralization techniques.[4] Methods like oxidation with permanganate have been suggested for other aromatic amines, but their efficacy and safety for 2-(Benzyloxy)-4,6-difluoroaniline are unverified.[15] Furthermore, these reactions produce a hazardous sludge (e.g., manganese dioxide) that also requires professional disposal. Therefore, this route offers no practical advantage and introduces additional risks.
By adhering to this comprehensive disposal plan, researchers and laboratory managers can ensure that 2-(Benzyloxy)-4,6-difluoroaniline is managed in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards.
References
-
Haggblom, M. M., & Bossert, I. D. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(3), 342-347. [Link]
-
Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464. [Link]
-
Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. International Journal of Molecular Sciences, 23(16), 9253. [Link]
-
Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate.[Link]
-
The Innovation. (2024). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation.[Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer.[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Carl ROTH.[Link]
-
Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet for 4-Bromo-2,6-difluoroaniline. KSCL.[Link]
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A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)-4,6-difluoroaniline
As a novel compound in drug discovery and chemical synthesis, 2-(Benzyloxy)-4,6-difluoroaniline presents a unique combination of chemical functionalities. Its structure, incorporating a difluoroaniline core, suggests a toxicological profile that demands rigorous safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment
A pre-operational risk assessment is mandatory before handling 2-(Benzyloxy)-4,6-difluoroaniline. While specific toxicological data for this exact molecule is limited, its structure as a substituted aniline allows for a robust hazard profile based on analogous compounds. Aniline and its derivatives are known for their toxicity through inhalation, ingestion, and dermal absorption.[1][2] The presence of fluorine atoms can further modify its reactivity and metabolic pathways.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk & Rationale | Supporting Evidence (Analogous Compounds) |
| Acute Toxicity | Harmful or Toxic. Expected to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] Aniline compounds can lead to methemoglobinemia, impairing oxygen transport in the blood.[5] | 2,4-Difluoroaniline is classified as toxic if inhaled or in contact with skin.[4] General aniline compounds are noted as toxic if inhaled, ingested, or absorbed through the skin.[1] |
| Skin Corrosion/Irritation | Causes Skin Irritation. Direct contact is likely to cause irritation.[3][6] | 4-Benzyloxyaniline hydrochloride is classified as a skin irritant (Category 2).[6] |
| Serious Eye Damage/Irritation | Causes Serious Eye Irritation. Direct contact with eyes can cause significant irritation or damage.[3][6] | 4-Benzyloxyaniline hydrochloride is classified as causing serious eye irritation (Category 2).[6] |
| Respiratory Irritation | May Cause Respiratory Irritation. Inhalation of dust or vapors may irritate the respiratory system.[3][4] | Classified as a potential respiratory irritant.[3] |
| Combustibility | Combustible. The compound is a combustible liquid or solid and may form explosive mixtures with air upon intense heating.[3] | Vapors are heavier than air and may spread along floors, and intense heating can form explosive mixtures with air.[3] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier. The primary method for controlling exposure is through robust engineering controls.
-
Chemical Fume Hood: All work involving the handling, weighing, or transfer of 2-(Benzyloxy)-4,6-difluoroaniline must be conducted within a properly functioning and certified chemical fume hood.[1][7] This is critical to prevent the inhalation of any dust, aerosols, or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work should only be performed in a well-ventilated area.[8]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[6][7] All personnel must be trained on their location and operation.[9]
Personal Protective Equipment (PPE): A Multi-Barrier System
A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][10]
Core PPE Requirements:
| PPE Category | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves (Butyl, Viton, or Neoprene). Nitrile gloves offer poor protection against aniline and should not be used as the primary barrier.[1][11] If incidental contact is possible and dexterity is critical, a double-gloving protocol (e.g., nitrile inner, neoprene outer) may be considered, with immediate glove change upon any contact.[11][12] Gloves must be inspected for integrity before each use.[13] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified). Standard safety glasses are insufficient.[12][14] When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[12][13][14] |
| Body Protection | Flame-Resistant Laboratory Coat. A fully buttoned lab coat, preferably made of Nomex or a similar flame-resistant material, should be worn to protect skin.[2][13] Long pants and fully enclosed shoes are mandatory.[13] |
| Respiratory Protection | NIOSH-Approved Respirator (As needed). If engineering controls are insufficient or during spill cleanup, a respirator is required.[15] An air-purifying respirator with organic vapor cartridges is typically appropriate.[16] Use of a respirator requires prior medical evaluation and fit-testing.[13] |
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, reagents, and waste containers in advance.[7]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use non-sparking tools.[16][17]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling Decontamination: After handling, thoroughly decontaminate all equipment and the work surface. Wash hands and any exposed skin with soap and water immediately.[6][7]
-
Storage: Store 2-(Benzyloxy)-4,6-difluoroaniline in a tightly closed, clearly labeled container.[11][18] Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals, away from incompatible materials like strong oxidizing agents and acids.[1][11][16]
Emergency Procedures
Chemical Spill Management
-
Small Spill (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), absorb the spill with an inert, dry material like vermiculite or sand.[4][11]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11][17]
-
Clean the spill area thoroughly.[7]
-
-
Large Spill:
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][17] |
Waste Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[19]
-
Segregation: Do not mix 2-(Benzyloxy)-4,6-difluoroaniline waste with other waste streams.
-
Containerization: Collect all waste (including contaminated consumables like gloves and absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The label must include the full chemical name and appropriate hazard warnings ("Toxic," "Environmental Hazard").[5]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[5] Never dispose of this chemical down the drain or in regular trash.[5]
Safe Handling Workflow Diagram
The following diagram illustrates the decision-making process for safely handling 2-(Benzyloxy)-4,6-difluoroaniline, from initial setup to emergency response.
Caption: Decision workflow for handling 2-(Benzyloxy)-4,6-difluoroaniline.
References
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- SAFETY D
- Aniline Standard Operating Procedure.
- SAFETY DATA SHEET: 2,6-Difluoroaniline. (2025). Thermo Fisher Scientific.
- Aniline Standard Operating Procedure. University of Pittsburgh.
- SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride. (2025). Fisher Scientific.
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- SAFETY DATA SHEET: 2,4-Difluoroaniline. (2023). Apollo Scientific.
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- Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
